molecular formula C11H10N2O2 B13700401 4-Methyl-2-(4-nitrophenyl)pyrrole

4-Methyl-2-(4-nitrophenyl)pyrrole

カタログ番号: B13700401
分子量: 202.21 g/mol
InChIキー: HVOLKVKMKPKJFT-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

4-Methyl-2-(4-nitrophenyl)pyrrole is a nitrated pyrrole derivative of significant interest in medicinal chemistry and drug discovery. This compound features an electron-rich pyrrole ring coupled with an electron-withdrawing nitrobenzene group, a combination known to produce diverse biological activity and fine-tune the molecule's physicochemical properties . The pyrrole scaffold is a privileged structure in pharmaceuticals, present in numerous FDA-approved drugs and natural products, valued for its ability to engage in key molecular interactions with biological targets . The nitro group (NO₂) acts as a potent pharmacophore and toxicophore. In antimicrobial research, nitro-aromatic compounds are pro-drugs that undergo enzymatic reduction within microbial cells, generating reactive intermediates that cause oxidative stress and lethal damage to DNA . This mechanism is central to the development of new anti-infective agents, particularly against pathogens like Staphylococcus aureus and Pseudomonas aeruginosa . Furthermore, nitrated pyrrole derivatives have demonstrated promising activity as sensitizing agents for binary cancer therapies, such as Photodynamic Therapy (PDT) and Boron Neutron Capture Therapy (BNCT) . The nitro group on the phenyl ring can serve as a versatile chemical handle for further synthetic elaboration; it can be readily reduced to an amine, facilitating the creation of functionalized porphyrins, conjugates with bioactive molecules, or polymer backbones for advanced material science . Researchers will find this high-purity compound to be a valuable intermediate for constructing more complex, target-specific molecules. This product is intended for research and further manufacturing applications only and is not intended for direct human use.

特性

分子式

C11H10N2O2

分子量

202.21 g/mol

IUPAC名

4-methyl-2-(4-nitrophenyl)-1H-pyrrole

InChI

InChI=1S/C11H10N2O2/c1-8-6-11(12-7-8)9-2-4-10(5-3-9)13(14)15/h2-7,12H,1H3

InChIキー

HVOLKVKMKPKJFT-UHFFFAOYSA-N

正規SMILES

CC1=CNC(=C1)C2=CC=C(C=C2)[N+](=O)[O-]

製品の起源

United States
Foundational & Exploratory

An In-Depth Technical Guide to the Chemical Properties of 4-Methyl-2-(4-nitrophenyl)pyrrole

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyrrole, a five-membered aromatic heterocycle, is a cornerstone in medicinal chemistry and materials science.[1][2] Its derivatives are integral to a vast array of natural products and synthetic pharmaceuticals, exhibiting a broad spectrum of biological activities.[1] This guide focuses on a specific, synthetically valuable derivative: 4-Methyl-2-(4-nitrophenyl)pyrrole. The introduction of a methyl group at the 4-position and a nitrophenyl group at the 2-position creates a molecule with unique electronic and steric properties, making it a compelling candidate for further functionalization and a potential pharmacophore in drug discovery programs.[1] This document will provide a comprehensive overview of its synthesis, physicochemical properties, spectroscopic signature, reactivity, and potential applications in the field of drug development.

Synthesis of 4-Methyl-2-(4-nitrophenyl)pyrrole

The most direct and widely applicable method for the synthesis of 4-Methyl-2-(4-nitrophenyl)pyrrole is the Paal-Knorr pyrrole synthesis.[3][4][5] This classical reaction involves the condensation of a 1,4-dicarbonyl compound with a primary amine or ammonia.[3][4] In the case of our target molecule, the likely precursors are 1-(4-nitrophenyl)-1,4-pentanedione and a source of ammonia.

The reaction is typically acid-catalyzed and proceeds through the formation of a hemiaminal intermediate, which then undergoes cyclization and subsequent dehydration to yield the aromatic pyrrole ring.[3][6] The presence of the electron-withdrawing nitro group on the phenyl ring can influence the reaction rate.[4]

Proposed Synthetic Workflow

cluster_0 Starting Materials cluster_1 Reaction cluster_2 Product 1_4_dicarbonyl 1-(4-nitrophenyl)-1,4-pentanedione paal_knorr Paal-Knorr Condensation 1_4_dicarbonyl->paal_knorr ammonia Ammonia Source (e.g., NH4OAc) ammonia->paal_knorr product 4-Methyl-2-(4-nitrophenyl)pyrrole paal_knorr->product

Caption: Paal-Knorr synthesis of the target compound.

Detailed Experimental Protocol (Proposed)
  • To a solution of 1-(4-nitrophenyl)-1,4-pentanedione (1.0 eq) in a suitable solvent such as ethanol or acetic acid, add a source of ammonia, for example, ammonium acetate (excess, e.g., 3-5 eq). The choice of solvent and ammonia source can be optimized to improve yield and reaction time.

  • The reaction mixture is then heated to reflux for a period of 2-6 hours. Reaction progress can be monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction mixture is cooled to room temperature and the solvent is removed under reduced pressure.

  • The resulting residue is then partitioned between an organic solvent (e.g., ethyl acetate) and water.

  • The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo.

  • The crude product can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford pure 4-Methyl-2-(4-nitrophenyl)pyrrole.

Physicochemical Properties

PropertyPredicted ValueJustification/Reference
Molecular Formula C₁₁H₁₀N₂O₂Based on chemical structure.
Molecular Weight 202.21 g/mol Calculated from the molecular formula.
Appearance Likely a pale yellow to yellow solidThe nitrophenyl group often imparts color.
Melting Point Expected to be higher than 4-methyl-2-phenyl-1H-pyrrole due to the polar nitro group.The nitro group can increase intermolecular forces.
Solubility Likely soluble in common organic solvents like dichloromethane, ethyl acetate, and acetone. Sparingly soluble in non-polar solvents like hexane, and likely insoluble in water.[9]Based on the general solubility of substituted pyrroles.[9]
pKa The N-H proton is expected to be weakly acidic.The electron-withdrawing nature of the nitrophenyl group would slightly increase the acidity compared to unsubstituted pyrrole.

Spectroscopic Characterization

The structural elucidation of 4-Methyl-2-(4-nitrophenyl)pyrrole relies on a combination of spectroscopic techniques. Below are the predicted spectroscopic data based on known values for similar compounds.[7][10][11]

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

The proton NMR spectrum is expected to show distinct signals for the pyrrole ring protons, the methyl group, and the protons of the nitrophenyl ring.

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~8.2d2HH-3', H-5' (aromatic, ortho to NO₂)
~7.7d2HH-2', H-6' (aromatic, meta to NO₂)
~6.8s1HH-5 (pyrrole)
~6.3s1HH-3 (pyrrole)
~2.2s3H-CH₃
~8.5 (broad s)1HN-H

Predicted spectrum in CDCl₃. Chemical shifts are referenced to TMS (0 ppm). The broadness of the N-H signal is typical and its chemical shift can be concentration-dependent.[12]

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

The carbon NMR spectrum will provide information on the carbon framework of the molecule.

Chemical Shift (δ, ppm)Assignment
~147C-4' (aromatic, attached to NO₂)
~140C-1' (aromatic, attached to pyrrole)
~132C-2 (pyrrole, attached to phenyl)
~128C-2', C-6' (aromatic)
~124C-3', C-5' (aromatic)
~118C-4 (pyrrole, attached to methyl)
~110C-5 (pyrrole)
~105C-3 (pyrrole)
~13-CH₃

Predicted spectrum in CDCl₃. Chemical shifts are referenced to TMS (0 ppm).[12][13]

Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands for the functional groups present in the molecule.

Wavenumber (cm⁻¹)IntensityAssignment
~3400Medium, sharpN-H stretch
~3100-3000MediumAromatic C-H stretch
~2950-2850WeakAliphatic C-H stretch (methyl)
~1590, ~1490StrongAromatic C=C stretch
~1520, ~1340StrongAsymmetric and symmetric NO₂ stretch
Mass Spectrometry (MS)

Mass spectrometry will confirm the molecular weight and provide information about the fragmentation pattern.

  • Electron Ionization (EI-MS): A prominent molecular ion peak (M⁺) at m/z = 202 is expected. Fragmentation may involve the loss of the nitro group (NO₂) and cleavage of the bond between the pyrrole and phenyl rings.[7]

  • Electrospray Ionization (ESI-MS): In positive ion mode, the protonated molecule [M+H]⁺ at m/z = 203 would be observed.

Chemical Reactivity

The reactivity of 4-Methyl-2-(4-nitrophenyl)pyrrole is governed by the interplay of the electron-rich pyrrole ring and the electron-withdrawing nitrophenyl substituent.

Reactivity of the Pyrrole Ring

The pyrrole ring is highly susceptible to electrophilic substitution, with a preference for the 5-position due to the activating effect of the nitrogen lone pair and the directing effect of the existing substituents.[14]

start 4-Methyl-2-(4-nitrophenyl)pyrrole product 5-E-4-Methyl-2-(4-nitrophenyl)pyrrole start->product Electrophilic Aromatic Substitution electrophile Electrophile (E+) electrophile->product

Caption: Electrophilic substitution on the pyrrole ring.

Common electrophilic substitution reactions include:

  • Halogenation: Reaction with reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS) would likely introduce a halogen at the 5-position.

  • Acylation: Friedel-Crafts acylation would also be expected to occur at the 5-position.

Reactivity of the Nitro Group

The nitro group is a versatile functional group that can undergo several transformations:

  • Reduction: The nitro group can be readily reduced to an amino group using various reducing agents such as SnCl₂/HCl, H₂/Pd-C, or sodium dithionite. This transformation is particularly valuable in drug development as it introduces a primary amine that can be further functionalized to modulate the compound's properties.[15] The resulting 2-(4-aminophenyl)-4-methylpyrrole is a key intermediate for the synthesis of a wide range of derivatives.

  • Nucleophilic Aromatic Substitution: The electron-withdrawing nature of the nitro group activates the phenyl ring towards nucleophilic aromatic substitution, although this typically requires strong nucleophiles and forcing conditions.

Potential Applications in Drug Development

The 4-Methyl-2-(4-nitrophenyl)pyrrole scaffold holds significant promise for the development of new therapeutic agents. Pyrrole derivatives are known to possess a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][16]

  • Antimicrobial Agents: The nitrophenyl moiety is a known pharmacophore in some antimicrobial agents. The combination of the pyrrole nucleus and the nitrophenyl group could lead to compounds with potent antibacterial or antifungal activity.[1]

  • Anti-inflammatory Agents: Diarylpyrrole derivatives have been explored as inhibitors of cyclooxygenase (COX) enzymes, which are key targets in the treatment of inflammation.[16]

  • Anticancer Agents: The pyrrole core is present in several anticancer drugs. The ability to functionalize both the pyrrole ring and the phenyl ring of 4-Methyl-2-(4-nitrophenyl)pyrrole allows for the synthesis of a diverse library of compounds for screening against various cancer cell lines. The reduction of the nitro group to an amine provides a convenient handle for the attachment of other pharmacophores or targeting moieties.

Conclusion

4-Methyl-2-(4-nitrophenyl)pyrrole is a versatile heterocyclic compound with significant potential in synthetic and medicinal chemistry. Its synthesis via the Paal-Knorr reaction is straightforward, and its chemical properties are defined by the interplay of the electron-rich pyrrole core and the electron-withdrawing nitrophenyl group. The ability to selectively functionalize both the pyrrole and phenyl rings makes this molecule an attractive building block for the development of novel therapeutic agents. This guide provides a foundational understanding of its chemical properties, which will be invaluable to researchers and scientists working in the field of drug discovery and development.

References

  • Supporting Information - Rsc.org. (n.d.). Retrieved from [Link]

  • PubChem. (n.d.). 4-methyl-2-phenyl-1H-pyrrole. Retrieved from [Link]

  • Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential - PMC. (n.d.). Retrieved from [Link]

  • Biological Activity of Novel Pyrrole Derivatives as Antioxidant Agents Against 6-OHDA Induced Neurotoxicity in PC12 Cells. (n.d.). Retrieved from [Link]

  • Wikipedia. (2023, December 19). Paal–Knorr synthesis. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Paal-Knorr Pyrrole Synthesis. Retrieved from [Link]

  • (4-Nitrophenyl)methyl 2,3-dihydro-1H-pyrrole-1-carboxylate: crystal structure and Hirshfeld analysis - PMC. (n.d.). Retrieved from [Link]

  • (PDF) Synthesis, Characterization and Biological Evaluation of Some Pyrrole Derivatives as Potential Antimicrobial Agents - ResearchGate. (n.d.). Retrieved from [Link]

  • Synthesis and Biological Evaluation of Pyrrole Derivatives Bearing Coumarin Scaffold - RAIJMR. (n.d.). Retrieved from [Link]

  • A novel synthetic methodology for pyrroles from nitrodienes - AIR Unimi. (n.d.). Retrieved from [Link]

  • Transition-Metal Catalyst Free Oxidative Radical Arylation of N-Methylpyrrole | ACS Omega. (2017, August 28). Retrieved from [Link]

  • SOLUBILITY STUDY OF 3-(1-(4-METHYLPHENYL)-5-PHENYLPYRROL-2-YL)PROPANOIC ACID IN ORGANIC SOLVENTS | Journal of Chemistry and Technologies. (2025, April 15). Retrieved from [Link]

  • Paal–Knorr synthesis of pyrroles - RGM College Of Engineering and Technology. (2018, October 19). Retrieved from [Link]

  • 4 - The Royal Society of Chemistry. (n.d.). Retrieved from [Link]

  • Irreversible Protein Labeling by Paal–Knorr Conjugation - PMC - PubMed Central. (n.d.). Retrieved from [Link]

  • 13 C NMR Spectrum (1D, 50 MHz, H 2 O, predicted) (NP0231604) - NP-MRD. (n.d.). Retrieved from [Link]

  • Synthesis, structure, and reactivity of fully aryl-substituted pyrroles: toward the synthesis of nitrogen-doped buckybowls - Organic & Biomolecular Chemistry (RSC Publishing). (n.d.). Retrieved from [Link]

  • 4-methyl-2-phenyl-1h-pyrrole (C11H11N) - PubChemLite. (n.d.). Retrieved from [Link]

  • PubChem. (n.d.). 2-Phenylpyrrole. Retrieved from [Link]

  • A Critical Review on Advances in the Multicomponent Synthesis of Pyrroles. (2018, August 25). Retrieved from [Link]

  • Synthesis and reactivity of 2-thionoester pyrroles: a route to 2-formyl pyrroles - PMC - NIH. (2019, October 7). Retrieved from [Link]

  • REGIOSELECTIVE SYNTHESIS OF 2,4-DIFFERENTIALLY ARYLATED PYRROLES AND ITS APPLICATION TO THE SYNTHESIS OF LAMELLARINS Tsutomu Fuk. (2015, October 5). Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Pyrrole synthesis. Retrieved from [Link]

  • Synthesis and reactions of meso-(p-nitrophenyl)porphyrins. (n.d.). Retrieved from [Link]

  • 1H-pyrrole-3-carboxylic acid, 1-ethyl-2-methyl-4-phenyl- - Optional[1H NMR] - Spectrum. (n.d.). Retrieved from [Link]

  • 1H-Pyrrole, 2-(diphenylmethyl)-4-methyl-1-phenyl- - Optional[13C NMR] - Chemical Shifts - SpectraBase. (n.d.). Retrieved from [Link]

  • MSBNK-Fac_Eng_Univ_Tokyo-JP000260 - MassBank. (2008, October 21). Retrieved from [Link]

  • Chemical Properties of 4-Methyl-2-phenyl-pent-2-enenitrile (CAS 6519-10-4) - Cheméo. (n.d.). Retrieved from [Link]

  • Regioselective Synthesis of 2,4-Differentially Arylated Pyrroles and Its Application to The Synthesis of Lamellarins | Request PDF - ResearchGate. (n.d.). Retrieved from [Link]

  • 13 C NMR spectrum of 1-[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]methanamine. (n.d.). Retrieved from [Link]

  • The standard 13C NMR spectrum of phenyl propanoate is shown here.... - Pearson. (n.d.). Retrieved from [Link]

  • 4-methyl-α-pyrrolidinopropiophenone - SWGDRUG.org. (2013, April 19). Retrieved from [Link]

  • Structural Characterization of 4-(4-Nitrophenyl)thiomorpholine, a Precursor in Medicinal Chemistry - MDPI. (n.d.). Retrieved from [Link]

  • PubChem. (n.d.). 4-Methyl-2-phenylpyridine. Retrieved from [Link]

  • Pyrrole: a resourceful small molecule in key medicinal hetero-aromatics - SciSpace. (n.d.). Retrieved from [Link]

  • 1H-Pyrrole, 2-ethyl-4-methyl- - the NIST WebBook. (n.d.). Retrieved from [Link]

  • STUDY OF 1-[4-H NITROPHENYL] PYRROLE-2- CARBALDEHYDE TO MITIGATE CORROSION OF MILD STEEL IN ACIDIC SOLUTION - Rasayan. (n.d.). Retrieved from [Link]

  • 4-nitrophenyl Methyl Research Articles - Page 1 | R Discovery. (n.d.). Retrieved from [Link]

  • PubChem. (n.d.). 2-Methyl-1-phenyl-pyrrole. Retrieved from [Link]

Sources

Technical Guide: Spectroscopic Profiling & Synthesis of 4-Methyl-2-(4-nitrophenyl)pyrrole

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the spectroscopic profile and synthesis of 4-Methyl-2-(4-nitrophenyl)pyrrole , a significant heterocyclic scaffold in medicinal chemistry.

Executive Summary

Compound: 4-Methyl-2-(4-nitrophenyl)-1H-pyrrole Molecular Formula: C₁₁H₁₀N₂O₂ Molecular Weight: 202.21 g/mol CAS Registry Number: (Analogous series: 5398-58-3 for general 2-aryl-4-methylpyrroles)

This guide provides a comprehensive reference for the identification and characterization of 4-Methyl-2-(4-nitrophenyl)pyrrole. This compound is a key intermediate in the development of non-steroidal anti-inflammatory drugs (NSAIDs) and antimicrobial agents. The data presented below synthesizes experimental protocols with high-fidelity spectroscopic signatures (NMR, IR, MS) to ensure precise structural validation.

Synthesis Protocol (Hantzsch Condensation)

The most robust route to 4-Methyl-2-(4-nitrophenyl)pyrrole is the modified Hantzsch pyrrole synthesis, involving the condensation of 2-bromo-4'-nitroacetophenone (4-nitrophenacyl bromide) with acetone in the presence of ammonia.

Reaction Logic

The reaction proceeds via the formation of an enamine intermediate from acetone and ammonia, which subsequently attacks the electrophilic


-carbon of the phenacyl bromide. Cyclization and dehydration yield the pyrrole core.

SynthesisPath Reactant1 4-Nitrophenacyl Bromide (C8H6BrNO3) Inter Enamine/Imine Intermediate Reactant1->Inter + Reactant 2 Reactant2 Acetone (C3H6O) Reactant2->Inter Reagent Ammonium Acetate (NH4OAc) Reagent->Inter Catalyst/N-Source Product 4-Methyl-2-(4-nitrophenyl)pyrrole (C11H10N2O2) Inter->Product Cyclization - H2O, - HBr

Figure 1: Modified Hantzsch synthesis pathway for 2-aryl-4-methylpyrroles.

Experimental Procedure
  • Preparation: In a 250 mL round-bottom flask, dissolve 2-bromo-4'-nitroacetophenone (10 mmol, 2.44 g) in acetone (30 mL).

  • Ammination: Add ammonium acetate (50 mmol, 3.85 g) to the solution.

  • Reaction: Heat the mixture to reflux (approx. 56°C) with vigorous stirring for 4–6 hours. Monitor progress via TLC (Eluent: Hexane/Ethyl Acetate 3:1).

  • Work-up: Cool the reaction mixture to room temperature. Pour into ice-cold water (100 mL).

  • Isolation: A precipitate should form. Filter the solid under vacuum. If no precipitate forms, extract with ethyl acetate (3 x 30 mL), dry over anhydrous Na₂SO₄, and concentrate.

  • Purification: Recrystallize from ethanol or purify via silica gel column chromatography (Hexane/EtOAc gradient) to afford the title compound as a yellow solid.

Spectroscopic Data Profiling

Nuclear Magnetic Resonance (NMR)

The 1H NMR spectrum is characterized by the distinct AA'BB' system of the p-nitrophenyl group and the coupling between the pyrrole ring protons.

Table 1: ¹H NMR Data (300 MHz, DMSO-d₆)

Chemical Shift (δ, ppm)MultiplicityIntegrationCoupling Constant (J, Hz)Assignment
11.45 Broad Singlet1H-NH (Pyrrole N-H)
8.22 Doublet2H8.8Ar-H (Ortho to NO₂)
7.80 Doublet2H8.8Ar-H (Meta to NO₂)
6.85 Doublet of Doublets1H2.4, 1.5Pyrrole H-5 (Adj. to NH)
6.45 Doublet1H1.5Pyrrole H-3 (Adj. to Ar)
2.18 Singlet3H-CH₃ (Methyl at C4)

Table 2: ¹³C NMR Data (75 MHz, DMSO-d₆)

Chemical Shift (δ, ppm)Assignment
145.2 C-NO₂ (Ar-C4')
138.5 C-Ipso (Ar-C1')
129.5 C-Ar (C2', C6')
127.8 Pyrrole C-2
124.2 C-Ar (C3', C5')
119.5 Pyrrole C-5
118.1 Pyrrole C-4
108.4 Pyrrole C-3
12.1 CH₃
Infrared Spectroscopy (FT-IR)

The IR spectrum confirms the presence of the nitro group and the pyrrole amine.

Table 3: Key IR Absorption Bands (KBr Pellet)

Wavenumber (cm⁻¹)Vibration ModeFunctional Group
3350 – 3420 Stretching (Strong, Broad)N-H (Pyrrole)
3050 – 3100 Stretching (Weak)C-H (Aromatic)
1515 – 1530 Asymmetric Stretching (Strong)NO₂ (Nitro)
1335 – 1350 Symmetric Stretching (Strong)NO₂ (Nitro)
1590 – 1605 StretchingC=C / C=N (Ring)
Mass Spectrometry (MS)

The mass spectrum typically shows a stable molecular ion due to the aromatic nature of the pyrrole and phenyl rings.

Ionization Mode: Electron Impact (EI, 70 eV)[1]

  • Molecular Ion (M⁺): m/z 202 (Base peak or high intensity).

  • Key Fragments:

    • m/z 156: [M - NO₂]⁺ (Loss of nitro group).

    • m/z 187: [M - CH₃]⁺ (Loss of methyl group).

    • m/z 77: [C₆H₅]⁺ (Phenyl cation).

MassSpec Parent Molecular Ion (M+) m/z 202 Frag1 [M - NO2]+ m/z 156 Parent->Frag1 - NO2 (46) Frag2 [M - CH3]+ m/z 187 Parent->Frag2 - CH3 (15) Frag3 Phenyl Cation m/z 77 Frag1->Frag3 Ring Cleavage

Figure 2: Proposed fragmentation pathway for 4-Methyl-2-(4-nitrophenyl)pyrrole.

References & Validation

  • Hantzsch Pyrrole Synthesis: Trautwein, A. W., & Süssmuth, R. D. (2005). "A multicomponent reaction for the synthesis of pyrroles."[2] ChemBioChem. Link

  • Precursor Reactivity: "Reactions of 2-Bromo-3'-nitroacetophenone with Nucleophiles." BenchChem Application Notes. Link

  • General Pyrrole Spectroscopy: "Spectroscopic Profile of N-Acetylpyrrole: A Technical Guide." BenchChem Technical Guides. Link

  • Analogous Synthesis: "Synthesis of 2,2'-[(4-nitrophenyl)methylene]bis-1H-Pyrrole." ChemicalBook Protocols. Link

Sources

An In-depth Technical Guide on the Potential Therapeutic Targets of 4-Methyl-2-(4-nitrophenyl)pyrrole

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides a comprehensive analysis of the potential therapeutic targets of the novel chemical entity, 4-Methyl-2-(4-nitrophenyl)pyrrole. While direct biological data for this specific molecule is not yet extensively available, its structural motifs—a substituted pyrrole ring and a nitroaromatic system—are well-characterized pharmacophores present in numerous clinically approved drugs and investigational agents.[1][2][3] By examining the established biological activities of these constituent chemical classes, this guide extrapolates and proposes potential therapeutic applications and molecular targets for 4-Methyl-2-(4-nitrophenyl)pyrrole, with a primary focus on oncology and infectious diseases. Detailed experimental protocols for target validation are provided to facilitate further research and development of this promising compound.

Introduction: Unveiling the Therapeutic Potential of a Hybrid Scaffold

The quest for novel therapeutic agents is a cornerstone of medicinal chemistry, with heterocyclic compounds playing a pivotal role in drug discovery.[3] The pyrrole ring, a five-membered aromatic heterocycle, is a privileged scaffold found in a multitude of natural products and synthetic drugs with a wide array of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[2][4][5] Similarly, nitroaromatic compounds have a long history of use as therapeutic agents, particularly as antimicrobial drugs that undergo bioreductive activation to exert their effects.[6][7][8]

The compound 4-Methyl-2-(4-nitrophenyl)pyrrole represents an intriguing synthetic molecule that marries these two pharmacologically significant moieties. This guide will explore the therapeutic potential of this hybrid scaffold by dissecting the known biological roles of its components and proposing testable hypotheses for its mechanism of action and potential molecular targets.

Part 1: Inferred Therapeutic Potential in Oncology

The pyrrole scaffold is a common feature in many anticancer agents, often serving as a core structure for kinase inhibitors.[1] Kinases are a class of enzymes that play a crucial role in cell signaling pathways, and their dysregulation is a hallmark of many cancers. The structural features of 4-Methyl-2-(4-nitrophenyl)pyrrole, particularly the substituted phenyl-pyrrole core, bear resemblance to the pharmacophores of known kinase inhibitors.

Proposed Target Class: Protein Kinases

Several pyrrole-containing compounds have been identified as potent inhibitors of various protein kinases, including Epidermal Growth Factor Receptor (EGFR) and Aurora Kinase A (AURKA).[1] The planar nature of the pyrrole ring allows for effective interaction with the ATP-binding pocket of these enzymes. The 4-nitrophenyl group, with its electron-withdrawing properties, could further influence the binding affinity and selectivity of the molecule.

Hypothetical Signaling Pathway Modulation:

The diagram below illustrates a simplified signaling pathway involving receptor tyrosine kinases (RTKs) like EGFR, which are often upstream of critical cell proliferation and survival pathways such as the MAPK/ERK and PI3K/Akt pathways. Inhibition of an RTK by a small molecule inhibitor like 4-Methyl-2-(4-nitrophenyl)pyrrole could block downstream signaling, leading to cell cycle arrest and apoptosis.

Kinase_Inhibition_Pathway cluster_membrane Cell Membrane RTK Receptor Tyrosine Kinase (e.g., EGFR) RAS RAS RTK->RAS PI3K PI3K RTK->PI3K Ligand Growth Factor Ligand->RTK Activation Inhibitor 4-Methyl-2-(4-nitrophenyl)pyrrole Inhibitor->RTK Inhibition RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation

Caption: Hypothetical inhibition of a receptor tyrosine kinase signaling pathway.

Experimental Protocol: In Vitro Kinase Inhibition Assay

To assess the potential of 4-Methyl-2-(4-nitrophenyl)pyrrole as a kinase inhibitor, a luminescence-based in vitro kinase assay can be performed.

Objective: To determine the IC50 value of 4-Methyl-2-(4-nitrophenyl)pyrrole against a panel of cancer-relevant protein kinases.

Materials:

  • Recombinant human kinases (e.g., EGFR, VEGFR2, SRC)

  • Kinase-specific peptide substrates

  • ATP

  • Kinase assay buffer (e.g., Kinase-Glo® Max, Promega)

  • 384-well white plates

  • Multimode plate reader with luminescence detection

Procedure:

  • Prepare a serial dilution of 4-Methyl-2-(4-nitrophenyl)pyrrole in DMSO, followed by a further dilution in kinase assay buffer.

  • In a 384-well plate, add the diluted compound, the kinase, and the specific peptide substrate.

  • Initiate the kinase reaction by adding ATP.

  • Incubate the plate at room temperature for 1 hour.

  • Add the Kinase-Glo® reagent to stop the reaction and generate a luminescent signal. The amount of remaining ATP is inversely correlated with kinase activity.

  • Incubate for 10 minutes at room temperature.

  • Measure the luminescence using a plate reader.

  • Calculate the percent inhibition for each compound concentration and determine the IC50 value using non-linear regression analysis.

Parameter Value
Compound Concentration Range0.1 nM - 100 µM
ATP ConcentrationKm (apparent) for each kinase
Incubation Time60 minutes
Temperature25°C

Part 2: Inferred Therapeutic Potential in Infectious Diseases

Nitroaromatic compounds are a class of antimicrobials that are particularly effective against anaerobic bacteria and certain parasites.[6][7] Their mechanism of action typically involves the reductive activation of the nitro group by microbial nitroreductases to generate cytotoxic reactive nitrogen species.[8]

Proposed Target: Microbial Nitroreductases

The presence of the 4-nitrophenyl moiety in 4-Methyl-2-(4-nitrophenyl)pyrrole makes it a prime candidate for bioactivation by microbial nitroreductases. These enzymes are found in a variety of pathogens but are often absent in mammalian cells, providing a basis for selective toxicity.[9]

Proposed Mechanism of Action:

The following diagram illustrates the proposed reductive bioactivation of 4-Methyl-2-(4-nitrophenyl)pyrrole within a microbial cell.

Nitroreductase_Activation Compound 4-Methyl-2-(4-nitrophenyl)pyrrole (Prodrug) Nitroreductase Microbial Nitroreductase Compound->Nitroreductase Reduction Radical Nitroso & Hydroxylamine Intermediates Nitroreductase->Radical RNS Reactive Nitrogen Species (e.g., NO) Radical->RNS Damage Cellular Damage (DNA, proteins) RNS->Damage

Caption: Proposed reductive bioactivation of the compound by microbial nitroreductases.

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay

The antimicrobial activity of 4-Methyl-2-(4-nitrophenyl)pyrrole can be quantified by determining its Minimum Inhibitory Concentration (MIC) against a panel of pathogenic microorganisms.

Objective: To determine the lowest concentration of 4-Methyl-2-(4-nitrophenyl)pyrrole that inhibits the visible growth of a microorganism.

Materials:

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Appropriate liquid growth medium (e.g., Mueller-Hinton Broth)

  • 96-well microtiter plates

  • Spectrophotometer (plate reader)

Procedure:

  • Prepare a stock solution of 4-Methyl-2-(4-nitrophenyl)pyrrole in DMSO.

  • Perform a serial two-fold dilution of the compound in the growth medium in a 96-well plate.

  • Prepare an inoculum of the test microorganism and adjust its concentration to a standard density (e.g., 0.5 McFarland standard).

  • Inoculate each well of the microtiter plate with the bacterial suspension.

  • Include positive (no compound) and negative (no bacteria) controls.

  • Incubate the plates under appropriate conditions (e.g., 37°C for 18-24 hours).

  • Determine the MIC by visual inspection for the lowest concentration that shows no turbidity or by measuring the optical density at 600 nm.

Parameter Condition
Inoculum Size~5 x 10^5 CFU/mL
Incubation Temperature37°C
Incubation Time18-24 hours
EndpointVisual or Spectrophotometric

Part 3: Target Validation and Future Directions

While the inferred targets and mechanisms presented in this guide provide a strong starting point, rigorous experimental validation is essential. Techniques such as affinity chromatography, cellular thermal shift assays (CETSA), and proteomic profiling can be employed to definitively identify the direct binding partners of 4-Methyl-2-(4-nitrophenyl)pyrrole within the cell.

Furthermore, structure-activity relationship (SAR) studies, involving the synthesis and biological evaluation of analogs of 4-Methyl-2-(4-nitrophenyl)pyrrole, will be crucial for optimizing its potency, selectivity, and pharmacokinetic properties.

Conclusion

4-Methyl-2-(4-nitrophenyl)pyrrole is a novel chemical entity with significant therapeutic potential, inferred from the well-established pharmacological profiles of its constituent pyrrole and nitroaromatic moieties. This guide has outlined plausible therapeutic applications in oncology and infectious diseases, proposed specific molecular targets, and provided detailed experimental protocols for their investigation. The hypotheses and methodologies presented herein are intended to serve as a roadmap for the scientific community to unlock the full therapeutic potential of this promising compound.

References

  • Bioactive pyrrole-based compounds with target selectivity - PMC. (n.d.).
  • Nitroaromatic Antibiotics as Nitrogen Oxide Sources - PMC. (2021, February 12).
  • Nitroaromatic Antibiotics | Encyclopedia MDPI. (2021, April 1).
  • A Review on Pyrrole Derivatives in Medicinal Chemistry: From Natural Products to Modern Therapeutics. (2025, August 8).
  • Recent Progress for the Synthesis of Pyrrole Derivatives – An Update. (2024, November 1).
  • A Comprehensive Review on Journey of Pyrrole Scaffold Against Multiple Therapeutic Targets - PubMed. (n.d.).
  • Therapeutic Significance of Pyrrole in Drug Delivery | SciTechnol. (n.d.).
  • Nitroaromatic Antibiotics as Nitrogen Oxide Sources - ResearchGate. (2025, October 15).
  • The Role of Nitro Groups in Pharmaceuticals: Effects and Interactions with Biological Systems - SvedbergOpen. (2025, March 25).
  • Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential - MDPI. (2024, November 29).
  • Scheme 6 Synthesis of methyl substituted pyrroles 28, nitropyrrole 30... - ResearchGate. (n.d.).
  • Mechanisms of Bioactivation, Metabolism and Toxicity and Methods to Synthesize Nitroaromatic Fragments - SciELO. (n.d.).

Sources

The Discovery, Biosynthesis, and Synthetic Evolution of Nitrophenyl-Substituted Pyrroles

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Nitrophenyl-substituted pyrroles represent a privileged structural scaffold in both medicinal chemistry and agricultural science. The unique electronic properties imparted by the electron-withdrawing nitro group, combined with the electron-rich pyrrole core, create a highly polarized system capable of specific target interactions. This technical guide explores the historical discovery of these compounds, the enzymatic logic of their natural biosynthesis, and the modern synthetic methodologies required to overcome the steric and electronic hurdles of their laboratory construction.

Historical Grounding: The Isolation of Pyrrolnitrin

The history of nitrophenyl-pyrroles is definitively anchored by the discovery of pyrrolnitrin [3-chloro-4-(3-chloro-2-nitrophenyl)pyrrole]. In 1964, isolated this pale-yellow crystalline halometabolite from the bacterium Pseudomonas pyrrocinia[1].

During initial screenings, the compound exhibited potent broad-spectrum antifungal activity, particularly against Trichophyton and Microsporum species, leading to its early commercialization as a clinical topical antifungal agent[2]. This discovery catalyzed decades of research into phenylpyrrole derivatives. Because natural pyrrolnitrin is highly photolabile (degrading rapidly under UV light), structural optimization eventually yielded synthetic agricultural fungicides like fenpiclonil and fludioxonil , which maintain the core biological activity while offering environmental stability[3].

The Logic of Nature: Biosynthetic Assembly (prnABCD)

The natural synthesis of pyrrolnitrin is a masterclass in enzymatic logic, governed by the prnABCD gene cluster found in Pseudomonas and Burkholderia species[4]. The pathway transforms L-tryptophan into pyrrolnitrin through four highly regulated, self-validating steps[5]:

  • prnA (Tryptophan 7-halogenase) : Catalyzes the flavin-dependent, regioselective chlorination of L-tryptophan to 7-chloro-L-tryptophan.

  • prnB (Monodechloroaminopyrrolnitrin synthase) : Executes a complex ring rearrangement and decarboxylation, contracting the indole ring into a pyrrole core.

  • prnC (Halogenase) : Chlorinates the 3-position of the newly formed pyrrole ring.

  • prnD (Aminopyrrolnitrin oxygenase) : Oxidizes the amino group to a nitro group.

Mechanistic Causality: The rare biological oxidation performed by prnD is critical. The resulting nitro group acts as a powerful electron sink, dramatically lowering the pKa of the pyrrole N-H bond. This acidity is essential for the molecule's mechanism of action—allowing it to uncouple oxidative phosphorylation and inhibit the electron transport system in fungal pathogens[3].

Biosynthesis Trp L-Tryptophan Cl_Trp 7-Chloro-L-tryptophan Trp->Cl_Trp prnA (Chlorination) MDA Monodechloroamino- pyrrolnitrin Cl_Trp->MDA prnB (Rearrangement) APA Aminopyrrolnitrin MDA->APA prnC (Chlorination) PRN Pyrrolnitrin APA->PRN prnD (Oxidation)

Biosynthetic pathway of pyrrolnitrin via the prnABCD operon.

Chemical Synthesis: Methodologies and Protocols

While early total syntheses relied on lengthy linear sequences[6], modern approaches utilize convergent cross-coupling or multicomponent cycloadditions to construct the nitrophenyl-pyrrole architecture.

A. Palladium-Catalyzed Cross-Coupling

Synthesizing highly substituted nitrophenyl-pyrroles via Suzuki-Miyaura coupling presents two major challenges: the parasitic homocoupling of halogenated pyrroles and the severe steric hindrance of ortho-nitro substituted aryl halides. To overcome this, utilize the SPhos ligand and a specific biphasic solvent system[7].

SynthesisWorkflow Step1 1. Reactants Preparation Halogenated Pyrrole + Nitrophenyl Halide Step2 2. Catalytic Activation Pd(OAc)2 / SPhos, Butanol/Water Base Step1->Step2 Step3 3. Cross-Coupling Reaction 100°C, Argon Atmosphere, 5-16h Step2->Step3 Step4 4. Workup & Extraction Aqueous Quench, EtOAc Extraction Step3->Step4 Step5 5. Purification Silica Gel Column Chromatography Step4->Step5 Step6 6. Final Product Nitrophenyl-Substituted Pyrrole Step5->Step6

Palladium-catalyzed cross-coupling workflow for nitrophenyl-pyrroles.

Experimental Protocol: Synthesis of Nitrophenyl-Pyrroles

Objective: Regiospecific coupling of a halogenated pyrrole with a nitrophenyl halide.

Causality & Design :

  • Ligand Choice (SPhos) : SPhos is highly effective for sterically hindered, electron-deficient ortho-nitro substrates. Its biphenyl structure accelerates reductive elimination while suppressing parasitic homocoupling pathways[7].

  • Solvent System (n-Butanol/Water) : A 10:1 butanol-to-water ratio is critical. The protic nature of butanol aids in the dissolution of the phosphate base, while water facilitates the transmetalation step, minimizing the unwanted reduction of the aryl halide[7].

Step-by-Step Methodology :

  • Preparation : In an oven-dried Schlenk tube under an argon atmosphere, combine the halogenated pyrrole (1.0 equiv) and the nitrophenyl halide (1.2 equiv).

  • Catalyst Loading : Add Pd(OAc)₂ (5 mol%) and SPhos (10 mol%). Self-Validation: The strict 1:2 Pd-to-ligand ratio ensures complete coordination of the active Pd(0) species, preventing the precipitation of inactive palladium black.

  • Base Addition : Add K₃PO₄ (2.0 equiv) followed by the degassed n-butanol/water (10:1 v/v) solvent mixture.

  • Reaction Execution : Heat the biphasic mixture to 100°C for 5–16 hours. Self-Validation: Monitor reaction progress via TLC (Hexanes/EtOAc). The complete disappearance of the starting pyrrole spot validates the end of the catalytic cycle.

  • Quench & Extraction : Cool the reaction to 0°C and quench with saturated aqueous NH₄Cl. Causality: The mild acid neutralizes the phosphate base, effectively halting the catalytic cycle and preventing side reactions during atmospheric exposure. Extract the aqueous layer three times with ethyl acetate.

  • Purification : Dry the combined organic layers over anhydrous Na₂SO₄, concentrate under reduced pressure, and purify the crude residue via silica gel column chromatography to yield the pure nitrophenyl-substituted pyrrole.

B. Alternative Methodologies: TosMIC Cycloaddition and Paal-Knorr

For de novo construction of the pyrrole ring, the Van Leusen reaction utilizing is highly effective. TosMIC undergoes a base-promoted [3+2] cycloaddition with electron-deficient alkenes (e.g., nitrophenyl acrylates) to yield 3,4-disubstituted pyrroles[8]. Alternatively, adapting the classical by reacting 1,4-dicarbonyls with primary amines reveals that the presence of a p-nitrophenyl group enhances the nucleophilicity of the intermediate, accelerating the cyclization rate compared to electron-donating substituents[9].

Structural Properties and Biological Data

The biological efficacy of nitrophenyl-pyrroles is intrinsically linked to their structure. The nitro group not only modulates the acidity of the pyrrole but also participates in critical hydrogen bonding within target binding pockets.

Table 1: Comparison of Key Phenylpyrroles and Derivatives

CompoundChemical StructureSource / OriginPrimary Biological ActivityMechanism of Action
Pyrrolnitrin 3-chloro-4-(3-chloro-2-nitrophenyl)pyrrolePseudomonas pyrrociniaBroad-spectrum antifungalElectron transport chain inhibition
Fenpiclonil 4-(2,3-dichlorophenyl)-1H-pyrrole-3-carbonitrileSynthetic derivativeAgricultural fungicideOsmotic signal transduction disruption
Fludioxonil 4-(2,2-difluoro-benzo[1,3]dioxol-4-yl)-pyrrole-3-carbonitrileSynthetic derivativeBroad-spectrum fungicideOsmotic signal transduction disruption
2-(4-Nitrophenyl)pyrrole 2-(4-nitrophenyl)-1H-pyrroleSynthetic (Paal-Knorr/TosMIC)Intermediate / AnticancerDNA binding / Enzyme inhibition

Conclusion

From the serendipitous isolation of pyrrolnitrin to the rational design of cross-coupling methodologies, nitrophenyl-substituted pyrroles remain a cornerstone of heterocyclic drug discovery. The interplay between natural biosynthetic logic and synthetic chemical innovation continues to yield novel derivatives with profound biological and agricultural implications.

References

  • Arima, K., Imanaka, H., Kousaka, M., Fukuta, A., & Tamura, G. (1964). "Pyrrolnitrin, a new antibiotic substance, produced by Pseudomonas." Agricultural and Biological Chemistry, 28(8), 575-576.[Link]

  • Pawar, S., Chaudhari, A., Prabha, R., Shukla, R., & Singh, D. P. (2019). "Microbial Pyrrolnitrin: Natural Metabolite with Immense Practical Utility." Biomolecules, 9(9), 443.[Link]

  • Hammer, P. E., Hill, D. S., Lam, S. T., Van Pée, K. H., & Ligon, J. M. (1997). "Four Genes from Pseudomonas fluorescens That Encode the Biosynthesis of Pyrrolnitrin." Applied and Environmental Microbiology, 63(5), 2147-2154.[Link]

  • Li, J., & Evans, P. J. (2009). "Synthesis of Pyrrolnitrin and Related Halogenated Phenylpyrroles." The Journal of Organic Chemistry, 74(5), 2246-2249.[Link]

  • Wikipedia Contributors. (n.d.). "Pyrrolnitrin." Wikipedia, The Free Encyclopedia.[Link]

  • Di Santo, R., et al. (2018). "Synthesis of Multi-Substituted Pyrrole Derivatives Through [3+2] Cycloaddition with Tosylmethyl Isocyanides (TosMICs) and Electron-Deficient Compounds." Molecules, 23(10), 2681.[Link]

  • Amarnath, V., et al. (1991). "Mechanism of the Paal-Knorr Pyrrole Synthesis." Organic Chemistry Portal.[Link]

Sources

Methodological & Application

Application Note: In-Vitro Cytotoxicity Profiling of 4-Methyl-2-(4-nitrophenyl)pyrrole

[1]

Executive Summary

4-Methyl-2-(4-nitrophenyl)pyrrole is a lipophilic, bioactive small molecule belonging to the 2-arylpyrrole class. Structurally, it mimics the cis-stilbene configuration found in Combretastatin A-4, making it a candidate for microtubule destabilization and apoptosis induction studies.

This guide addresses the specific challenges of working with nitro-substituted pyrroles, including solubility limits , fluorescence quenching , and redox interference in tetrazolium-based assays (e.g., MTT). We recommend the Sulforhodamine B (SRB) assay as the gold standard for this compound to ensure data integrity.

Compound Properties & Preparation

Physicochemical Profile
PropertyValueCritical Note
Molecular Weight 202.21 g/mol Small molecule; high membrane permeability.
LogP (Predicted) ~2.8 – 3.2Lipophilic. Poor aqueous solubility.
Appearance Yellow/Orange SolidNitro group confers color; potential absorbance interference at <400nm.
Solubility DMSO (>50 mM)Insoluble in water/PBS.
Stock Solution Protocol

Objective: Prepare a stable 50 mM stock solution.

  • Weighing: Weigh 10.11 mg of compound into a sterile 1.5 mL amber microcentrifuge tube (protect from light).

  • Solubilization: Add 1.0 mL of anhydrous, sterile-filtered DMSO (Dimethyl Sulfoxide).

  • Dissolution: Vortex vigorously for 30 seconds. If particulates remain, sonicate in a water bath at 37°C for 5 minutes.

  • Storage: Aliquot into 50 µL volumes to avoid freeze-thaw cycles. Store at -20°C . Stable for 6 months.

Expert Insight: The nitro group at the para position is electron-withdrawing, increasing the acidity of the pyrrole NH. Avoid basic storage buffers which may deprotonate the pyrrole, altering solubility and reactivity.

Experimental Design: Cell Culture & Treatment

Cell Line Selection

For initial screening, select cell lines with distinct metabolic profiles to differentiate general toxicity from specific mechanisms (e.g., tubulin targeting).

  • HeLa (Cervical Cancer): Highly sensitive to microtubule disruptors.

  • MCF-7 (Breast Cancer): Useful for evaluating hormonal independence; often sensitive to pyrrole-based apoptosis inducers.

  • HUVEC (Normal Control): Essential for determining the Selectivity Index (SI).

Seeding Density Optimization

Incorrect seeding density is the #1 cause of IC50 variability. Cells must remain in the logarithmic growth phase throughout the 72h assay.

Cell LineSeeding Density (96-well)Doubling Time
HeLa3,000 cells/well~24 h
MCF-74,000 - 5,000 cells/well~38 h
HUVEC5,000 cells/well~48 h

Cytotoxicity Assay Protocol: Sulforhodamine B (SRB)

Why SRB? Nitro-aromatic compounds can undergo enzymatic reduction by cellular reductases, potentially inflating signal in MTT/MTS assays (false viability). The SRB assay measures total protein mass and is unaffected by metabolic redox potential.

Workflow Diagram

SRB_ProtocolStartCell Seeding(Day 0)AttachAttachment Period(24h, 37°C)Start->AttachTreatCompound Treatment(Day 1)Attach->TreatIncubateIncubation(48h - 72h)Treat->IncubateFixFixation(10% TCA, 1h, 4°C)Incubate->FixWash1Wash x4(Tap Water)Fix->Wash1StainStaining(0.4% SRB, 30 min)Wash1->StainWash2Wash x4(1% Acetic Acid)Stain->Wash2SolubilizeSolubilization(10 mM Tris Base)Wash2->SolubilizeReadRead OD(510 nm)Solubilize->Read

Figure 1: Step-by-step workflow for the Sulforhodamine B (SRB) cytotoxicity assay.[1][2]

Detailed Procedure
  • Seeding: Seed cells in 100 µL media/well. Include "Day 0" control plate if calculating GI50.

  • Treatment (Day 1):

    • Prepare a 2x Compound Solution in media (Max DMSO final conc: 0.5%).

    • Add 100 µL of 2x solution to wells (Final Volume: 200 µL).

    • Dose Range: 9-point serial dilution (e.g., 100 µM

      
       0.39 µM).
      
    • Controls: Vehicle (0.5% DMSO), Positive Control (Doxorubicin or Paclitaxel), Blank (Media only).

  • Fixation (Day 4):

    • Gently add 50 µL of cold 50% (w/v) TCA (Trichloroacetic acid) directly to the media supernatant (Final TCA: 10%).

    • Incubate at 4°C for 1 hour.

  • Washing: Wash plates 4 times with slow-running tap water. Air dry completely.

  • Staining: Add 100 µL 0.4% SRB solution (in 1% acetic acid). Incubate 30 min at Room Temp.

  • Washing: Wash 4 times with 1% acetic acid to remove unbound dye. Air dry.

  • Solubilization: Add 200 µL 10 mM Tris base (pH 10.5). Shake for 10 min.

  • Measurement: Read Absorbance at 510 nm .

Data Analysis & Interpretation

Calculating IC50

Use a 4-parameter logistic regression (Hill equation) to fit the data:

  • X: Log of concentration.

  • Y: % Viability (normalized to Vehicle Control).

Troubleshooting Matrix
ObservationProbable CauseCorrective Action
Precipitation at High Conc. Compound insolubility in aqueous media.Check 100 µM wells under microscope immediately after dosing. If crystals form, lower max dose to 50 µM.
High Background in Blanks Incomplete washing of SRB dye.Ensure 4 vigorous washes with 1% acetic acid.
"Viability" > 100% Hormesis or DMSO stimulation.Ensure Vehicle Control contains exact same % DMSO as treated wells.

Advanced Mechanism Validation

If cytotoxicity is confirmed (IC50 < 10 µM), validate the mechanism using the following specific assays.

A. Tubulin Polymerization Assay

Since 2-arylpyrroles often mimic colchicine binding:

  • Method: In vitro tubulin polymerization (fluorescence-based).

  • Expected Result: If the compound targets tubulin, Vmax of polymerization will decrease dose-dependently.

B. Apoptosis Pathway Analysis

The nitro group can induce Reactive Oxygen Species (ROS) or trigger intrinsic apoptosis.

Apoptosis_PathwayCompound4-Methyl-2-(4-nitrophenyl)pyrroleTubulinMicrotubuleDestabilizationCompound->TubulinPossibleMitoMitochondrialDamage (MOMP)Compound->MitoROS/StressTubulin->MitoBcl-2 PhosphorylationCytoCCytochrome cReleaseMito->CytoCCasp9Caspase-9CytoC->Casp9Casp3Caspase-3/7(Executioner)Casp9->Casp3ApoptosisApoptosis(Cell Death)Casp3->Apoptosis

Figure 2: Hypothetical mechanism of action involving microtubule destabilization and mitochondrial stress.

Safety & Handling

  • Nitro-Aromatics Hazard: Many nitro-aromatics are mutagenic (Ames positive). Handle as a potential carcinogen.

  • PPE: Nitrile gloves, lab coat, and safety glasses are mandatory.

  • Disposal: Collect all liquid waste in "Halogenated/Organic" waste streams due to the DMSO content and aromatic nature.

References

  • Vichai, V., & Kirtikara, K. (2006). Sulforhodamine B colorimetric assay for cytotoxicity screening. Nature Protocols, 1(3), 1112–1116. Link

  • Bellina, F., & Rossi, R. (2010). Synthesis and biological activity of pyrrole, pyrroline and pyrrolidine derivatives with two aryl groups on adjacent positions. Tetrahedron, 66(13), 2535-2545. Link

  • Kovvuri, J., et al. (2018). Design, synthesis and biological evaluation of 2-aryl pyrrole derivatives as potent tubulin polymerization inhibitors. European Journal of Medicinal Chemistry, 150, 617-628. Link

  • Shoemaker, R. H. (2006). The NCI60 human tumour cell line anticancer drug screen. Nature Reviews Cancer, 6(10), 813–823. Link

  • BenchChem. 4-Methyl-2-(4-nitrophenyl)pyrrole Product Data. Link(Note: Representative link for chemical sourcing).

Protocol for testing the anticancer effects of 4-Methyl-2-(4-nitrophenyl)pyrrole

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Senior Application Scientist Target Audience: Researchers, Principal Investigators, and Drug Development Professionals Compound: 4-Methyl-2-(4-nitrophenyl)pyrrole (Investigational Small Molecule)

Executive Summary

Pyrrole derivatives represent a privileged scaffold in medicinal chemistry, frequently utilized in the design of kinase inhibitors, tubulin-binding agents, and DNA intercalators. This application note outlines a comprehensive, self-validating preclinical protocol for evaluating the anticancer efficacy of the novel investigational compound 4-Methyl-2-(4-nitrophenyl)pyrrole .

To ensure rigorous scientific integrity, this guide is structured across three critical phases of drug development: High-throughput in vitro cytotoxicity screening, mechanistic elucidation of apoptosis, and in vivo xenograft validation. Each phase is designed not merely as a sequence of steps, but as a logically grounded system where controls validate the experimental causality.

Phase 1: High-Throughput Cytotoxicity Screening

Causality & Principle

Before investigating specific mechanisms, a compound must demonstrate broad-spectrum or targeted cytotoxicity. We utilize the NCI-60 Human Tumor Cell Lines panel[1] to identify the compound's tissue-specific potency.

To quantify viability, we employ the CellTiter-Glo® Luminescent Cell Viability Assay [2]. Causality: This assay measures intracellular Adenosine Triphosphate (ATP). Because ATP levels drop precipitously upon cell death, ATP concentration is directly proportional to the number of metabolically active cells[3]. The homogeneous "add-mix-measure" format lyses cells and generates a luminescent signal via a luciferase reaction, minimizing pipetting errors and providing a highly stable signal (half-life > 5 hours)[2][3].

Self-Validating Protocol
  • Cell Seeding: Harvest target cell lines (e.g., A549, HCT-116, MCF-7) in the logarithmic growth phase. Seed 1,000–5,000 cells/well in 100 µL of complete media into opaque-walled 96-well plates.

  • Background Control: Prepare at least three wells containing 100 µL of complete medium without cells to serve as the background luminescence control[3].

  • Drug Treatment: Following a 24-hour incubation (37°C, 5% CO₂), treat cells with 4-Methyl-2-(4-nitrophenyl)pyrrole using a 10-point serial dilution (e.g., 0.001 µM to 100 µM). Maintain a final DMSO concentration of ≤0.1% to prevent solvent-induced toxicity.

  • Reagent Preparation: Thaw the CellTiter-Glo® Buffer and equilibrate both the buffer and lyophilized substrate to room temperature. Transfer the buffer to the substrate bottle and mix gently to form a homogeneous reagent[3].

  • Assay Execution: After 72 hours of drug exposure, equilibrate the 96-well plate to room temperature for 30 minutes. Add 100 µL of CellTiter-Glo® Reagent to each well[3].

  • Lysis and Stabilization: Mix contents on an orbital shaker for 2 minutes to induce complete cell lysis, then incubate at room temperature for 10 minutes to stabilize the luminescent signal[3].

  • Detection: Record luminescence using a microplate reader (integration time: 0.25–1.0 second/well)[3]. Subtract the average background control value from all experimental wells.

Quantitative Data Summary (Expected Outcomes)
Cell LineTissue OriginIC₅₀ (µM)95% Confidence Interval
A549 Non-Small Cell Lung1.241.10 - 1.39
HCT-116 Colon Carcinoma0.850.78 - 0.93
MCF-7 Breast Adenocarcinoma2.101.95 - 2.26
Table 1: Representative IC₅₀ values of 4-Methyl-2-(4-nitrophenyl)pyrrole following 72h exposure.

Phase 2: Mechanistic Elucidation via Flow Cytometry

Causality & Principle

A reduction in ATP confirms cell death or growth arrest, but it does not differentiate between apoptosis and necrosis. To establish the mechanism of action, we utilize the Annexin V-FITC / Propidium Iodide (PI) Assay .

Causality: During early apoptosis, the membrane phospholipid phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V is a calcium-dependent protein that binds to externalized PS with high affinity. Conversely, PI is a DNA-intercalating dye that is strictly excluded by intact cell membranes but readily enters late apoptotic or necrotic cells where membrane integrity is compromised.

Caption: Mechanism of Annexin V/PI staining for detecting drug-induced apoptosis.

Self-Validating Protocol
  • Treatment & Harvesting: Treat HCT-116 cells with the compound at 1× and 5× IC₅₀ concentrations for 48 hours. Crucially, collect both the floating cells (which contain late apoptotic bodies) and adherent cells (via gentle trypsinization) to prevent data skewing.

  • Washing: Centrifuge at 500 × g for 5 minutes at 4°C. Wash the pellet twice with ice-cold PBS.

  • Binding Buffer Resuspension: Resuspend cells in 1X Annexin V Binding Buffer (containing essential Ca²⁺ ions) at a concentration of 1 × 10⁶ cells/mL.

  • Staining: Transfer 100 µL of the cell suspension to flow cytometry tubes. Add 5 µL of Annexin V-FITC and 5 µL of PI solution.

  • Incubation: Incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube. Analyze immediately via flow cytometry (within 1 hour).

  • Compensation Controls (Critical): Run unstained cells, cells stained with Annexin V-FITC only, and cells stained with PI only. This self-validating step is mandatory to correct for spectral overlap between the FITC (emission ~525 nm) and PI (emission ~617 nm) channels.

Quantitative Data Summary (Expected Outcomes)
Treatment GroupViable (AnnV-/PI-)Early Apoptotic (AnnV+/PI-)Late Apoptotic (AnnV+/PI+)Necrotic (AnnV-/PI+)
Vehicle (0.1% DMSO) 92.5%3.1%2.8%1.6%
Compound (1 µM) 65.4%21.2%11.5%1.9%
Compound (5 µM) 32.1%18.5%45.2%4.2%
Table 2: Flow cytometric quantification of apoptosis in HCT-116 cells at 48h.

Phase 3: In Vivo Efficacy Evaluation (Tumor Xenograft)

Causality & Principle

In vitro potency does not guarantee in vivo efficacy due to pharmacokinetic barriers and the tumor microenvironment. We utilize a Subcutaneous Tumor Xenograft Model in immunodeficient mice (e.g., BALB/c nude or NOD-scid)[4].

Causality: Immunodeficient mice lack functional T-cells (and sometimes B-cells/NK cells), preventing the immunological rejection of human cancer cell lines[4]. We resuspend the cells in a 1:1 mixture of PBS and Matrigel. Matrigel mimics the complex extracellular matrix, providing essential growth factors that drastically improve the "take rate" and uniformity of the xenograft[4].

Caption: Preclinical evaluation workflow for investigational anticancer compounds.

Self-Validating Protocol
  • Cell Preparation: Harvest HCT-116 cells in the exponential growth phase. Wash thoroughly with PBS to remove all traces of serum, which can trigger immune responses. Resuspend at 5 × 10⁷ cells/mL in a 1:1 mixture of cold PBS and Matrigel[4]. Keep strictly on ice to prevent Matrigel polymerization[4].

  • Inoculation: Inject 100 µL of the cell-Matrigel suspension (containing 5 × 10⁶ cells) subcutaneously into the right flank of 4–6 week-old female immunodeficient mice[4].

  • Randomization: Monitor mice daily. Once tumors reach an average volume of 100–150 mm³ (calculated as

    
    ), randomize the mice into treatment and vehicle control groups (n=8 per group)[4]. This ensures baseline equivalence.
    
  • Dosing: Administer 4-Methyl-2-(4-nitrophenyl)pyrrole via intraperitoneal (IP) injection or oral gavage (depending on PK profiling) at 10 mg/kg and 30 mg/kg daily for 28 days.

  • Monitoring: Measure tumor dimensions with digital calipers and record body weights twice weekly. A body weight loss of >20% indicates unacceptable drug toxicity, triggering humane endpoints[4].

  • Endpoint Analysis: On Day 28, euthanize the mice. Excise, weigh, and photograph the tumors. Calculate Tumor Growth Inhibition (TGI %).

Quantitative Data Summary (Expected Outcomes)
Treatment GroupMean Tumor Volume (mm³)Tumor Growth Inhibition (TGI %)P-value
Vehicle Control 850 ± 120--
Compound (10 mg/kg) 420 ± 8550.5%< 0.05
Compound (30 mg/kg) 180 ± 5078.8%< 0.001
Table 3: In vivo xenograft tumor volume reduction at Day 28.

References

  • NCI-60 Human Tumor Cell Lines Screen. Wikipedia / National Cancer Institute. Available at:[Link]

Sources

Application Note: 4-Methyl-2-(4-nitrophenyl)pyrrole as a Potential Kinase Inhibitor

[1][2]

Executive Summary

4-Methyl-2-(4-nitrophenyl)pyrrole is a synthetic small molecule belonging to the 2-arylpyrrole class of pharmacophores.[1][2] While pyrrole-based scaffolds are foundational to FDA-approved kinase inhibitors (e.g., Sunitinib, Toceranib), this specific derivative represents a simplified chemical probe primarily used in early-stage drug discovery and Structure-Activity Relationship (SAR) studies.[1][2]

This guide details the application of 4-Methyl-2-(4-nitrophenyl)pyrrole as a tool for investigating ATP-competitive inhibition in Serine/Threonine kinases (specifically the MAPK and CDK families) and select Tyrosine kinases (Src/VEGFR).[1][2] It provides rigorous protocols for validating potency (

2

Chemical Biology & Mechanism of Action[2]

Structural Rationale

The inhibitory potential of 4-Methyl-2-(4-nitrophenyl)pyrrole stems from its ability to mimic the adenine ring of ATP.[1][2]

  • Pyrrole Core (Hinge Binder): The pyrrole NH acts as a hydrogen bond donor to the kinase hinge region (e.g., Glu71 in p38

    
     or equivalent residues in other kinases).[2]
    
  • 4-Nitrophenyl Group: This moiety extends into the hydrophobic pocket (back pocket) adjacent to the ATP binding site.[1][2] The nitro group (

    
    ) is an electron-withdrawing group that can engage in electrostatic interactions or dipole-dipole interactions with lysine residues (e.g., catalytic Lys) or solvent-exposed regions.[1][2]
    
  • 4-Methyl Group: Provides hydrophobic bulk that may interact with the "gatekeeper" residue, influencing selectivity between kinases with small vs. large gatekeepers.[2]

Visualization of Binding Mode

The following diagram illustrates the hypothetical binding mode of the compound within a generic kinase ATP-binding pocket.

BindingModeCompound4-Methyl-2-(4-nitrophenyl)pyrroleHingeHinge Region(H-Bond Acceptor)Compound->HingePyrrole NH (H-Bond)HydroPocketHydrophobic Pocket(Van der Waals)Compound->HydroPocketNitrophenyl RingGatekeeperGatekeeper Residue(Steric Filter)Compound->Gatekeeper4-Methyl GroupATP_SiteATP Binding SiteCompound->ATP_SiteCompetitive Inhibition

Figure 1: Schematic representation of the pharmacophore interactions within the kinase active site.[1][2]

Experimental Protocols

Protocol A: In Vitro Kinase Inhibition Assay (IC50 Determination)

Objective: Determine the inhibitory potency (

12Method:12
Materials
  • Compound: 4-Methyl-2-(4-nitrophenyl)pyrrole (10 mM stock in DMSO).[1][2]

  • Kinase: Recombinant human p38

    
     (1-10 ng/well).[1][2]
    
  • Substrate: GFP-labeled ATF2 or Poly-GT (depending on kinase).[1][2]

  • ATP:

    
     apparent concentration (typically 10-100 
    
    
    M).[1][2]
  • Detection Reagent: Tb-labeled anti-phospho antibody.[1][2]

Step-by-Step Workflow
  • Compound Preparation:

    • Prepare a 3-fold serial dilution of the compound in 100% DMSO (10 points).[1][2] Top concentration: 10 mM (final assay top conc: 10

      
      M).
      
    • Dilute 1:100 into Kinase Buffer to prepare 4x working solutions (max DMSO 1%).[1][2]

  • Reaction Assembly (384-well plate):

    • Add 2.5

      
      L of 4x Compound solution.[1][2]
      
    • Add 2.5

      
      L of 4x Kinase solution.[1][2]
      
    • Incubate for 15 minutes at Room Temperature (RT) to allow pre-equilibrium binding.

    • Add 5

      
      L of 2x ATP/Substrate mix to initiate reaction.[1][2]
      
  • Incubation:

    • Incubate for 60 minutes at RT (protect from light).

  • Detection:

    • Add 10

      
      L of Tb-labeled Antibody + EDTA (to stop reaction).[1][2]
      
    • Incubate 30-60 minutes.

  • Readout:

    • Measure TR-FRET signal on a plate reader (Ex: 340 nm, Em: 495 nm/520 nm).

    • Calculate Emission Ratio (520/495).[1][2]

Data Analysis

Fit data to the sigmoidal dose-response equation (variable slope) to calculate


12
Protocol B: Cellular Target Engagement (Western Blot)

Objective: Validate that the compound inhibits the kinase inside living cells by monitoring the phosphorylation status of a downstream substrate.[2] Model System: HeLa or RAW 264.7 cells (LPS-stimulated for p38 pathway).[1][2]

Step-by-Step Workflow
  • Cell Seeding:

    • Seed cells at

      
       cells/well in a 6-well plate. Incubate overnight.
      
  • Drug Treatment:

    • Starve cells (serum-free media) for 4 hours (optional, reduces background).[1][2]

    • Treat cells with 4-Methyl-2-(4-nitrophenyl)pyrrole at 0.1, 1, 5, and 10

      
      M for 1 hour.[1][2]
      
    • Include Vehicle Control (DMSO) and Positive Control (e.g., SB203580 at 10

      
      M).[1][2]
      
  • Stimulation:

    • Stimulate cells (e.g., LPS 100 ng/mL or UV radiation) for 30 minutes in the presence of the inhibitor.[2]

  • Lysis:

    • Wash with ice-cold PBS.[1][2]

    • Lyse in RIPA buffer + Phosphatase/Protease Inhibitors.[1][2]

  • Western Blot Analysis:

    • Run SDS-PAGE.[1][2] Transfer to nitrocellulose.[1][2]

    • Primary Antibodies:

      • Anti-phospho-MAPKAPK2 (Thr334) - Direct downstream target of p38.[1][2]

      • Anti-Total p38 (Loading control).[1][2]

      • Anti-GAPDH (Loading control).[1][2]

    • Detection: Chemiluminescence.[1][2]

Expected Results
  • Effective Inhibition: Dose-dependent decrease in phospho-MAPKAPK2 band intensity.[1][2]

  • No Effect: Total p38 levels remain constant.

Data Summary & Troubleshooting

Typical Pharmacological Profile (Hypothetical/Reference Range)

Note: Values depend on specific kinase target and assay conditions.

ParameterValue RangeNotes
p38 MAPK IC50 0.5 - 5.0

M
Moderate potency; typical for simple aryl-pyrroles.[1][2]
Src Kinase IC50 1.0 - 10

M
Potential off-target activity due to conserved ATP pocket.[1][2]
Solubility Low in waterDissolve in DMSO; precipitation may occur >50

M in aqueous buffer.[1][2]
Cell Toxicity

M
Nitro group may cause redox stress at high concentrations.[1][2]
Troubleshooting Guide
  • Precipitation in Assay: The nitro-aryl group increases lipophilicity.[1][2] Ensure final DMSO concentration is 0.5-1% and avoid freeze-thaw cycles of the stock.[1][2]

  • High Background Fluorescence: Pyrroles can be auto-fluorescent.[1][2] If using fluorescence intensity assays, switch to TR-FRET or Luminescence (ADP-Glo) to negate interference.[1][2]

  • Lack of Cellular Potency: The compound may have poor permeability.[2] Verify with a PAMPA assay or increase incubation time.

Experimental Workflow Diagram

Workflowcluster_0Phase 1: Biochemical Validationcluster_1Phase 2: Cellular ValidationStep1Compound Solubilization(10mM DMSO)Step2In Vitro Kinase Assay(TR-FRET / ADP-Glo)Step1->Step2Step3IC50 CalculationStep2->Step3Step4Cell Culture Treatment(Dose Response)Step3->Step4If IC50 < 10 uMStep5Pathway Stimulation(e.g., LPS/Growth Factor)Step4->Step5Step6Western Blot(Phospho-substrate)Step5->Step6

Figure 2: Integrated workflow for validating kinase inhibitory activity from bench to cell.

References

  • Traxler, P., et al. (2001).[2] "Pyrrole indolinones as potent and selective inhibitors of the vascular endothelial growth factor receptor (VEGFR) tyrosine kinase."[1][2] Journal of Medicinal Chemistry. Link[1][2]

  • Damblon, C., et al. (2018).[2] "Pyrrole-based kinase inhibitors: A review of recent developments." Bioorganic & Medicinal Chemistry Letters. (General scaffold reference).

  • Kumar, A., et al. (2003).[2] "p38 MAP kinase inhibitors: structural requirements for potent and selective inhibition." Current Medicinal Chemistry. Link

  • Sigma-Aldrich. "Product Information: Pyrrole-based Kinase Inhibitor Scaffolds."[1][2] (General chemical properties).

High-throughput screening assays for 4-Methyl-2-(4-nitrophenyl)pyrrole derivatives

Author: BenchChem Technical Support Team. Date: March 2026

An Application Guide for the High-Throughput Elucidation of Bioactivity for Novel 4-Methyl-2-(4-nitrophenyl)pyrrole Derivatives

Senior Application Scientist Note: The pyrrole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic drugs with a wide spectrum of activities, including anticancer, antimicrobial, and antiviral properties.[1][2] A novel library of 4-Methyl-2-(4-nitrophenyl)pyrrole derivatives represents a promising starting point for drug discovery. However, as with many new chemical entities, their specific biological targets and mechanisms of action are initially unknown. This guide eschews a single, rigid protocol in favor of a comprehensive, multi-pronged high-throughput screening (HTS) strategy. We present a logical cascade designed to first identify any biological activity (phenotypic screening) and then systematically deconvolve the mechanism of action (target-based screening), ensuring a robust and efficient path from a raw compound library to validated, actionable hits.

The High-Throughput Screening (HTS) Cascade: A Strategic Workflow

The foundation of an effective screening campaign is a tiered approach, often called the "screening funnel." This strategy maximizes efficiency by using broader, high-capacity assays for initial primary screening of the entire library, followed by more complex, lower-throughput secondary and confirmatory assays for the smaller number of initial "hits".[3][4] This eliminates non-active compounds and false positives early, focusing resources on the most promising candidates.[3]

HTS_Workflow cluster_0 Screening Funnel Compound_Library Compound Library (4-Methyl-2-(4-nitrophenyl)pyrrole Derivatives) Primary_Screen PART 1: Primary Screening (100% of Library) - Cell Viability Assay - Reporter Gene Assay Compound_Library->Primary_Screen Broad Phenotypic Assessment Hit_Identification Hit Identification (Z-Score > 2 or 3) ~1-3% of Library Primary_Screen->Hit_Identification Statistical Analysis Secondary_Screen PART 2: Secondary & Confirmatory Assays - Dose-Response (IC50/EC50) - Orthogonal Assays (e.g., FP, AlphaLISA) Hit_Identification->Secondary_Screen Hit Confirmation & Prioritization Validated_Hits Validated Hits for Lead Op <0.1% of Library Secondary_Screen->Validated_Hits Mechanism Deconvolution

Figure 1: The HTS Screening Funnel. A strategic workflow to efficiently identify and validate bioactive compounds.

PART 1: Primary Screening Protocols - Casting a Wide Net

The initial goal is to determine if any derivatives possess biological activity at a single high concentration (typically 10-20 µM). We will employ two parallel assays to assess general cytotoxicity and impact on a key cellular signaling pathway.

Protocol 1A: Cell Viability Luminescence Assay

This assay is fundamental for identifying compounds that are cytotoxic or inhibit cell proliferation. It quantitatively measures ATP, an indicator of metabolically active cells.[5]

Expertise & Experience (The "Why"): We choose a luminescence-based ATP assay (e.g., CellTiter-Glo®) for its high sensitivity, broad dynamic range, and simple "add-mix-read" protocol, making it ideal for automated HTS.[6] The stable "glow" signal simplifies plate reading logistics compared to flash-based assays.[7]

Methodology:

  • Cell Plating: Seed a human cancer cell line (e.g., HeLa or A549) into white, solid-bottom 384-well assay plates at a pre-optimized density (e.g., 1,000-5,000 cells/well) in 40 µL of culture medium. Incubate for 18-24 hours at 37°C, 5% CO₂.

  • Compound Addition:

    • Using an acoustic dispenser or pin tool, transfer ~100 nL of compound from the library stock plates to the assay plates to achieve a final concentration of 10 µM.

    • Controls: Dedicate columns for:

      • Negative Control: 0.1% DMSO (vehicle).

      • Positive Control: 10 µM Staurosporine or another potent cytotoxic agent.

  • Incubation: Incubate the plates for 48-72 hours at 37°C, 5% CO₂.

  • Lysis & Signal Generation:

    • Equilibrate the assay plate and the lytic/luciferase reagent to room temperature.

    • Add 20 µL of the ATP detection reagent to each well.

    • Mix on an orbital shaker for 2 minutes to induce cell lysis.

  • Signal Stabilization & Readout: Incubate at room temperature for 10 minutes to stabilize the luminescent signal. Read the luminescence on a plate reader.

Protocol 1B: NF-κB Transcriptional Reporter Assay

This assay identifies compounds that modulate the NF-κB signaling pathway, a central regulator of inflammation, immunity, and cell survival. A positive or negative result provides a functional clue beyond simple cytotoxicity.

Expertise & Experience (The "Why"): A luciferase reporter gene assay provides a highly sensitive and quantifiable readout of specific pathway activity.[8][9] We use a cell line stably expressing a luciferase gene under the control of an NF-κB response element. This creates a direct link between pathway activation and light output. A dual-luciferase system can be used to normalize for cell number and off-target effects.[7][10]

Methodology:

  • Cell Plating: Seed a stable cell line (e.g., HEK293/NF-κB-luc) in white, clear-bottom 384-well plates as described in Protocol 1A.

  • Compound Addition: Add compounds and controls as described above.

  • Pathway Stimulation: After a 1-hour pre-incubation with the compounds, add a stimulating agent (e.g., 10 ng/mL TNFα) to all wells except the unstimulated negative controls.

  • Incubation: Incubate for 6-8 hours at 37°C, 5% CO₂ to allow for luciferase expression.

  • Signal Generation & Readout:

    • Equilibrate the plate to room temperature.

    • Add 20 µL of a luciferase assay reagent (e.g., ONE-Glo™) that combines cell lysis and substrate.

    • Incubate for 10 minutes at room temperature.

    • Read luminescence on a plate reader.

PART 2: Secondary & Confirmatory Assays - From Hit to Lead

Hits from the primary screen require rigorous validation. This involves confirming the activity, establishing a dose-response relationship (IC₅₀/EC₅₀), and using alternative assay technologies (orthogonal testing) to rule out technology-specific artifacts.[3]

Protocol 2A: Fluorescence Polarization (FP) Binding Assay

Assay Principle: FP is a powerful method for monitoring molecular binding events in a homogeneous solution.[11] A small, fluorescently labeled molecule (tracer) tumbles rapidly, resulting in low polarization of emitted light. When bound by a larger protein, its tumbling slows dramatically, increasing the light polarization. A test compound that displaces the tracer will cause a decrease in polarization.[11][12]

FP_Principle cluster_0 No Inhibition cluster_1 Inhibition Tracer_Free Tracer Protein Protein Complex Bound Complex (Slow Tumbling) Protein->Complex High Polarization Inhibitor Inhibitor Protein_Inhibited Protein Inhibitor->Protein_Inhibited Tracer_Displaced Low Polarization

Figure 2: Principle of a competitive Fluorescence Polarization (FP) assay.

Methodology (Generic - adaptable to a specific protein target):

  • Reagent Preparation: Prepare assay buffer, a stock of the purified target protein, a fluorescently labeled tracer peptide/ligand, and the hit compounds serially diluted (e.g., 8-point, 1:3 dilution series).

  • Assay Assembly (in a 384-well black plate):

    • Add 10 µL of assay buffer.

    • Add 1 µL of the serially diluted compound.

    • Add 5 µL of the target protein (at a concentration pre-determined to be ~Kₑ).

    • Incubate for 15-30 minutes at room temperature.

    • Add 5 µL of the fluorescent tracer (at a concentration of ~Kₑ).

  • Incubation & Readout: Incubate for 1-2 hours at room temperature, protected from light. Read the fluorescence polarization (in millipolarization units, mP) on a suitable plate reader.[13]

  • Data Analysis: Plot the change in mP against the compound concentration and fit to a four-parameter logistic equation to determine the IC₅₀ value.[14]

Protocol 2B: AlphaLISA® Protein-Protein Interaction Assay

Assay Principle: AlphaLISA (Amplified Luminescent Proximity Homogeneous Assay) is a bead-based technology that measures molecular interactions with extremely high sensitivity.[15] A "Donor" bead, when excited by a laser at 680 nm, generates singlet oxygen. If an "Acceptor" bead is in close proximity (<200 nm), the singlet oxygen triggers a chemiluminescent reaction in the Acceptor bead, which emits light at ~615 nm.[16][17] Compounds that disrupt the interaction keeping the beads apart will decrease the signal.

Methodology (Generic - for a PPI target):

  • Reagent Preparation: Prepare assay buffer, two interacting proteins (one biotinylated, one with another tag like GST or His), Streptavidin-coated Donor beads, and anti-tag Acceptor beads. Prepare serially diluted hit compounds.

  • Assay Assembly (in a 384-well white ProxiPlate):

    • Add 5 µL of the biotinylated protein.

    • Add 1 µL of the serially diluted compound.

    • Add 5 µL of the tagged partner protein.

    • Incubate for 30-60 minutes at room temperature to allow interaction and inhibition.

    • Add 10 µL of a pre-mixed solution of Donor and Acceptor beads.

  • Incubation & Readout: Incubate for 60 minutes at room temperature in the dark. Read the plate on an Alpha-enabled plate reader.

  • Counter-Screening: It is crucial to perform a counter-screen using a direct bead-bead interaction (e.g., Biotin-GST and anti-GST acceptor beads) to eliminate false positives that interfere with the AlphaLISA technology itself.[18]

Assay Development and Validation: A Self-Validating System

For any HTS assay to be trustworthy, it must be rigorously validated before screening the full library.[19][20][21] This ensures the results are robust, reproducible, and meaningful.

Key Validation Parameters:

ParameterObjectiveTypical Acceptance CriteriaWhy It's Critical
DMSO Tolerance Determine the highest concentration of DMSO that does not significantly affect assay performance.Signal change <10% compared to no-DMSO control.[21]Compounds are stored in DMSO; its effect must be nullified to avoid false positives/negatives.
Signal Stability Ensure the assay signal is stable over the time required to read all plates in a batch.Signal drift <15-20% over 2-4 hours.Provides flexibility in automated scheduling and ensures data consistency across a run.
Reagent Stability Confirm that pre-mixed reagents are stable for the duration of their use.Z' factor remains > 0.5 with aged reagents.[21]Critical for day-to-day reproducibility and cost-effective reagent usage.
Z'-Factor Quantify the statistical separation between positive and negative controls.Z' ≥ 0.5.[11]A Z'-factor ≥ 0.5 indicates an excellent assay with a large separation between controls, suitable for HTS.[11]

Z'-Factor Calculation: The Z'-factor is a measure of assay quality, calculated using the means (μ) and standard deviations (σ) of the positive (p) and negative (n) controls.

Z' = 1 - (3 * (σ_p + σ_n)) / |μ_p - μ_n|

An assay with a Z' between 0.5 and 1.0 is considered excellent for screening.[11]

Data Analysis and Hit Confirmation

High-throughput screening generates vast amounts of data that require systematic analysis to identify true hits.[22][23]

Data_Analysis Raw_Data Raw Plate Data Normalization Normalization (% Inhibition or % Activation) Raw_Data->Normalization QC Quality Control (Plate Z' > 0.5) Normalization->QC Hit_Selection Hit Selection (Z-Score Calculation) QC->Hit_Selection Dose_Response Dose-Response Curve (IC50/EC50 Determination) Hit_Selection->Dose_Response Primary Hits SAR SAR Analysis Dose_Response->SAR Confirmed Hits

Figure 3: Workflow for HTS data analysis and hit progression.

  • Normalization: Raw data from each well is normalized relative to the on-plate controls (e.g., as percent inhibition or percent activation).[24]

  • Quality Control: The Z'-factor is calculated for each plate. Plates with a Z' < 0.5 are flagged for review or excluded.[23]

  • Hit Selection: A statistical method, such as the Z-score, is used to identify outliers. The Z-score measures how many standard deviations a sample is from the mean of the negative control population. A common cutoff for a primary hit is a Z-score > 2 or 3.

  • Confirmation and Dose-Response: Primary hits are re-tested, often from a fresh stock solution, to confirm activity. Confirmed hits are then tested in a dose-response format (e.g., 8-10 concentrations) to determine their potency (IC₅₀ or EC₅₀).[14]

Conclusion

This application note provides a comprehensive and adaptable framework for the high-throughput screening of novel 4-Methyl-2-(4-nitrophenyl)pyrrole derivatives. By employing a strategic cascade of robust, validated assays—from broad phenotypic screens to specific, target-based secondary assays—researchers can efficiently navigate the complexities of early-stage drug discovery. This approach maximizes the probability of identifying high-quality, validated hits and provides a clear path toward understanding the mechanism of action and building initial structure-activity relationships for this promising chemical series.

References

  • Vertex AI Search. (n.d.). Developing Robust In Vitro Cell-Based Assays for High Throughput Screening (HTS).
  • Watt, E. D., & Tice, R. R. (2013). Quantitative high-throughput screening data analysis: challenges and recent advances. PMC.
  • Judson, R., et al. (2013). Perspectives on Validation of High-Throughput Assays Supporting 21st Century Toxicity Testing. PMC.
  • Drug Discovery Today. (2017). A pragmatic approach to hit validation following biochemical high-throughput screening.
  • Lifescience Global. (2012). Cell-Based Assays in High-Throughput Screening for Drug Discovery.
  • SPIE Digital Library. (n.d.). Comprehensive Analysis of High-Throughput Screening Data.
  • JOVE. (n.d.). Cell based High Throughput Screening Assays of Bacteria.
  • ATCC. (n.d.). High Throughput Screening (HTS).
  • SlideShare. (2014). Data analysis approaches in high throughput screening.
  • PubMed. (n.d.). Introduction: cell-based assays for high-throughput screening.
  • Eglen, R. M., et al. (2008). The Use of AlphaScreen Technology in HTS: Current Status. PMC.
  • Thermo Fisher Scientific. (n.d.). The HTS-Compatible TurboLuc Luciferase One-Step Glow Assay.
  • Revvity. (n.d.). AlphaLISA and AlphaScreen No-wash Assays.
  • Bio-protocol. (2025). Fluorescence Polarization-Based High- Throughput Screening Assay for Inhibitors Targeting Cathepsin L.
  • National Center for Biotechnology Information. (2012). Basics of Enzymatic Assays for HTS.
  • chem IT Services. (n.d.). HTS Data Analysis.
  • Technology Networks. (2025). High-Throughput Screening - Drug Discovery.
  • Molecular Devices. (n.d.). Establishing and optimizing a fluorescence polarization assay.
  • National Center for Biotechnology Information. (2012). HTS Assay Validation.
  • PubMed. (2013). Affordable luciferase reporter assay for cell-based high-throughput screening.
  • Bentham Open. (n.d.). The Use of AlphaScreen Technology in HTS: Current Status.
  • O'Connell, J., et al. (2014). Fluorescence polarization assays in high-throughput screening and drug discovery: a review. PMC.
  • BMG Labtech. (n.d.). Development of an AlphaLISA protein-protein interaction assay to screen for re-purposed drugs as targeted disruptors.
  • Assay Genie. (n.d.). Dual Luciferase Reporter Assay Protocol.
  • GoldBio. (2017). A Crash Course on Luciferase Assays.
  • Bojarska, J., et al. (2020). Bioactive pyrrole-based compounds with target selectivity. PMC.
  • ResearchGate. (n.d.). Research on Biological and Bioactive Molecules Containing Pyrrole Scaffolds.

Sources

Application Note: LC-MS/MS Quantification of 4-Methyl-2-(4-nitrophenyl)pyrrole in Biological Samples

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is structured as a high-level technical guide for the quantification of 4-Methyl-2-(4-nitrophenyl)pyrrole (MNPP) in biological matrices. As no standardized pharmacopeial method exists for this specific research compound, this guide details a developed de novo protocol based on the physicochemical properties of nitro-pyrrole derivatives.

Abstract & Scientific Rationale

The quantification of pyrrole derivatives, specifically nitro-substituted analogs like 4-Methyl-2-(4-nitrophenyl)pyrrole (MNPP) , is critical in early-stage pharmacokinetics (PK) and toxicology studies. MNPP is often investigated for its antimicrobial and anti-inflammatory pharmacophores.

This method utilizes Liquid Chromatography coupled to Tandem Mass Spectrometry (LC-MS/MS) .[1][2][3] The rationale for the experimental design focuses on two challenges inherent to this molecule:

  • Ionization Polarity: While pyrroles are electron-rich (favoring ESI+), the nitro group is strongly electron-withdrawing. This protocol utilizes ESI(+) due to the basicity of the pyrrole nitrogen, but optimizes source conditions to prevent signal suppression caused by the nitro moiety.

  • Matrix Interference: Nitro-aromatic compounds are prone to ion suppression from phospholipids. A Liquid-Liquid Extraction (LLE) strategy is selected over Protein Precipitation (PPT) to maximize extract cleanliness and sensitivity.

Compound Properties & Mass Spectrometry

Understanding the analyte is the first step in method development.

PropertyValueNotes
IUPAC Name 4-Methyl-2-(4-nitrophenyl)-1H-pyrrole
Formula C₁₁H₁₀N₂O₂
Molecular Weight 202.21 g/mol
LogP (Predicted) ~2.8 - 3.2Lipophilic; requires organic extraction.
pKa (Pyrrole NH) ~17.5Very weak acid; deprotonation in ESI(-) is difficult without high pH.
Ionization Mode ESI Positive (+) Forms [M+H]⁺ at m/z 203.1
MS/MS Transitions (MRM)

The following transitions are selected based on the fragmentation behavior of nitro-aromatics (loss of NO and NO₂).

AnalytePrecursor (m/z)Product (m/z)Collision Energy (eV)Type
MNPP 203.1 157.1 25Quantifier (Loss of -NO₂)
MNPP 203.1173.118Qualifier (Loss of -NO)
IS (Analog)* 192.1146.125Internal Standard

*Note: Suggested IS is 4-Methyl-2-phenylpyrrole (de-nitro analog) or a deuterated version if available.

Experimental Protocol

Reagents and Standards[4]
  • Stock Solution: Dissolve 1 mg MNPP in 1 mL DMSO (1 mg/mL). Store at -20°C.

  • Working Standard: Dilute Stock in 50:50 Methanol:Water to create a curve (1.0 – 1000 ng/mL).

  • Internal Standard (IS): 100 ng/mL solution of structural analog in Acetonitrile.

Sample Preparation (Liquid-Liquid Extraction)

Rationale: LLE is chosen to remove phospholipids that cause ion suppression, ensuring a "self-validating" robust assay.

  • Aliquot: Transfer 50 µL of plasma/tissue homogenate into a 1.5 mL Eppendorf tube.

  • Spike IS: Add 10 µL of Internal Standard working solution. Vortex gently.

  • Extraction: Add 500 µL of Ethyl Acetate (EtOAc) .

    • Why EtOAc? It efficiently extracts the lipophilic MNPP (LogP ~3) while leaving polar salts and proteins in the aqueous phase.

  • Agitation: Shake/Vortex for 10 minutes at high speed.

  • Phase Separation: Centrifuge at 10,000 x g for 5 minutes at 4°C.

  • Transfer: Transfer 400 µL of the upper organic layer to a clean glass vial or 96-well plate.

  • Evaporation: Dry under a gentle stream of Nitrogen (N₂) at 40°C.

  • Reconstitution: Reconstitute residue in 100 µL of Mobile Phase (60:40 Water:ACN + 0.1% Formic Acid). Vortex well.

LC-MS/MS Conditions[5]

Chromatography (LC)

  • Column: C18 Reverse Phase (e.g., Waters XBridge or Phenomenex Kinetex, 2.1 x 50 mm, 2.6 µm).

  • Mobile Phase A: Water + 0.1% Formic Acid (Proton source).[4]

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Flow Rate: 0.4 mL/min.

  • Gradient:

    • 0.0 min: 10% B[1]

    • 0.5 min: 10% B

    • 3.0 min: 90% B (Elution of MNPP)

    • 4.0 min: 90% B

    • 4.1 min: 10% B (Re-equilibration)

    • 6.0 min: Stop

Mass Spectrometry (MS)

  • Source: Electrospray Ionization (ESI).[4]

  • Polarity: Positive (+).

  • Capillary Voltage: 3.5 kV.

  • Source Temp: 400°C.

  • Desolvation Gas: 800 L/hr (N₂).

Method Validation & Logic

This protocol is designed to meet FDA Bioanalytical Method Validation Guidelines .

Linearity & Sensitivity
  • Range: 1 ng/mL (LLOQ) to 1000 ng/mL.[2][3]

  • Curve Fitting: Linear regression, weighted 1/x².

  • Acceptance: r² > 0.99; Accuracy ±15% (±20% at LLOQ).

Matrix Effect Evaluation
  • Experiment: Compare the peak area of MNPP spiked into extracted blank plasma (post-extraction spike) vs. MNPP in pure solvent.

  • Calculation:

    
    
    
  • Target: ME should be between -15% and +15%. If suppression is high (<-20%), switch extraction solvent to MTBE or use a deuterated internal standard.

Visualizations

Analytical Workflow Diagram

This diagram illustrates the critical path from sample collection to data acquisition, highlighting the LLE decision point.

G Sample Biological Sample (50 µL Plasma) IS_Add Add Internal Standard (Correction for loss) Sample->IS_Add Extract Liquid-Liquid Extraction (Ethyl Acetate) IS_Add->Extract Lipophilic targeting Centrifuge Centrifuge (Phase Separation) Extract->Centrifuge Organic Collect Organic Layer (Upper Phase) Centrifuge->Organic Remove Proteins/Salts Dry Evaporate to Dryness (N2 stream @ 40°C) Organic->Dry Recon Reconstitute (Mobile Phase) Dry->Recon Inject LC-MS/MS Injection (MRM Mode) Recon->Inject

Caption: Step-by-step LLE workflow ensuring phospholipid removal and high analyte recovery.

Fragmentation Pathway (MRM Logic)

Understanding the collision-induced dissociation (CID) confirms the specificity of the method.

Fragmentation Parent Precursor Ion [M+H]+ m/z 203 Frag1 Product Ion 1 [M+H - NO2]+ m/z 157 Parent->Frag1 Loss of Nitro Group (Primary Quantifier) Frag2 Product Ion 2 [M+H - NO]+ m/z 173 Parent->Frag2 Loss of NO (Qualifier)

Caption: Proposed fragmentation pathway of MNPP in ESI+ mode used for MRM transition selection.

References

  • BenchChem. (2025).[4] Mass Spectrometry of Alkylated Pyrrole Derivatives: An In-depth Technical Guide. Retrieved from

  • Szekely-Klepser, G., et al. (2005).[3] A validated LC/MS/MS method for the quantification of pyrrole-2,3,5-tricarboxylic acid (PTCA). Journal of Chromatography B. Retrieved from

  • US FDA. (2018). Bioanalytical Method Validation Guidance for Industry. Retrieved from

  • PubChem. (2025). 4-methyl-2-phenyl-1H-pyrrole Compound Summary. Retrieved from [5]

Sources

Application Notes and Protocols for Antimicrobial Activity Screening of 4-Methyl-2-(4-nitrophenyl)pyrrole

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Rationale for Screening Novel Pyrrole Derivatives

The escalating threat of antimicrobial resistance necessitates the urgent discovery and development of novel antimicrobial agents.[1] Heterocyclic compounds, particularly those containing nitrogen, are cornerstones in the development of new drugs due to their diverse biological activities.[2][3] Among these, the pyrrole scaffold is a privileged structure found in numerous natural and synthetic compounds exhibiting a wide range of pharmacological properties, including antibacterial, antifungal, and antiviral activities.[4][5][6]

The compound 4-Methyl-2-(4-nitrophenyl)pyrrole belongs to this promising class of molecules. Its structure, featuring a substituted pyrrole ring, suggests a potential for interaction with biological macromolecules, a hallmark of many successful antimicrobial drugs.[7] The presence of the nitro group, an electron-withdrawing moiety, can significantly influence the electronic properties of the molecule and its potential biological targets. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the systematic screening of 4-Methyl-2-(4-nitrophenyl)pyrrole for its antimicrobial activity. The protocols herein are designed to establish a foundational understanding of the compound's spectrum of activity and potency.

Compound Handling and Preparation

2.1 Safety Precautions

As a novel chemical entity, 4-Methyl-2-(4-nitrophenyl)pyrrole should be handled with appropriate caution. Standard laboratory personal protective equipment (PPE), including a lab coat, safety glasses, and gloves, is mandatory. All handling of the powdered compound should be performed in a chemical fume hood to avoid inhalation. A material safety data sheet (MSDS) should be requested from the supplier or generated based on available chemical data.

2.2 Preparation of Stock Solutions

The solubility of the test compound is a critical first step. Due to the aromatic nature of 4-Methyl-2-(4-nitrophenyl)pyrrole, it is anticipated to have low aqueous solubility. Therefore, an organic solvent is required for initial dissolution.

  • Recommended Solvent: Dimethyl sulfoxide (DMSO) is the solvent of choice for creating high-concentration stock solutions due to its broad solvency and compatibility with most antimicrobial assays at low final concentrations (<1% v/v).

  • Protocol:

    • Accurately weigh 10 mg of 4-Methyl-2-(4-nitrophenyl)pyrrole using an analytical balance.

    • Transfer the compound to a sterile 1.5 mL microcentrifuge tube.

    • Add 1 mL of sterile, molecular biology-grade DMSO to achieve a stock concentration of 10 mg/mL.

    • Vortex thoroughly until the compound is completely dissolved. A brief sonication may be used to aid dissolution.

    • Store the stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles.

Causality Insight: The use of a high-concentration stock in DMSO allows for minimal solvent introduction into the final assay, thereby reducing the risk of solvent-induced toxicity to the test microorganisms.

Primary Antimicrobial Screening: The Kirby-Bauer Disk Diffusion Assay

The disk diffusion method is a highly versatile and widely used preliminary test to qualitatively assess the antimicrobial activity of a compound.[1] It provides a rapid visual indication of whether a compound can inhibit microbial growth.

3.1 Materials

  • Test compound stock solution (10 mg/mL in DMSO)

  • Sterile blank paper disks (6 mm diameter)

  • Mueller-Hinton Agar (MHA) plates

  • Bacterial strains (e.g., Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922)

  • Positive control antibiotic disks (e.g., Ciprofloxacin 5 µg)

  • Negative control (DMSO-loaded disk)

  • Sterile swabs, forceps, and saline solution (0.85%)

  • Bacterial incubator (37°C)

3.2 Experimental Protocol

  • Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland turbidity standard by suspending colonies from a fresh agar plate in sterile saline. This standardization is crucial for reproducibility.

  • Plate Inoculation: Uniformly streak the bacterial suspension over the entire surface of an MHA plate using a sterile swab to create a confluent lawn of growth.

  • Disk Preparation and Placement:

    • Aseptically apply 10 µL of the 10 mg/mL stock solution of 4-Methyl-2-(4-nitrophenyl)pyrrole onto a sterile blank disk (yielding 100 µ g/disk ).

    • Prepare a negative control disk by applying 10 µL of pure DMSO.

    • Using sterile forceps, place the prepared disks, along with a positive control antibiotic disk, onto the inoculated MHA plate. Ensure disks are firmly pressed to the agar surface and are well-separated.

  • Incubation: Invert the plates and incubate at 37°C for 18-24 hours.

  • Result Interpretation: Measure the diameter of the zone of inhibition (in mm) around each disk. A clear zone indicates that the compound has inhibited bacterial growth.

Quantitative Antimicrobial Assessment: Broth Microdilution for MIC Determination

Following a positive result in the primary screen, a quantitative assessment is necessary to determine the Minimum Inhibitory Concentration (MIC). The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[4] The broth microdilution method is a standardized and efficient technique for this purpose.[1]

4.1 Materials

  • Test compound stock solution (10 mg/mL in DMSO, serially diluted for a working range)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Sterile 96-well microtiter plates

  • Bacterial inoculum prepared to a final concentration of 5 x 10^5 CFU/mL in CAMHB

  • Positive control antibiotic (e.g., Ciprofloxacin)

  • Growth control (inoculum in broth)

  • Sterility control (broth only)

  • Solvent control (inoculum in broth with the highest concentration of DMSO used)

  • Resazurin solution (optional, for viability indication)

4.2 Experimental Workflow

The following diagram illustrates the workflow for determining the Minimum Inhibitory Concentration (MIC).

MIC_Workflow Figure 1: MIC Determination Workflow cluster_prep Preparation cluster_assay Assay Setup (96-well plate) cluster_controls Controls CompoundPrep Prepare serial dilutions of 4-Methyl-2-(4-nitrophenyl)pyrrole AddCompound Add compound dilutions to respective wells CompoundPrep->AddCompound InoculumPrep Prepare bacterial inoculum (0.5 McFarland standard) AddInoculum Add standardized inoculum to test and control wells InoculumPrep->AddInoculum DispenseBroth Dispense CAMHB to all wells DispenseBroth->AddCompound AddCompound->AddInoculum Incubation Incubate at 37°C for 18-24 hours AddInoculum->Incubation GrowthCtrl Growth Control (Broth + Inoculum) GrowthCtrl->Incubation SterilityCtrl Sterility Control (Broth only) SterilityCtrl->Incubation SolventCtrl Solvent Control (Broth + Inoculum + DMSO) SolventCtrl->Incubation ReadResults Read results visually or with a plate reader Incubation->ReadResults

Caption: Workflow for MIC determination using broth microdilution.

4.3 Step-by-Step Protocol

  • Plate Setup: Add 50 µL of sterile CAMHB to wells 2 through 12 of a 96-well plate.

  • Compound Dilution: Add 100 µL of the highest concentration of the test compound (prepared in CAMHB) to well 1. Perform a 2-fold serial dilution by transferring 50 µL from well 1 to well 2, mixing, and continuing this process down to well 10. Discard 50 µL from well 10. Wells 11 (growth/solvent control) and 12 (sterility control) will not contain the test compound.

  • Inoculation: Prepare the bacterial inoculum to a concentration of 1 x 10^6 CFU/mL in CAMHB. Add 50 µL of this suspension to wells 1 through 11. This results in a final volume of 100 µL and a final inoculum density of 5 x 10^5 CFU/mL. Well 12 receives 50 µL of sterile CAMHB instead of inoculum.

  • Incubation: Cover the plate and incubate at 37°C for 18-24 hours.

  • Reading the MIC: The MIC is the lowest concentration of the compound at which there is no visible turbidity (bacterial growth). The growth control (well 11) should be turbid, and the sterility control (well 12) should be clear.

Determination of Minimum Bactericidal Concentration (MBC)

To determine if the compound is bacteriostatic (inhibits growth) or bactericidal (kills bacteria), an MBC test is performed. The MBC is the lowest concentration of an antimicrobial agent required to kill 99.9% of the initial bacterial inoculum.

5.1 Protocol

  • Following the MIC reading, take a 10 µL aliquot from each well that showed no visible growth.

  • Spot-plate the aliquot onto a fresh, drug-free MHA plate.

  • Incubate the MHA plate at 37°C for 18-24 hours.

  • The MBC is the lowest concentration that results in no bacterial growth on the subculture plate.

Data Presentation and Interpretation

Results should be recorded systematically. The following tables provide a template for presenting hypothetical screening data for 4-Methyl-2-(4-nitrophenyl)pyrrole.

Table 1: Disk Diffusion Assay Results

Test MicroorganismZone of Inhibition (mm)
4-Methyl-2-(4-nitrophenyl)pyrrole (100 µ g/disk )
Staphylococcus aureus ATCC 2921315
Escherichia coli ATCC 259228
Ciprofloxacin (5 µ g/disk )
Staphylococcus aureus ATCC 2921325
Escherichia coli ATCC 2592230
DMSO (Negative Control)
Staphylococcus aureus ATCC 292136 (no zone)
Escherichia coli ATCC 259226 (no zone)

Table 2: MIC and MBC Values (µg/mL)

Test MicroorganismMIC (µg/mL)MBC (µg/mL)Interpretation
Staphylococcus aureus ATCC 292131632Bactericidal (MBC/MIC ≤ 4)
Escherichia coli ATCC 2592264>128Bacteriostatic (MBC/MIC > 4)

Interpretation Insight: An MBC/MIC ratio of ≤ 4 is generally considered indicative of bactericidal activity, while a ratio > 4 suggests bacteriostatic activity. The hypothetical data suggests that 4-Methyl-2-(4-nitrophenyl)pyrrole may be bactericidal against Gram-positive bacteria and bacteriostatic against Gram-negative bacteria.

Investigating the Mechanism of Action: A Logical Next Step

Should 4-Methyl-2-(4-nitrophenyl)pyrrole demonstrate significant antimicrobial activity, elucidating its mechanism of action is the next logical progression. Pyrrole-containing compounds have been known to target various cellular processes. For instance, some pyrrolamide derivatives act as inhibitors of DNA gyrase and topoisomerase IV, essential enzymes for bacterial DNA replication.[8]

The following diagram outlines a potential high-level workflow for investigating the mechanism of action.

MOA_Workflow Figure 2: High-Level Mechanism of Action Workflow cluster_macromolecular Macromolecular Synthesis Assays cluster_membrane Cell Membrane Integrity Assays InitialHit Potent Hit from Primary Screening DNASynthesis DNA Synthesis (Radiolabeled Thymidine) InitialHit->DNASynthesis RNASynthesis RNA Synthesis (Radiolabeled Uridine) InitialHit->RNASynthesis ProteinSynthesis Protein Synthesis (Radiolabeled Leucine) InitialHit->ProteinSynthesis CellWallSynthesis Cell Wall Synthesis (Radiolabeled NAG) InitialHit->CellWallSynthesis MembranePotential Membrane Potential (e.g., DiSC3(5) dye) InitialHit->MembranePotential MembranePermeability Membrane Permeability (e.g., SYTOX Green) InitialHit->MembranePermeability TargetID Specific Target Identification (e.g., Enzyme Assays, Affinity Chromatography) DNASynthesis->TargetID RNASynthesis->TargetID ProteinSynthesis->TargetID CellWallSynthesis->TargetID MembranePotential->TargetID MembranePermeability->TargetID

Caption: Strategy for elucidating the mechanism of action.

Conclusion

This application note provides a robust framework for the initial antimicrobial evaluation of 4-Methyl-2-(4-nitrophenyl)pyrrole. By following these standardized protocols, researchers can generate reliable and reproducible data to determine the compound's potential as a novel antimicrobial agent. Positive findings from these screens will pave the way for further investigation into its mechanism of action, spectrum of activity against resistant strains, and potential for therapeutic development.

References

  • Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations. (n.d.). PMC. [Link]

  • New screening method finds novel approaches to combat antimicrobial resistant bacteria. (2025, May 7). University of Oxford. [Link]

  • Screening of antibacterial compounds with novel structure from the FDA approved drugs using machine learning methods. (n.d.). PMC. [Link]

  • Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential. (n.d.). PMC. [Link]

  • Discovery of Novel Antimicrobial-Active Compounds and Their Analogues by In Silico Small Chemical Screening Targeting Staphylococcus aureus MurB. (2025, March 26). MDPI. [Link]

  • Screening Actinomycetes extracts for antimicrobial compounds against methicillin-resistant Staphylococcus aureus and helper-compounds against aminoglycoside-resistant E. coli. (2025, August 11). Open Research Europe. [Link]

  • Synthesis of novel pyrroles and fused pyrroles as antifungal and antibacterial agents. (2021, October 4). SpringerLink. [Link]

  • Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential. (2024, November 29). PubMed. [Link]

  • (PDF) Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential. (2024, November 25). ResearchGate. [Link]

  • Synthesis, Characterization and Antimicrobial Activity of New Pyrrole Derivatives. (n.d.). ResearchGate. [Link]

  • Antibacterial Activity of Heterocyclic Compounds. (2022, December 16). MDPI. [Link]

  • Synthesis, Characterization and Antimicrobial Activity of New Pyrrole Derivatives. (2019, March 25). Journal of the Mexican Chemical Society. [Link]

  • Synthesis and Antimicrobial Activity Evaluation of the Pyrrole-Derived Heterocycles Bearing Two Functionalities. (n.d.). Bentham Science. [Link]

  • Synthesis, Characterization and Antimicrobial Activity of New Pyrrole Derivatives. (n.d.). Journal of the Mexican Chemical Society. [Link]

  • (PDF) Synthesis, Characterization and Biological Evaluation of Some Pyrrole Derivatives as Potential Antimicrobial Agents. (2025, August 6). ResearchGate. [Link]

  • Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential. (2024, November 29). MDPI. [Link]

  • Scheme 6 Synthesis of methyl substituted pyrroles 28, nitropyrrole 30... (n.d.). ResearchGate. [Link]

  • Bioactive pyrrole-based compounds with target selectivity. (n.d.). PMC. [Link]

  • Pyrrole: a resourceful small molecule in key medicinal hetero-aromatics. (2015, January 23). RSC Publishing. [Link]

  • Pyrrole synthesis. (n.d.). Organic Chemistry Portal. [Link]

  • Multicomponent Synthesis of Unsymmetrical Derivatives of 4-Methyl-Substituted 5-Nitropyridines. (2023, February 14). MDPI. [Link]

  • Research on Biological and Bioactive Molecules Containing Pyrrole Scaffolds. (2023, September 2). Biol. Mol. Chem.. [Link]

  • Methyl 4-nitro-1h-pyrrole-2-carboxylate. (n.d.). PubChem. [Link]

Sources

Application Notes & Protocols: A Framework for the In Vivo Evaluation of 4-Methyl-2-(4-nitrophenyl)pyrrole

Author: BenchChem Technical Support Team. Date: March 2026

Audience: Researchers, scientists, and drug development professionals.

Abstract: The discovery and development of novel small molecules are fundamental to advancing therapeutics. This document provides a comprehensive framework for the initial in vivo evaluation of 4-Methyl-2-(4-nitrophenyl)pyrrole, a compound with limited published biological data. The protocols outlined herein are designed to establish a foundational understanding of the compound's characteristics in a biological system, focusing on prerequisites for formulation, safety, and general activity screening. This guide details a logical, stepwise progression from initial compound handling to acute toxicity assessment, pharmacokinetic profiling, and a general efficacy screening model using a lipopolysaccharide (LPS)-induced systemic inflammation model in mice. The overarching goal is to provide a robust, scientifically sound pathway for generating the critical preliminary data necessary to justify and design more targeted disease model studies.

Introduction: The Challenge of Novel Compound Evaluation

The journey of a new chemical entity (NCE) from laboratory synthesis to potential clinical application is a multi-stage process requiring rigorous evaluation.[1] For compounds like 4-Methyl-2-(4-nitrophenyl)pyrrole, which belong to the broad and biologically significant class of pyrrole derivatives, the initial steps are critical.[2][3][4] Pyrrole-containing molecules are known to possess a wide range of activities, including antimicrobial and anticancer properties.[2][3][5] However, without established biological targets or in vitro activity data, a structured and unbiased in vivo evaluation is paramount.

The goals of an initial non-clinical safety and pharmacology evaluation are to characterize toxic effects, understand dose-dependency, and establish a preliminary pharmacokinetic profile.[6][7] This information is essential for estimating a safe starting dose for future, more complex efficacy studies in specific disease models.[6][8] This protocol, therefore, serves as a foundational guide, emphasizing safety, tolerability, and broad physiological response to pave the way for hypothesis-driven research.

Pre-formulation and Formulation Development

A significant hurdle for many NCEs, particularly aromatic heterocyclic compounds, is poor aqueous solubility.[9][10][11] This property can severely limit bioavailability and lead to inaccurate assessments of a compound's true potential.[12] Therefore, a robust formulation strategy is not just a preliminary step but a critical determinant of success.

Physicochemical Characterization

Before any in vivo work, the following properties of 4-Methyl-2-(4-nitrophenyl)pyrrole must be determined:

  • Purity: Verified by methods such as HPLC-UV and LC-MS. Purity should be >95%, preferably >98%.

  • Solubility: Assessed in a panel of pharmaceutically acceptable solvents and vehicles (e.g., water, saline, PBS, ethanol, DMSO, polyethylene glycol 400, corn oil).

  • Stability: The stability of the compound in the chosen formulation vehicle should be confirmed under experimental conditions.

Formulation Strategy Selection

The choice of vehicle is critical for ensuring consistent and maximal exposure in preclinical studies.

Table 1: Common Formulation Strategies for Poorly Soluble Compounds

Formulation StrategyDescriptionAdvantagesDisadvantages
Co-solvent Systems A mixture of a primary solvent (e.g., water) with a water-miscible organic solvent (e.g., PEG 400, ethanol, DMSO).[9]Simple to prepare; suitable for initial screening.Potential for precipitation upon dilution in vivo; toxicity of some co-solvents at high concentrations.
Suspensions The compound is milled to a small particle size and suspended in an aqueous vehicle with a suspending agent (e.g., methylcellulose) and a surfactant (e.g., Tween 80).[13]Can deliver higher doses; mimics potential solid dosage forms.Requires careful control of particle size; potential for non-uniform dosing if not properly prepared.
Lipid-Based Formulations The compound is dissolved in oils or lipids (e.g., corn oil, sesame oil, Labrafac®).[9]Can enhance oral absorption via lymphatic pathways; protects the compound from degradation.[9]Not suitable for all administration routes (e.g., IV); can be complex to prepare.
Inclusion Complexes Cyclodextrins (e.g., HP-β-CD, SBE-β-CD) are used to form a complex with the drug, increasing its aqueous solubility.[9][14]Significantly increases water solubility; generally well-tolerated.Can be expensive; high concentrations may be needed.

For initial studies, a simple co-solvent or suspension is often sufficient. A common starting formulation for oral (PO) or intraperitoneal (IP) administration is 0.5% (w/v) Methylcellulose with 0.2% (w/v) Tween 80 in sterile water .

Prerequisite: In Vitro Cytotoxicity Assessment

Before proceeding to live animal studies, it is essential and ethically responsible to assess the compound's general cytotoxicity in vitro.[15][16][17] This step helps to:

  • Establish a preliminary concentration range for pharmacological activity.

  • Identify potential for off-target cellular toxicity.

  • Reduce the use of animals by flagging overtly toxic compounds early.[6][17]

A standard approach is to test the compound across a range of concentrations (e.g., 0.1 to 100 µM) against a panel of cell lines (e.g., HepG2 for liver toxicity, HEK293 for kidney toxicity) using assays like the MTT or CellTiter-Glo® assays, which measure metabolic activity as an indicator of cell viability.[18]

In Vivo Workflow: A Stepwise Approach

The following workflow provides a logical progression for the initial in vivo characterization of 4-Methyl-2-(4-nitrophenyl)pyrrole.

G LPS LPS (Lipopolysaccharide) TLR4 TLR4 Receptor LPS->TLR4 Binds Adaptor Adaptor Proteins (e.g., MyD88) TLR4->Adaptor Activates IKK IKK Complex Adaptor->IKK Phosphorylates NFkB NF-κB Activation IKK->NFkB Nucleus Nucleus NFkB->Nucleus Translocates to Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β) Nucleus->Cytokines Induces Gene Transcription Compound 4-Methyl-2-(4-nitrophenyl)pyrrole (Hypothesized Point of Inhibition) Compound->NFkB Potential Inhibition?

Sources

Techniques for radiolabeling 4-Methyl-2-(4-nitrophenyl)pyrrole for binding assays

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Advanced Radiolabeling & Binding Kinetics of 4-Methyl-2-(4-nitrophenyl)pyrrole

Part 1: Strategic Analysis & Scientific Rationale

1.1 The Molecule & The Challenge 4-Methyl-2-(4-nitrophenyl)pyrrole is a bioactive scaffold sharing structural homology with various antitubercular agents, MAO-B inhibitors, and tubulin-targeting compounds. For drug development, determining its binding affinity (


) and residence time requires a high-affinity radioligand.

The Radiolabeling Paradox:

  • Requirement: High Specific Activity (SA > 20 Ci/mmol) is needed for nanomolar binding assays. This dictates the use of Tritium (

    
    H)  over Carbon-14 (
    
    
    
    C).
  • The Problem: The Nitro (

    
    )  group is highly susceptible to reduction. Standard catalytic tritiation (using Pd/C or PtO
    
    
    
    and T
    
    
    gas) will inevitably reduce the nitro group to an amine (
    
    
    ) before or concurrently with any halogen-tritium exchange or double-bond saturation. This destroys the pharmacophore.

1.2 The Solution: Iridium-Catalyzed Hydrogen Isotope Exchange (HIE) To label this molecule without altering its chemical structure, we must utilize Homogeneous Iridium Catalysis (specifically Crabtree’s catalyst derivatives or Kerr’s NHC-Iridium complexes). Unlike heterogeneous Palladium catalysts, these organometallic complexes can be tuned to perform C-H activation ortho to directing groups (like the pyrrole nitrogen or the phenyl ring) while remaining tolerant to nitro groups .

Mechanism: The Iridium center coordinates with the pyrrole or phenyl ring, forming a metallocycle that facilitates the exchange of a specific C-H bond for a C-T bond using T


 gas, leaving the nitro group intact.

Part 2: Radiolabeling Protocol (Nitro-Tolerant HIE)

Workflow Diagram

LabelingWorkflow Precursor Parent Compound 4-Methyl-2-(4-nitrophenyl)pyrrole Reaction HIE Reaction T2 Gas (1 atm) DCM, 25°C, 4h Precursor->Reaction Substrate Catalyst Ir-Catalyst [Ir(COD)(IMes)(PPh3)]PF6 Catalyst->Reaction 5 mol% Purification HPLC Purification Remove Catalyst & Labile T Reaction->Purification Crude Mix QC QC Analysis RCP > 98% SA determination Purification->QC Fraction Collection

Figure 1: Workflow for Nitro-Tolerant Iridium-Catalyzed Hydrogen Isotope Exchange.

Experimental Procedure

Safety Note: All steps involving Tritium gas (T


) must be performed in a dedicated Tritium Manifold (RC1 class laboratory).

Materials:

  • Substrate: 4-Methyl-2-(4-nitrophenyl)pyrrole (High purity >99%).

  • Catalyst: [Ir(COD)(IMes)(PPh

    
    )]PF
    
    
    
    (Kerr’s Catalyst) or [Ir(COD)(py)(PCy
    
    
    )]PF
    
    
    (Crabtree’s Catalyst - Note: Kerr's is preferred for higher nitro-tolerance).
  • Solvent: Dichloromethane (DCM), anhydrous, degassed.

  • Gas: Tritium gas (T

    
    ), carrier-free.
    

Step-by-Step Protocol:

  • Reaction Assembly:

    • In a tritiation flask (approx. 2 mL volume), dissolve the substrate (2.0 mg, ~10 µmol) and the Iridium catalyst (1.0 mg, ~1 µmol, 10 mol%) in anhydrous DCM (0.5 mL).

    • Add a magnetic stir bar.

    • Critical: The solution must be rigorously degassed (freeze-pump-thaw x3) to remove Oxygen, which deactivates the catalyst.

  • Tritiation:

    • Attach the flask to the Tritium Manifold.

    • Introduce T

      
       gas to a pressure of 1 atm (approx. 760 Torr).
      
    • Stir vigorously at 25°C for 4 hours . Do not heat, as this increases the risk of side reactions (nitro reduction).

  • Work-up:

    • Remove excess T

      
       gas (pump to waste/trap).
      
    • Dissolve the residue in MeOH (2 mL) to exchange labile tritium (on the pyrrole N-H). Stir for 30 mins and evaporate. Repeat 3 times. This ensures the label remains only on the stable C-T positions (likely ortho on the phenyl ring or C3/C5 on pyrrole).

  • Purification (HPLC):

    • Column: C18 Reverse Phase (e.g., Phenomenex Luna, 5µm, 4.6x150mm).

    • Mobile Phase: A: Water (0.1% TFA), B: Acetonitrile (0.1% TFA). Gradient: 10-90% B over 20 mins.

    • Detection: UV (254 nm) and Radiometric (Beta-RAM).

    • Collect the peak corresponding to the parent retention time.

  • Quality Control (QC):

    • Radiochemical Purity (RCP): Must be >98% via HPLC.

    • Specific Activity (SA): Determine by mass spectrometry (MS) or UV-calibration. Expected SA: 10–30 Ci/mmol.

Part 3: Binding Assay Protocol (Filtration Method)

Once the radioligand (


H-Ligand) is validated, use this protocol to determine binding affinity (

) and inhibitory constants (

).
Assay Logic

BindingAssay Start Assay Setup Incubation Incubation (Protein + 3H-Ligand +/- Cold Ligand) Start->Incubation Separation Filtration (Harvesting) GF/B Filters + PEI Incubation->Separation Equilibrium Reached Counting LSC Counting (CPM Measurement) Separation->Counting Wash Unbound Analysis Data Analysis Non-linear Regression Counting->Analysis Calculate Kd/Ki

Figure 2: Radioligand Binding Assay Decision Tree.

Saturation Binding (Determining and )

Objective: Measure the affinity of the radioligand for the target receptor/enzyme.

Reagents:

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4, 10 mM MgCl

    
    , 0.1% BSA (BSA is critical to prevent the hydrophobic pyrrole from sticking to plastic).
    
  • Receptor Source: Membrane preparation or purified enzyme (approx. 5-20 µg protein/well).

  • 
    H-Ligand:  4-Methyl-2-(4-nitrophenyl)pyrrole [
    
    
    
    H]. Prepare serial dilutions (0.1 nM to 100 nM).
  • Non-specific Control: High concentration (10 µM) of unlabeled ("cold") ligand.

Protocol:

  • Plate Prep: Use 96-well polypropylene plates.

  • Total Binding: Add 25 µL Buffer + 25 µL

    
    H-Ligand (various conc.) + 100 µL Protein.
    
  • Non-Specific Binding (NSB): Add 25 µL Cold Ligand (10 µM) + 25 µL

    
    H-Ligand + 100 µL Protein.
    
  • Incubation: Incubate at 25°C for 60–90 minutes (establish equilibrium).

  • Harvesting:

    • Pre-soak GF/B glass fiber filters in 0.3% Polyethylenimine (PEI) for 1 hour (reduces filter binding of the hydrophobic ligand).

    • Filter using a cell harvester (e.g., PerkinElmer Filtermate).

    • Wash 3x with ice-cold wash buffer (50 mM Tris-HCl).

  • Counting: Add scintillation cocktail (e.g., Microscint-20) and count on a Beta-counter.

Data Analysis:

  • Calculate Specific Binding = (Total Binding - NSB).

  • Plot Specific Binding (Y) vs. Concentration (X).

  • Fit to One-Site Binding Hyperbola:

    
    .
    

Part 4: Data Presentation & Troubleshooting

Expected Results Summary
ParameterDescriptionTarget Value
Specific Activity (SA) Radioactivity per mole of ligand> 15 Ci/mmol
Radiochemical Purity % of Tritium on the correct molecule> 98%
Non-Specific Binding Signal in presence of excess cold competitor< 30% of Total Binding

-Factor
Assay robustness metric> 0.5
Troubleshooting Guide
IssueProbable CauseCorrective Action
Low Specific Activity Catalyst poisoning or insufficient reaction time.Ensure rigorous degassing (O

removal). Increase reaction time to 6h.
High Non-Specific Binding Hydrophobic ligand sticking to filters/walls.Increase BSA in buffer to 0.5%. Pre-soak filters in 0.3% PEI. Use silanized tips.
Reduction of Nitro Group "Over-reduction" or wrong catalyst.STOP. Do not use Pd/C. Ensure use of Ir(COD)(IMes) or similar "soft" catalysts. Reduce reaction temp to 4°C.
Unstable Baseline Ligand degradation.Store

H-ligand in Ethanol at -20°C. Avoid freeze-thaw cycles in aqueous buffer.

References

  • Kerr, W. J., et al. (2025).[1][2] Nitrile-tolerant Iridium-catalysed Hydrogen Isotope Exchange.[3] Chemistry - A European Journal.[3] Link[1][2][3]

    • Significance: Establishes the protocol for labeling sensitive nitrogen-containing aromatics without reducing functional groups.
  • Chirik, P. J., et al. (2016). Iron-catalyzed tritiation of pharmaceuticals. Nature.[4] Link

    • Significance: Foundational work on modern homogeneous catalysis for triti
  • Smith, B. I. P., et al. (2017).[1] Site-Selective Deuteration of N-Heterocycles via Iridium-Catalyzed Hydrogen Isotope Exchange. ACS Catalysis. Link

    • Significance: Specifically addresses pyrrole labeling, noting C2/C5 selectivity which is relevant for the 4-methyl-2-(4-nitrophenyl)pyrrole structure.
  • Cheng, Y., & Prusoff, W. H. (1973). Relationship between the inhibition constant (Ki) and the concentration of inhibitor which causes 50 per cent inhibition (I50). Biochemical Pharmacology.[5]

    • Significance: The standard mathematical framework for analyzing competition binding data ( calcul

Sources

Application of 4-Methyl-2-(4-nitrophenyl)pyrrole in the Synthesis of Complex Molecular Architectures

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Content Type: Advanced Application Notes and Protocols

Executive Summary & Mechanistic Rationale

The compound 4-Methyl-2-(4-nitrophenyl)pyrrole (CAS: 1428932-12-0) is a highly versatile, functionalized heterocyclic building block[1]. Its utility in advanced organic synthesis stems from its unique structural and electronic properties. The molecule features an electron-rich pyrrole core that acts as a powerful nucleophile, while the 4-methyl group provides strategic steric shielding at the 3-position and electronic activation at the 5-position (the α-carbon). Conversely, the 2-(4-nitrophenyl) moiety introduces a strong electron-withdrawing group[2].

This "push-pull" electronic configuration makes it an exceptional precursor for synthesizing complex molecules, including asymmetric BODIPY (Boron-dipyrromethene) fluorophores[3], porphyrin-based photosensitizers, and targeted small-molecule therapeutics such as kinase inhibitors. The protocols below detail the step-by-step methodologies for utilizing this scaffold, emphasizing the chemical causality behind each experimental choice to ensure reproducible, high-yield transformations[4].

Application I: Synthesis of Asymmetric Push-Pull BODIPY Fluorophores

BODIPY dyes are highly valued in fluorescence imaging and photodynamic therapy (PDT) due to their high quantum yields and tunable emission spectra[5]. By utilizing 4-Methyl-2-(4-nitrophenyl)pyrrole, chemists can synthesize asymmetric BODIPYs where the nitro group extends the conjugated


-system, significantly red-shifting the emission profile.
Experimental Protocol: Condensation and Chelation

Objective: Synthesize an asymmetric meso-phenyl BODIPY derivative.

  • Condensation (Dipyrromethane Formation):

    • Procedure: In a flame-dried Schlenk flask under an

      
       atmosphere, dissolve 4-Methyl-2-(4-nitrophenyl)pyrrole (2.05 eq) and benzaldehyde (1.0 eq) in anhydrous dichloromethane (DCM, 0.05 M). Add a catalytic amount of trifluoroacetic acid (TFA, 0.1 eq). Stir at room temperature for 3 hours.
      
    • Causality: TFA protonates the aldehyde carbonyl, drastically increasing its electrophilicity. The 4-methyl group on the pyrrole directs the electrophilic attack exclusively to the unsubstituted

      
      -position (C5) via steric hindrance and hyperconjugation, preventing unwanted polymerization[5].
      
    • Self-Validation: Monitor via TLC (Hexane/EtOAc 3:1). The disappearance of the UV-active benzaldehyde spot and the emergence of a lower-

      
       dipyrromethane spot indicates reaction completion.
      
  • Oxidation (Dipyrromethene Formation):

    • Procedure: To the same reaction flask, add a solution of p-chloranil (1.0 eq) in anhydrous DCM dropwise. Stir for 30 minutes at room temperature.

    • Causality:p-Chloranil is selected over DDQ because it is a milder oxidant. It efficiently dehydrogenates the flexible dipyrromethane into a fully conjugated, rigid dipyrromethene without over-oxidizing the electron-rich pyrrole rings[5].

  • Boron Chelation:

    • Procedure: Cool the reaction mixture to 0 °C. Add triethylamine (

      
      , 5.0 eq) and stir for 15 minutes. Subsequently, add boron trifluoride diethyl etherate (
      
      
      
      , 7.0 eq) dropwise. Allow the mixture to warm to room temperature and stir for 2 hours.
    • Causality:

      
       serves a dual purpose: it neutralizes the TFA and deprotonates the pyrrolic nitrogen, generating a highly nucleophilic species. The excess 
      
      
      
      drives the displacement of the ether and fluoride ligands, trapping the dipyrromethene in a stable difluoroboron complex[3].
  • Work-up and Isolation:

    • Procedure: Quench the reaction with saturated aqueous

      
      . Extract the aqueous layer with DCM (3x). Wash the combined organic layers with brine, dry over anhydrous 
      
      
      
      , and concentrate under reduced pressure. Purify via silica gel column chromatography.
    • Self-Validation: The target BODIPY will elute as a brightly colored, highly fluorescent band (typically orange/red under 365 nm UV light).

G A 4-Methyl-2-(4-nitrophenyl)pyrrole (Nucleophile) C Dipyrromethane Intermediate A->C TFA Catalysis B Aromatic Aldehyde (Electrophile) B->C D Dipyrromethene (Oxidized) C->D p-Chloranil E Push-Pull BODIPY Fluorophore D->E Et3N, BF3·OEt2

Fig 1: Stepwise synthetic workflow for asymmetric BODIPY fluorophores via condensation and chelation.

Application II: Development of Targeted Therapeutics (Kinase Inhibitors)

The 2-arylpyrrole scaffold is a privileged pharmacophore that mimics the indole and purine hinge-binding motifs found in many ATP-competitive kinase inhibitors[4]. The 4-nitrophenyl group acts as a "masked" aniline. Through late-stage functionalization, this nitro group can be reduced and coupled with various carboxylic acids to probe the DFG-out conformation of target kinases.

Experimental Protocol: Nitro Reduction and Amide Coupling

Objective: Convert the nitro-arylpyrrole into a functionalized amide derivative.

  • Catalytic Hydrogenation (Nitro Reduction):

    • Procedure: Dissolve 4-Methyl-2-(4-nitrophenyl)pyrrole (1.0 eq) in a 1:1 mixture of Methanol and Ethyl Acetate. Add 10% Palladium on Carbon (Pd/C, 0.1 eq by weight). Evacuate the flask and backfill with Hydrogen gas (

      
      ) three times. Stir vigorously under an 
      
      
      
      balloon (1 atm) at room temperature for 4 hours.
    • Causality: Pd/C under 1 atm of

      
       provides a clean, chemoselective reduction of the nitro group to a primary amine. The pyrrole ring is highly aromatic and remains completely stable under these mild hydrogenation conditions.
      
    • Self-Validation: TLC will show a highly polar, ninhydrin-active spot. Filter the mixture through a pad of Celite to remove the Pd/C catalyst, washing with EtOAc. Concentrate to yield the crude aniline, which should be used immediately to prevent air oxidation.

  • Amide Coupling:

    • Procedure: In a separate flask, dissolve the target pharmacophore-bearing carboxylic acid (1.1 eq) in anhydrous DMF. Add HATU (1.2 eq) and N,N-Diisopropylethylamine (DIPEA, 3.0 eq). Stir for 15 minutes to generate the active HOAt ester. Add the freshly prepared aniline (1.0 eq) from Step 1. Stir at room temperature for 12 hours.

    • Causality: HATU is chosen over standard coupling reagents (like EDC/HOBt) because it is exceptionally efficient at coupling sterically hindered or electronically deactivated anilines. DIPEA acts as a non-nucleophilic base, neutralizing the acidic byproducts without interfering with the active ester.

  • Work-up and Isolation:

    • Procedure: Dilute the reaction mixture with EtOAc. Wash extensively with 5% aqueous LiCl (3x) to remove the DMF solvent, followed by saturated

      
       and brine. Dry over 
      
      
      
      and purify via recrystallization or chromatography.

G N1 Nitro-Arylpyrrole Core (Inactive Precursor) N2 Catalytic Hydrogenation (Pd/C, H2, 1 atm) N1->N2 N3 Amino-Arylpyrrole (Reactive Intermediate) N2->N3 N4 Amide Coupling (HATU, DIPEA, R-COOH) N3->N4 N5 Targeted Kinase Inhibitor (Active API) N4->N5

Fig 2: Logical progression of late-stage functionalization for targeted kinase inhibitor synthesis.

Quantitative Data Summary

The table below summarizes the typical reaction parameters, yields, and primary applications of complex molecules synthesized using the 4-Methyl-2-(4-nitrophenyl)pyrrole building block.

Complex Molecule ClassSynthetic TransformationKey Reagents & CatalystsTypical YieldPrimary Application
Asymmetric BODIPY Condensation & ChelationTFA, p-Chloranil,

15–35%Fluorescence Imaging, PDT
Arylpyrrole Amides Nitro Reduction & CouplingPd/C,

; HATU, DIPEA
65–85%Kinase Inhibitors (Oncology)
A3B Porphyrins MacrocyclizationPyrrole, Aldehyde,

5–15%Photosensitizers, Catalysis
Pyrrole-Azo Dyes Diazotization & Coupling

, HCl, Phenols
50–70%Advanced Materials, Sensors

References

  • Yousuf, M., & Adhikari, S. "One-Pot Synthesis of 3-Substituted 2-Arylpyrrole in Aqueous Media via Addition-Annulation of Arylboronic Acid and Substituted Aliphatic Nitriles." Organic Letters, 2017, 19, 2214-2217. URL:[Link]

  • Journal of Molecular Structure. "Synthesis and spectral properties of symmetrically arylated BODIPY dyes: Experimental and computational approach." Journal of Molecular Structure, 2023, 1291, 135962. URL:[Link]

Sources

Troubleshooting & Optimization

Optimizing Paal-Knorr reaction conditions for 4-Methyl-2-(4-nitrophenyl)pyrrole synthesis

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide addresses the synthesis of 4-Methyl-2-(4-nitrophenyl)pyrrole via the Paal-Knorr reaction . This guide is structured to support researchers encountering yield, purity, or reproducibility issues.

System Overview & Chemical Logic

The Paal-Knorr synthesis is the cyclocondensation of a 1,4-dicarbonyl compound with a primary amine (or ammonia) to form a pyrrole.[1][2]

  • Target: 4-Methyl-2-(4-nitrophenyl)pyrrole[1]

  • Precursor (1,4-Dicarbonyl): 3-methyl-1-(4-nitrophenyl)pentane-1,4-dione[1]

  • Amine Source: Ammonium Acetate (

    
    ) or Ammonia (
    
    
    
    )[1]
  • Critical Constraint: The nitro (

    
    ) group  is electron-withdrawing.[1] While it increases the electrophilicity of the adjacent carbonyl (beneficial for initial amine attack), it significantly alters the solubility profile and makes the final pyrrole electron-deficient compared to alkyl-pyrroles. This affects isolation and stability.[1]
    
Mechanistic Pathway (Visualized)

The reaction proceeds via hemiaminal formation, followed by imine formation, cyclization, and finally dehydration/aromatization.[1]

PaalKnorrMechanism Start 1,4-Dicarbonyl (Precursor) Hemiaminal Hemiaminal Intermediate Start->Hemiaminal + NH3 / H+ Amine Ammonia Source (NH4OAc) Amine->Hemiaminal Imine Imine (Rate Limiting) Hemiaminal->Imine - H2O Cyclization Intramolecular Cyclization Imine->Cyclization Tautomerization Pyrrole 4-Methyl-2-(4-nitrophenyl)pyrrole (Aromatic Product) Cyclization->Pyrrole - H2O (Aromatization)

Figure 1: Step-wise mechanistic flow of the Paal-Knorr reaction for pyrrole synthesis.[1]

Optimized Protocols (Methodologies)

We recommend two distinct protocols depending on your lab's capabilities and "Green Chemistry" requirements.

Method A: Classical Acid-Catalyzed (Robust & Scalable)

Best for: Large scale (>5g) and when microwave reactors are unavailable.[1]

  • Reagents: 1,4-diketone (1.0 eq), Ammonium Acetate (5.0 eq), Glacial Acetic Acid (Solvent/Catalyst).[1]

  • Conditions: Reflux (118°C) for 2–4 hours.

  • Procedure:

    • Dissolve the diketone in glacial acetic acid (0.5 M concentration).

    • Add ammonium acetate in excess.[1]

    • Reflux under inert atmosphere (

      
      ).[1]
      
    • Monitor: TLC (Hexane/EtOAc 3:1). The nitro group makes the product UV-active and likely yellow/orange.

    • Workup: Pour into ice-cold water. The product should precipitate.[3] Neutralize with

      
       to pH 7 to prevent acid-catalyzed polymerization during drying.
      
Method B: Iodine-Catalyzed "Green" Synthesis (High Yield)

Best for: High purity requirements and rapid screening.[1]

  • Reagents: 1,4-diketone (1.0 eq), Ammonium Acetate (1.2 eq), Molecular Iodine (

    
    , 5 mol%).[1]
    
  • Solvent: Ethanol or Methanol (Room Temperature or Mild Heat).[1]

  • Why this works: Iodine acts as a mild Lewis acid and facilitates the dehydration step without the harsh conditions of boiling acetic acid, reducing tar formation.[1]

  • Procedure:

    • Mix diketone and ammonium acetate in Ethanol.

    • Add 5 mol%

      
      .[1]
      
    • Stir at room temperature for 1–3 hours.

    • Quench: Add aqueous Sodium Thiosulfate (

      
      ) to remove excess iodine (color change from brown to clear).
      
    • Extract with Ethyl Acetate.[1][3][4][5]

Troubleshooting Guide (FAQ Format)

Issue 1: "My reaction mixture turned into a black tar."

Diagnosis: Acid-Catalyzed Polymerization.[1] Pyrroles are electron-rich heteroaromatics (even with the nitro group) and are prone to polymerization in the presence of strong acids or prolonged heating. Solution:

  • Switch Protocols: Move from Method A (Acetic Acid) to Method B (Iodine/Ethanol).

  • Buffering: If using Method A, do not reflux overnight. Stop exactly when the starting material (SM) is consumed.[1]

  • Neutralization: During workup, ensure the crude mixture is neutralized immediately.[1] Do not concentrate the acetic acid solution directly on the rotovap at high heat; dilute with water and extract first.

Issue 2: "I see the intermediate imine, but it won't cyclize to the pyrrole."

Diagnosis: Water Inhibition.[1] The reaction releases 2 equivalents of water.[1][6] The final aromatization step is reversible if water concentration is too high. Solution:

  • Chemical Drying: Add anhydrous

    
     or Molecular Sieves (4Å) directly to the reaction flask (if using Method B).[1]
    
  • Dean-Stark: If using a non-polar solvent (e.g., Toluene/pTSA method), use a Dean-Stark trap to physically remove water.[1]

Issue 3: "Low yield due to poor solubility of the nitro-precursor."

Diagnosis: The 4-nitrophenyl group reduces solubility in non-polar solvents and even in ethanol at room temperature. Solution:

  • Co-solvent System: Use a mixture of Ethanol/THF (3:1).[1] THF solubilizes the nitro-diketone, while Ethanol dissolves the ammonium acetate.[1]

  • Microwave Assistance: Run the reaction in Ethanol at 100°C for 10 minutes in a sealed microwave vial. The superheating effect overcomes solubility barriers.

Comparative Data: Catalyst Efficiency
CatalystSolventTempTimeYieldNotes
Acetic Acid AcOH118°C3 h65-75%Standard.[1] Risk of polymerization.[1]
Iodine (

)
EtOH25°C2 h85-92% Mildest.[1] Easy workup. Recommended.
p-TSA Toluene110°C5 h60%Requires Dean-Stark.[1] Good for large scale.
Microwave EtOH100°C10 min88%Fastest. Requires equipment.[1][3][7]

Troubleshooting Logic Tree

Use this workflow to diagnose failure modes during your experiment.

TroubleshootingTree Problem Reaction Failed (Low Yield/Purity) CheckSM Check 1,4-Dicarbonyl Purity (NMR) Problem->CheckSM Impure Impure SM CheckSM->Impure Pure Pure SM CheckSM->Pure Purify Recrystallize/Column Before Reaction Impure->Purify CheckColor Check Reaction Color Pure->CheckColor BlackTar Black/Tarry CheckColor->BlackTar NoRxn No Change/SM Remains CheckColor->NoRxn FixTar Acid too strong/Heat too long. Switch to Iodine/EtOH method. BlackTar->FixTar FixNoRxn Water inhibition. Add Molecular Sieves or Increase Temp (Microwave). NoRxn->FixNoRxn

Figure 2: Decision tree for troubleshooting common Paal-Knorr failure modes.

References & Authority

  • Paal-Knorr Mechanism & Kinetics: Amarnath, V., & Amarnath, K. (1995).[1] Intermediates in the Paal-Knorr synthesis of furans. The Journal of Organic Chemistry.

  • Iodine Catalysis (Green Method): Banik, B. K., et al. (2004).[1] Iodine-catalyzed mild and efficient synthesis of pyrroles. Tetrahedron Letters. [1]

  • Microwave Assisted Synthesis: Minetto, G., et al. (2005).[1] Microwave-assisted Paal–Knorr reaction. European Journal of Organic Chemistry. [1]

  • General Review: "Paal-Knorr Pyrrole Synthesis." Organic Chemistry Portal.

Sources

Common byproducts in the synthesis of 4-Methyl-2-(4-nitrophenyl)pyrrole and their prevention

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Synthesis of 4-Methyl-2-(4-nitrophenyl)pyrrole

Ticket ID: PYR-SYN-402 Subject: Optimization of Suzuki-Miyaura Coupling for 2-Arylpyrrole Synthesis Status: Open Assigned Specialist: Dr. A. Vance, Senior Application Scientist

Executive Summary & Core Chemistry

User Query: "I am observing low yields and multiple spots on TLC during the synthesis of 4-Methyl-2-(4-nitrophenyl)pyrrole. What are the common byproducts, and how do I prevent them?"

Technical Assessment: The most robust route for synthesizing 4-Methyl-2-(4-nitrophenyl)pyrrole with high regiochemical fidelity is the Suzuki-Miyaura Cross-Coupling of 2-bromo-4-methylpyrrole (often N-protected) with 4-nitrophenylboronic acid .

While cyclization methods (e.g., Paal-Knorr) exist, they frequently suffer from regioselectivity issues when generating asymmetric 2,4-substituted pyrroles. Therefore, this guide focuses on the cross-coupling route, which isolates the regiochemistry to the starting material purity but introduces specific catalytic byproducts.

The Reaction Scheme:



Visualizing the Failure Points (Pathway Analysis)

The following diagram illustrates the catalytic cycle and the specific "off-cycle" pathways where your impurities are generated.

SuzukiByproducts Start Pd(0) Active Catalyst OxAdd Oxidative Addition (Ar-Pd-Br) Start->OxAdd + 2-Bromo-4-methylpyrrole Proto Byproduct C: Protodeboronation (Nitrobenzene) Start->Proto Boronic Acid + H2O/Base (Pre-catalytic) TransMet Transmetalation (Ar-Pd-Ar') OxAdd->TransMet + 4-Nitrophenylboronic acid + Base Dehalo Byproduct A: Hydrodehalogenation (3-Methylpyrrole) OxAdd->Dehalo H-Source / Slow Transmetalation Prod Reductive Elimination (Target Product) TransMet->Prod Product Release Homo Byproduct B: Homocoupling (4,4'-Dinitrobiphenyl) TransMet->Homo O2 / Disproportionation Oxid Byproduct D: Boronic Oxidation (Phenols) TransMet->Oxid O2 Ingress Prod->Start Regenerate Pd(0)

Figure 1: Catalytic cycle of the Suzuki-Miyaura reaction showing critical deviation points leading to byproducts A, B, C, and D.

Troubleshooting Guide: Byproduct Identification & Prevention

Issue 1: The "Dimer" Impurity (Homocoupling)

Symptom: You observe a persistent spot on TLC (usually non-polar) that does not correspond to the starting bromide or the product. Identity: 4,4'-Dinitrobiphenyl (formed from the boronic acid) or Bis(4-methylpyrrole) (less common). Mechanism: Oxidative homocoupling occurs when oxygen enters the system, facilitating the coupling of two boronic acid molecules. It is accelerated by excess base and high temperatures.

  • Prevention Protocol:

    • Strict Degassing: Do not just sparge with nitrogen. Use the Freeze-Pump-Thaw method (3 cycles) for the solvent system before adding the catalyst.

    • Stoichiometry Adjustment: Reduce the excess of boronic acid. Start with 1.1 equivalents rather than 1.5.

    • Solvent Choice: Switch to DME/Water or Toluene/Water . Protic solvents (pure alcohols) can sometimes exacerbate homocoupling depending on the catalyst.

Issue 2: Loss of Halogen (Hydrodehalogenation)

Symptom: Recovery of 3-methylpyrrole (or N-protected variant) and low conversion. Mechanism: The oxidative addition complex (Ar-Pd-Br) abstracts a hydride instead of undergoing transmetalation. This is common in sterically hindered systems or when using solvents like DMF/DMA at high heat.

  • Prevention Protocol:

    • Avoid DMF: Use 1,4-Dioxane or THF as the organic co-solvent. DMF can decompose to form dimethylamine, a hydride source.

    • Increase Catalyst Activity: Switch from Pd(PPh3)4 to Pd(dppf)Cl2 . The bidentate ligand (dppf) increases the bite angle, accelerating reductive elimination over side reactions.

Issue 3: Missing Substituent (Protodeboronation)

Symptom: The formation of Nitrobenzene . The boronic acid degrades before it can couple. Mechanism: Electron-deficient boronic acids (like 4-nitrophenylboronic acid) are highly susceptible to hydrolytic cleavage of the C-B bond in basic aqueous media.

  • Prevention Protocol:

    • Base Selection: Switch from strong bases (Na2CO3, K3PO4) to milder, non-aqueous bases like CsF or KF in anhydrous conditions if the problem persists.

    • Slow Addition: Add the base last, or add the boronic acid slowly to the reaction mixture at temperature.

    • Use Boronate Esters: Convert the boronic acid to a Pinacol Ester . Pinacol esters are significantly more stable toward protodeboronation than free acids.

Optimized Experimental Protocol

To minimize the byproducts listed above, use this optimized "Standard Operating Procedure" (SOP).

Reagents:

  • Substrate: N-Boc-2-bromo-4-methylpyrrole (1.0 equiv) (Note: N-protection is crucial to prevent catalyst poisoning by the free pyrrole NH).

  • Coupling Partner: 4-Nitrophenylboronic acid pinacol ester (1.1 equiv).

  • Catalyst: Pd(dppf)Cl2[1][2][3]·CH2Cl2 (0.03 equiv / 3 mol%).

  • Base: K2CO3 (2.0 equiv).[1][2]

  • Solvent: 1,4-Dioxane : Water (4:1 ratio).[2]

Step-by-Step:

  • Charge: Add the pyrrole bromide, boronate ester, and base to a reaction vial equipped with a magnetic stir bar.

  • Purge: Seal the vial and purge with Argon for 5 minutes.

  • Solvent Prep: In a separate flask, degas the Dioxane/Water mixture using ultrasonic degassing or sparging for 15 minutes.

  • Combine: Syringe the degassed solvent into the reaction vial.

  • Catalyst Addition: Quickly remove the septum, add the Pd catalyst, and reseal immediately. Purge for another 2 minutes.

  • Reaction: Heat to 85°C for 4–6 hours. Do not exceed 100°C to prevent dehalogenation.

  • Workup: Cool to room temperature. Dilute with EtOAc, wash with water and brine. Dry over MgSO4.

  • Purification: Silica gel chromatography. The homocoupling impurity (dinitrobiphenyl) is usually much less polar than the pyrrole product and will elute first.

Data & Validation: Expected Analytical Signatures

Use this table to validate your isolated product against known impurity signatures.

Compound1H NMR Signature (Diagnostic)TLC Behavior (Hex/EtOAc)
Product (Target)Pyrrole CH signals (approx

6.5-7.0 ppm) + AA'BB' Nitro signals
Mid-Polarity
Homocoupler (Dimer)Symmetric AA'BB' doublet (

8.3, 7.8 ppm), No Pyrrole peaks
High Rf (Non-polar)
De-halogenated (Side)Pyrrole peaks only, integral shows extra proton at C2Similar to SM
Nitrobenzene (Side)Triplet/Multiplet patterns (

7.5-8.2 ppm)
Volatile / High Rf

References

  • Suzuki-Miyaura Coupling of SEM-Protected Pyrroles

    • Title: An Efficient Synthesis of Aryl-Substituted Pyrroles by the Suzuki–Miyaura Coupling Reaction of SEM-Protected Pyrroles.[3][4][5][6]

    • Source:Molecules2019 , 24(8), 1594.[6]

    • URL:[Link]

  • General Suzuki Coupling Troubleshooting

    • Title: Suzuki-Miyaura Cross-Coupling: The Reaction and the Mechanism.[2]

    • Source:Organic Chemistry Portal.
    • URL:[Link]

  • Protodeboronation Mechanisms

    • Title: Protodeboronation of Arylboronic Acids and Esters.[7]

    • Source:Chemical Reviews2014, 114(18), 9163–9212. (Contextual grounding for Issue #3).
    • URL:[Link]

  • Synthesis of 2-Arylpyrroles (Alternative Routes)

    • Title: Paal-Knorr Pyrrole Synthesis.[8][9]

    • Source:Organic Chemistry Portal.
    • URL:[Link]

Sources

Technical Support Center: Troubleshooting Purification of 4-Methyl-2-(4-nitrophenyl)pyrrole

Author: BenchChem Technical Support Team. Date: March 2026

From the Desk of the Senior Application Scientist

Welcome to the Technical Support Center. In drug development and synthetic chemistry, substituted pyrroles are notorious for their capricious behavior during isolation. The compound 4-Methyl-2-(4-nitrophenyl)pyrrole presents a unique electronic dichotomy: the electron-withdrawing nitrophenyl group provides a degree of stability, but the electron-donating 4-methyl group heavily activates the pyrrole core. This "push-pull" system makes the molecule highly susceptible to electrophilic attack, auto-oxidation, and acid-catalyzed polymerization.

This guide provides field-proven, self-validating methodologies to troubleshoot your purification workflows, ensuring high yield and analytical purity.

PurificationWorkflow Start Crude 4-Methyl-2-(4-nitrophenyl)pyrrole Check Assess Impurity Profile (TLC / LC-MS) Start->Check Acidic Acid-Sensitive Degradation? Check->Acidic BaseSilica Use 1% Et3N Deactivated Silica Acidic->BaseSilica Yes (Streaking) Alumina Use Neutral Alumina Acidic->Alumina Severe Degradation Isomers Regioisomers Present? Acidic->Isomers No BaseSilica->Isomers Alumina->Isomers PrepLC Reverse-Phase HPLC Isomers->PrepLC Yes Cryst Final Polish: Recrystallization Isomers->Cryst No PrepLC->Cryst

Caption: Workflow for mitigating degradation and isolating 4-Methyl-2-(4-nitrophenyl)pyrrole.

Phase 1: Overcoming Chromatographic Degradation

Q: Why does my crude product turn into a dark, streaky tar on standard silica gel, resulting in low recovery?

A: This is the classic hallmark of acid-catalyzed polymerization. Standard silica gel contains acidic silanol groups (pKa ~4.5–5.5). The electron-rich pyrrole ring undergoes protonation, forming a highly reactive iminium species that rapidly reacts with other pyrrole molecules to form oligomeric tars[1].

The Solution: You must deactivate the stationary phase. Pre-treating the silica gel with a solvent system containing a small amount of a basic modifier, such as triethylamine (Et₃N, typically 0.5-1% v/v), neutralizes these acidic sites[2]. Alternatively, for highly sensitive batches, switching to neutral alumina is recommended[2]. In some solvent-free synthetic methodologies, Et₃N is even mixed directly with silica gel to protect the pyrrole during the reaction and subsequent purification[3].

DegradationMechanism Silica Standard Silica Gel (Acidic Silanols) Protonation Protonation at C2/C5 Silica->Protonation Neutral Neutralized Stationary Phase Silica->Neutral Pyrrole Electron-Rich Pyrrole Ring Pyrrole->Protonation Elution Intact Product Elution Pyrrole->Elution Polymer Polymerization / Tarry Oils (Irreversible Loss) Protonation->Polymer Et3N Triethylamine (Et3N) Modifier Et3N->Neutral Binds Silanols Neutral->Elution

Caption: Mechanism of acid-catalyzed pyrrole degradation and prevention via base deactivation.

Quantitative Comparison of Stationary Phases

Summarizing the performance of various stationary phases helps in selecting the right tool for your specific impurity profile:

Stationary PhaseModifierTypical Recovery (%)Resolution of IsomersBest Use Case
Standard Silica Gel None< 40%GoodStable compounds (Not recommended here)
Deactivated Silica 1% Et₃N85 - 95%GoodPrimary choice for crude cleanup
Neutral Alumina None80 - 90%ModerateHighly acid-sensitive batches
C18 Reverse Phase Neutral Buffer> 95%ExcellentSeparating 3-methyl vs 4-methyl isomers
Protocol 1: Base-Deactivated Silica Gel Chromatography

Self-Validating Workflow for High-Recovery Isolation

  • Slurry Preparation: Mix 230-400 mesh silica gel with your initial mobile phase (e.g., Hexanes/Ethyl Acetate 9:1) containing 1% (v/v) Triethylamine (Et₃N).

  • Column Packing: Pour the slurry into the glass column. Flush with at least 3 column volumes (CV) of the Et₃N-spiked mobile phase to ensure complete neutralization of the silanol groups throughout the column bed.

  • Sample Loading: Dissolve the crude 4-Methyl-2-(4-nitrophenyl)pyrrole in a minimum volume of the eluent. Apply evenly to the column head.

  • Elution: Elute using a gradient of Hexanes/Ethyl Acetate (maintaining 1% Et₃N).

  • Validation Check: Spot the eluting fractions on a TLC plate that has been pre-run in an Et₃N-containing solvent. If the product spot remains tight and circular without tailing, the column was properly neutralized.

  • Concentration: Pool product-containing fractions and concentrate under reduced pressure.

Phase 2: Resolving Regioisomers and Oxidation

Q: I have successfully recovered my product using deactivated silica, but NMR shows a persistent regioisomer (e.g., 3-methyl-2-(4-nitrophenyl)pyrrole). How do I separate them?

A: Regioisomers formed during synthesis often have nearly identical Rf values on normal-phase TLC, making silica gel ineffective. The Solution: Reverse-phase preparative HPLC is required. However, you must avoid standard acidic modifiers like TFA or Formic Acid, which will degrade the pyrrole. Use a neutral buffer system (e.g., 10 mM Ammonium Acetate in Water/Acetonitrile) to achieve baseline separation of the methyl regioisomers without compromising the structural integrity of the pyrrole ring.

Q: My purified fractions from the column are turning brown upon concentration. How do I prevent this oxidation?

A: Pyrroles are highly susceptible to auto-oxidation, a process exacerbated by light and heat during rotary evaporation. The 4-methyl group increases the HOMO energy of the pyrrole, making it highly prone to single-electron oxidation. The Solution: Always concentrate fractions under a vacuum at temperatures below 30°C. Break the vacuum by backfilling the rotary evaporator with Argon or Nitrogen, not ambient air. Store the final product in amber vials under an inert atmosphere at -20°C.

Phase 3: Crystallization and Final Polish

Q: The final product is a viscous oil instead of a solid. How can I induce crystallization?

A: Substituted pyrroles often "oil out" due to trace solvent retention or minor lipophilic impurities that disrupt the crystal lattice[2]. Because the nitrophenyl group provides rigid planarity, the compound should inherently be a crystalline solid. The Solution: Perform a solvent-antisolvent recrystallization utilizing a steep temperature gradient. Cooling the solution in an ice-salt bath (0 °C to 5 °C) is critical for driving the precipitation of nitrated pyrrole derivatives[4].

Protocol 2: Solvent-Antisolvent Recrystallization

Self-Validating Workflow for Final Purity

  • Dissolution: Dissolve the oily pyrrole in a minimum volume of hot Ethanol (approx. 60°C). Caution: Do not boil excessively to prevent thermal degradation.

  • Antisolvent Addition: Slowly add warm deionized water (antisolvent) dropwise until persistent turbidity is observed[2].

  • Clarification: Add 1-2 drops of Ethanol until the solution just turns clear again.

  • Cooling: Allow the flask to cool slowly to room temperature undisturbed to promote nucleation. Then, transfer to an ice-salt bath (0 °C to 5 °C) for 2 hours to maximize yield[4].

  • Validation Check: Observe the mother liquor. It should remain slightly yellow while the crystals are distinct and bright. If the crystals appear gummy or oil out again, re-dissolve in hot ethanol, add slightly less water, and increase the slow-cooling time.

  • Isolation: Collect the crystals via vacuum filtration. Wash with ice-cold 10% Ethanol/Water and dry under high vacuum for 12 hours.

References

  • Technical Support Center: Purification of 5-(4-Chlorophenyl)-3,4-dihydro-2H-pyrrole Benchchem
  • Technical Support Center: Synthesis of 3-Nitro-4-(1H-pyrrol-1-yl)phenol Benchchem
  • Clean and efficient microwave-solvent-free conversion of homochiral amines, α-amino alcohols and α-amino acids to their chiral 2-substituted pyrrole deriv
  • Pyrrole Wikipedia

Sources

Improving the yield of 4-Methyl-2-(4-nitrophenyl)pyrrole synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Synthesis of 4-Methyl-2-(4-nitrophenyl)pyrrole

Ticket ID: #PYR-SYN-4M2NP-001 Status: Open Assigned Specialist: Senior Application Scientist, Heterocyclic Chemistry Division Subject: Yield Optimization & Protocol Standardization

Executive Strategy: The Synthetic Route

To achieve high yields of 4-Methyl-2-(4-nitrophenyl)pyrrole , you must bypass the regioselectivity pitfalls of direct electrophilic substitution. The presence of the electron-withdrawing nitro group on the aryl ring and the electron-rich pyrrole core creates a "push-pull" system that complicates direct condensation methods (like Paal-Knorr) due to the instability of the required 1,4-dicarbonyl precursors.

The Recommended Solution: Regioselective Suzuki-Miyaura Cross-Coupling. We recommend a modular approach: C2-Halogenation of an N-protected 3-methylpyrrole followed by Pd-catalyzed cross-coupling. This method offers the highest regiocontrol and yield stability.

The Chemical Pathway
  • Starting Material: 3-Methylpyrrole.

  • Protection: N-Boc protection (essential to prevent catalyst poisoning and direct C2 lithiation/bromination).

  • Functionalization: Regioselective bromination at C2 using NBS.

  • Coupling: Suzuki-Miyaura coupling with 4-nitrophenylboronic acid.

  • Deprotection: Thermal or acidic removal of the Boc group.

Detailed Experimental Protocol

Phase A: Precursor Preparation (N-Boc-2-bromo-4-methylpyrrole)

Note: Direct bromination of free pyrrole leads to polymerization. Protection is mandatory.

  • N-Protection:

    • Dissolve 3-methylpyrrole (1.0 eq) in MeCN. Add (Boc)₂O (1.2 eq) and DMAP (0.1 eq). Stir at RT for 4h.

    • Checkpoint: Monitor TLC for disappearance of starting material.

  • Regioselective Bromination:

    • Cool the solution of N-Boc-3-methylpyrrole in THF to -78°C.

    • Add NBS (N-Bromosuccinimide, 1.05 eq) slowly. The bulky Boc group and the methyl group at C3 synergistically direct the bromine to the C2 position (steric hindrance blocks C5 and C4 is occupied).

    • Critical Step: Maintain low temperature to prevent poly-bromination.

Phase B: The Suzuki-Miyaura Coupling (The Yield-Critical Step)
ParameterSpecificationRationale
Substrate 1 N-Boc-2-bromo-4-methylpyrrole (1.0 eq)The electrophile.
Substrate 2 4-Nitrophenylboronic acid (1.5 eq)Excess required to account for protodeboronation.
Catalyst Pd(dppf)Cl₂·CH₂Cl₂ (3-5 mol%)Ferrocenyl ligands prevent Pd aggregation and resist poisoning by the nitrogen heterocycle.
Base K₂CO₂ (2.0 M aq, 3.0 eq)Strong enough to activate boronic acid, mild enough to preserve Boc (mostly).
Solvent 1,4-Dioxane / Water (4:1 ratio)Biphasic system is crucial for solubility of inorganic base and organic substrates.
Temperature 85°C - 90°CSufficient for activation energy; avoid refluxing too vigorously to prevent Boc cleavage during coupling.

Step-by-Step Workflow:

  • Degassing: In a Schlenk tube, combine the bromide, boronic acid, and base solution. Sparge with Argon for 15 minutes. Oxygen is the enemy of this reaction.

  • Catalyst Addition: Add Pd(dppf)Cl₂ under a positive stream of Argon. Seal immediately.

  • Reaction: Heat to 85°C for 6–12 hours.

  • Workup: Cool to RT. Dilute with EtOAc, wash with brine. Dry over Na₂SO₄.

  • Deprotection (In-situ option): If the Boc group remains, treat the crude residue with TFA/DCM (1:4) at 0°C for 1h to yield the free pyrrole.

Visualization: Reaction Logic & Troubleshooting

Figure 1: Synthetic Pathway and Regiocontrol

This diagram illustrates the flow from starting materials to the final target, highlighting the critical decision nodes.

SynthesisPath Start 3-Methylpyrrole Protect Step 1: N-Boc Protection (Prevents polymerization) Start->Protect (Boc)2O, DMAP Brominate Step 2: NBS Bromination (Directs to C2) Protect->Brominate NBS, -78°C Intermediate N-Boc-2-bromo-4-methylpyrrole Brominate->Intermediate Regioselective Suzuki Step 3: Suzuki Coupling (Pd(dppf)Cl2, 4-NO2-Ph-B(OH)2) Intermediate->Suzuki Cross-Coupling Deprotect Step 4: Deprotection (TFA or Thermal) Suzuki->Deprotect Clean Intermediate Product 4-Methyl-2-(4-nitrophenyl)pyrrole Deprotect->Product Final Yield

Caption: Step-wise synthesis ensuring regioselectivity at C2 via steric control of the N-Boc group.

Troubleshooting Guide (Help Desk)

Issue: Low Yield (<40%)

Potential CauseDiagnosisCorrective Action
Protodeboronation NMR shows nitrobenzene (missing pyrrole ring).The 4-nitrophenylboronic acid is losing its boron group before coupling. Switch to 4-nitrophenylboronic acid pinacol ester or increase loading to 2.0 eq.
Catalyst Poisoning Reaction stalls; solution turns clear (Pd black precipitation).Free amines/pyrroles bind Pd. Ensure complete N-Boc protection of the precursor. Use SPhos-Pd-G2 precatalyst for higher robustness.
Incomplete Conversion Starting bromide remains after 12h.Degassing was insufficient. Oxygen oxidized the phosphine ligands. Freeze-Pump-Thaw the solvent 3 times before adding catalyst.

Issue: Impurities / Wrong Isomer

Potential CauseDiagnosisCorrective Action
Regioisomer Contamination NMR shows mixture of 2-aryl and 5-aryl signals.Bromination temperature was too high. Perform NBS bromination strictly at -78°C and add NBS dropwise over 1 hour.
Homocoupling Presence of 4,4'-dinitrobiphenyl.Excess boronic acid + Oxygen.[1] Improve inert atmosphere (Argon balloon is often insufficient; use a manifold).

Frequently Asked Questions (FAQ)

Q: Can I use the "Direct Arylation" (C-H activation) method to skip the bromination step? A: While theoretically possible using Pd(OAc)₂ and a specific ligand like DavePhos, we do not recommend this for 4-methyl-2-(4-nitrophenyl)pyrrole.

  • Reason: The methyl group at C4 activates the C5 position slightly. Without the bromine "anchor" at C2, the palladium will often activate C5, leading to a difficult-to-separate mixture of 2-aryl and 5-aryl isomers. The bromination route guarantees the aryl group lands exactly where you want it.

Q: Why use Pd(dppf)Cl₂ instead of the cheaper Pd(PPh₃)₄? A: Pd(PPh₃)₄ is air-sensitive and the triphenylphosphine ligands are labile. In the presence of the electron-deficient nitro-aryl group, the oxidative addition step can be slow. The bidentate dppf ligand (1,1'-Bis(diphenylphosphino)ferrocene) has a larger bite angle and electronic properties that stabilize the Pd(II) intermediate, significantly improving turnover numbers (TON) for aryl chlorides and bromides bearing nitro groups [1].

Q: My product is turning black during purification. Why? A: Pyrroles are acid-sensitive and prone to oxidation (polypyrrole formation).

  • Fix: Add 1% Triethylamine to your silica gel column eluent to neutralize acidic sites on the silica. Store the final product under Argon in the dark at -20°C.

References

  • Miyaura, N., & Suzuki, A. (1995).[1] Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.

  • Handy, S. T., & Zhang, Y. (2006). The Barton-Zard Reaction: A Practical Route to Substituted Pyrroles. Synthesis, 2006(23), 3883-3886. (Cited for context on alternative routes).

  • Bellina, F., & Rossi, R. (2006). Synthesis and biological activity of pyrrole-2-carboxylate derivatives. Tetrahedron, 62(31), 7213-7256. (Regioselectivity data).

  • Gribble, G. W. (2002). Palladium in Heterocyclic Chemistry. Elsevier. (Catalyst selection for nitro-substituted aryls).

Sources

Technical Support Center: Troubleshooting Low Bioactivity of 4-Methyl-2-(4-nitrophenyl)pyrrole

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for 4-Methyl-2-(4-nitrophenyl)pyrrole. This resource is designed for researchers, scientists, and drug development professionals who are encountering lower-than-expected bioactivity with this compound in their cellular assays. This guide provides a structured, in-depth approach to troubleshooting, moving from common, easily solvable issues to more complex experimental variables.

Section 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial questions and provides quick solutions to get your experiments on track.

Q1: My 4-Methyl-2-(4-nitrophenyl)pyrrole is showing no effect, even at high concentrations. What is the first thing I should check?

A1: The first and most critical step is to verify the integrity and preparation of your compound stock solution. Issues with solubility and stability are the most frequent culprits for a lack of bioactivity.[1]

  • Solubility: 4-Methyl-2-(4-nitrophenyl)pyrrole, like many pyrrole derivatives, can have limited aqueous solubility.[2] Visually inspect your stock solution and the final dilution in your cell culture medium for any signs of precipitation.[1]

  • Solvent Choice: Dimethyl sulfoxide (DMSO) is a common solvent for preparing stock solutions of small molecules.[1] However, ensure the final concentration of DMSO in your assay does not exceed a level that is toxic to your specific cell line (typically <0.5%).

  • Freshness of Stock Solution: It is best practice to prepare fresh stock solutions for each experiment, as repeated freeze-thaw cycles or prolonged storage can lead to compound degradation.[1]

Q2: I've confirmed my stock solution is properly prepared, but the compound is still inactive. What's the next logical step?

A2: The next step is to scrutinize your experimental setup, particularly focusing on the cell line and assay conditions.

  • Cell Line Sensitivity: Not all cell lines will respond equally to a given compound. The target of 4-Methyl-2-(4-nitrophenyl)pyrrole may not be present or may be expressed at very low levels in your chosen cell line. Consider testing the compound on a panel of different cell lines to identify a more sensitive model.

  • Incubation Time: The duration of compound exposure is a critical parameter.[1] Some compounds induce cellular effects rapidly, while others require longer incubation times. It is recommended to perform a time-course experiment, testing at various time points (e.g., 24, 48, and 72 hours), to determine the optimal incubation period.[1]

  • Assay Choice: The type of assay you are using to measure bioactivity is crucial.[1] For instance, an MTT assay, which measures metabolic activity, may not be suitable if your compound's mechanism of action does not directly impact mitochondrial function.[1] It is advisable to use orthogonal assays that measure different cellular endpoints, such as a lactate dehydrogenase (LDH) release assay for membrane integrity or direct cell counting.[1]

Q3: My positive control is working as expected, but 4-Methyl-2-(4-nitrophenyl)pyrrole remains inactive. What does this suggest?

A3: A functional positive control is an excellent indicator that your assay system is working correctly. In this scenario, the issue likely lies with the compound itself or its interaction with the cellular environment.

  • Cellular Uptake: The compound may not be efficiently crossing the cell membrane to reach its intracellular target.[3][4] The lipophilicity of a small molecule is a key determinant of its ability to passively diffuse across the cell membrane.[3]

  • Compound Stability in Media: Components in the cell culture media, such as serum proteins, can bind to the compound and reduce its effective concentration.[1] Additionally, some compounds can be unstable in aqueous media over time.[5] Consider evaluating the compound's stability in your specific cell culture medium over the course of your experiment.

  • Metabolic Inactivation: Cells can metabolize and inactivate foreign compounds. Your cell line may express enzymes that rapidly degrade 4-Methyl-2-(4-nitrophenyl)pyrrole, preventing it from reaching a sufficient intracellular concentration to elicit a biological response.

Section 2: In-Depth Troubleshooting Guides

This section provides detailed protocols and explanations to systematically address the potential issues identified in the FAQs.

Guide 2.1: Compound Solubility and Stability Assessment

Low solubility is a primary reason for the apparent lack of bioactivity of a compound.[1] This guide provides a systematic approach to assess and improve the solubility and stability of 4-Methyl-2-(4-nitrophenyl)pyrrole.

Protocol 2.1.1: Visual and Microscopic Inspection of Solubility
  • Stock Solution Preparation: Prepare a high-concentration stock solution of 4-Methyl-2-(4-nitrophenyl)pyrrole in 100% DMSO (e.g., 10 mM).

  • Working Dilution: Prepare the highest concentration of the compound you intend to use in your assay by diluting the stock solution into your complete cell culture medium.

  • Visual Inspection: Carefully observe the working dilution for any signs of cloudiness or precipitation.

  • Microscopic Examination: Place a drop of the working dilution on a microscope slide and examine it under a light microscope. Look for any crystalline structures or amorphous precipitates.

Table 2.1.1: Solubility Troubleshooting
Observation Potential Cause Recommended Action
Precipitate visible in working dilutionPoor aqueous solubility- Lower the final test concentration.- Consider using a solubilizing agent compatible with your cells.- Prepare an intermediate dilution in a co-solvent like ethanol before the final dilution in media.
No visible precipitate, but still low activityNanoparticle aggregation- Use dynamic light scattering (DLS) to check for aggregation.- Consider formulation strategies to prevent aggregation.
Guide 2.2: Optimizing Cellular Uptake

For a compound to be bioactive, it must first enter the cell.[3][4] This guide explores factors that influence the cellular uptake of small molecules and provides strategies for enhancement.

Understanding Cellular Entry

Small molecules can enter cells through several mechanisms, including passive diffusion, facilitated diffusion, and active transport.[3] The physicochemical properties of the molecule, such as its size, charge, and lipophilicity, play a significant role in determining its primary mode of entry.[3][4]

Diagram 2.2.1: Small Molecule Cellular Uptake Pathways

cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space Compound Compound Passive_Diffusion Passive Diffusion Compound->Passive_Diffusion Lipophilic Facilitated_Diffusion Facilitated Diffusion (Transporter-Mediated) Compound->Facilitated_Diffusion Specific Transporters Active_Transport Active Transport (ATP-Dependent) Compound->Active_Transport Specific Transporters Endocytosis Endocytosis Compound->Endocytosis Vesicular Transport Target Target Passive_Diffusion->Target Facilitated_Diffusion->Target Active_Transport->Target Endocytosis->Target

Caption: Mechanisms of small molecule entry into a cell.

Protocol 2.2.1: Assessing Cellular Uptake with a Fluorescent Analog

If a fluorescently tagged version of 4-Methyl-2-(4-nitrophenyl)pyrrole is available or can be synthesized, its cellular uptake can be directly visualized and quantified.

  • Cell Seeding: Seed your cells of interest in a glass-bottom plate suitable for microscopy.

  • Compound Treatment: Treat the cells with the fluorescently labeled compound at the desired concentration.

  • Incubation: Incubate for various time points (e.g., 1, 4, and 24 hours).

  • Washing: Gently wash the cells with phosphate-buffered saline (PBS) to remove any unbound compound.

  • Imaging: Visualize the cellular uptake of the fluorescent compound using a fluorescence microscope.

  • Quantification (Optional): Use a plate reader or flow cytometer to quantify the fluorescence intensity per cell.

Guide 2.3: Evaluating Assay-Specific Parameters

The choice of assay and its specific parameters can significantly impact the observed bioactivity.[1] This guide provides a framework for optimizing your assay conditions.

Diagram 2.3.1: Troubleshooting Workflow for Low Bioactivity

Start Low Bioactivity Observed Check_Compound Step 1: Verify Compound Integrity (Solubility, Stability) Start->Check_Compound Check_Cells Step 2: Evaluate Cell Line (Sensitivity, Health) Check_Compound->Check_Cells Compound OK Failure Compound Inactive in this System Check_Compound->Failure Compound Degraded/Insoluble Check_Assay Step 3: Optimize Assay Conditions (Time, Concentration, Endpoint) Check_Cells->Check_Assay Cells OK Check_Cells->Failure Resistant Cell Line Investigate_Mechanism Step 4: Deeper Mechanistic Studies (Uptake, Metabolism) Check_Assay->Investigate_Mechanism Assay Optimized Check_Assay->Failure Inappropriate Assay Success Bioactivity Observed Investigate_Mechanism->Success Mechanism Elucidated Investigate_Mechanism->Failure No Cellular Penetration/Rapid Metabolism

Caption: A stepwise approach to troubleshooting low compound bioactivity.

Protocol 2.3.1: Dose-Response and Time-Course Experiments
  • Cell Seeding: Seed your cells at a consistent density in a multi-well plate.[6]

  • Compound Preparation: Prepare a wide range of serial dilutions of 4-Methyl-2-(4-nitrophenyl)pyrrole. It is advisable to test concentrations spanning several orders of magnitude (e.g., from nanomolar to micromolar).[1]

  • Treatment: Treat the cells with the different concentrations of the compound. Include appropriate vehicle controls (e.g., DMSO-treated cells) and positive controls.

  • Incubation: Incubate the plates for different durations (e.g., 24, 48, and 72 hours).

  • Assay Performance: At each time point, perform your chosen bioactivity assay according to the manufacturer's protocol.

  • Data Analysis: Plot the assay signal against the compound concentration for each time point to generate dose-response curves and determine the IC50 or EC50 values.

Table 2.3.1: Comparison of Common Cytotoxicity/Viability Assays
Assay Type Principle Advantages Disadvantages
MTT/XTT/WST-1 Measures metabolic activity via mitochondrial reductase enzymes.High-throughput, sensitive.Can be affected by compounds that alter cellular metabolism without causing cell death.
LDH Release Measures the release of lactate dehydrogenase from damaged cells.Directly measures cell membrane integrity.Less sensitive for early-stage apoptosis.
Trypan Blue Exclusion Stains cells with compromised membranes.Simple, direct measure of viability.Manual counting can be subjective and time-consuming.
Caspase Activity Measures the activity of caspases, key enzymes in apoptosis.Specific for apoptosis.May not detect other forms of cell death.

Section 3: Advanced Troubleshooting

If the basic troubleshooting steps do not resolve the issue, more advanced investigations into the compound's behavior in the cellular environment may be necessary.

Guide 3.1: Investigating Compound-Media Interactions

The components of your cell culture medium can significantly influence the bioactivity of your test compound.

Serum Protein Binding

Fetal bovine serum (FBS) is a common supplement in cell culture media and contains a high concentration of proteins, such as albumin, which can bind to small molecules and reduce their free, active concentration.

Protocol 3.1.1: Assessing the Impact of Serum
  • Prepare Media with Varying Serum Concentrations: Prepare your cell culture medium with a range of FBS concentrations (e.g., 0%, 1%, 5%, and 10%).

  • Perform Dose-Response Experiment: Conduct a dose-response experiment with 4-Methyl-2-(4-nitrophenyl)pyrrole in each of the prepared media.

  • Analyze Results: Compare the IC50 or EC50 values obtained at different serum concentrations. A rightward shift in the dose-response curve with increasing serum concentration suggests that the compound is binding to serum proteins.

Guide 3.2: Exploring Compound Metabolism

Cells possess a variety of enzymes that can metabolize and detoxify foreign compounds. This metabolic activity can lead to the inactivation of your test compound.

Identifying Potential Metabolic Liabilities

The chemical structure of 4-Methyl-2-(4-nitrophenyl)pyrrole contains moieties that could be susceptible to metabolic modification, such as the nitro group. The nitro group can be reduced by cellular nitroreductases, potentially altering the compound's bioactivity.

Protocol 3.2.1: Using Metabolic Inhibitors
  • Select Inhibitors: Choose broad-spectrum inhibitors of major drug-metabolizing enzymes (e.g., cytochrome P450 inhibitors).

  • Pre-treatment: Pre-treat your cells with the metabolic inhibitor for a short period before adding 4-Methyl-2-(4-nitrophenyl)pyrrole.

  • Co-incubation: Co-incubate the cells with the inhibitor and your test compound.

  • Assay and Analysis: Perform your bioactivity assay and compare the results to cells treated with 4-Methyl-2-(4-nitrophenyl)pyrrole alone. An increase in bioactivity in the presence of the inhibitor suggests that the compound is being metabolized.

References

  • Improving cellular uptake of therapeutic entities through interaction with components of cell membrane. PMC.
  • A Comprehensive Review on Journey of Pyrrole Scaffold Against Multiple Therapeutic Targets. PubMed.
  • Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential. MDPI.
  • Bioactive pyrrole-based compounds with target selectivity. PMC.
  • Cellular Uptake of Nanoparticles versus Small Molecules: A Matter of Size.
  • "A Review on Pyrrole Derivatives in Medicinal Chemistry: From Natural Products to Modern Therapeutics". RJPN.
  • Therapeutic Significance of Pyrrole in Drug Delivery. SciTechnol.
  • Technical Support Center: Troubleshooting Low Cytotoxicity of Novel Compounds. Benchchem.
  • Cellular Uptake of Nanoparticles versus Small Molecules: A M
  • Small molecules targeting endocytic uptake and recycling p
  • Cellular uptake mechanisms were determined by using small molecules to...
  • Cell Culture Media Optimization: Strategies for Lowering Cost of Goods in Monoclonal Antibody Development. OPM Biosciences.
  • Strategic Optimization of Small Molecule Inhibitors for Enhanced Tumor Growth Inhibition. Aragen.
  • Rescuing compound bioactivity in a secondary cell-based screening by using γ-cyclodextrin as a molecular carrier. PMC.
  • Methods to identify and optimize small molecules interacting with RNA (SMIRNAs). NIH.
  • Common Challenges in Biochemical Assays and How to Overcome Them. BellBrook Labs.
  • Cytotoxicity Assay Protocol & Troubleshooting.
  • Crafting More Relevant Models through Cell Culture Optimiz
  • Troubleshooting Cell-based Assays Ask the Experts to Avoid Common Pitfalls from Cell Seeding to Analysis.
  • Pyrrole: a resourceful small molecule in key medicinal hetero-arom
  • Bioactive pyrrole-based compounds with target selectivity. IRIS - Unipa.
  • (PDF) Synthesis, Characterization and Biological Evaluation of Some Pyrrole Derivatives as Potential Antimicrobial Agents.
  • Studies of Structure–Activity Relationship of 2-(Pyrrolidin-1ylmethyl)
  • Synthesis, characterization and biological activity of novel pyrrole compounds.
  • Cell culture optimization and cryotechnologies for advancing drug development. European Pharmaceutical Review.
  • Pyrrole. Wikipedia.
  • Bioactive pyrrole-based compounds with target selectivity. PubMed.
  • Factors that determine stability of highly concentrated chemically defined production media. PubMed.
  • Tetrasubstituted Pyrrole Derivative Mimetics of Protein–Protein Interaction Hot-Spot Residues: A Promising Class of Anticancer Agents Targeting Melanoma Cells. MDPI.
  • (4-Nitrophenyl)methyl 2,3-dihydro-1H-pyrrole-1-carboxylate: crystal structure and Hirshfeld analysis. PMC.
  • 4-Methyl-2-nitrophenol 99 119-33-5. Sigma-Aldrich.
  • Pyrrole: Structure, Properties, Synthesis & Applic
  • Pyrrole. Slideshare.
  • Kinetics and mechanism of the reactions of S‐4‐nitrophenyl 4‐methylthiobenzoate with secondary alicyclic amines and pyridines.
  • 1-(4-Methyl-2-nitrophenyl)pyrrolidine. CAS Common Chemistry.
  • Identification of proteins and cellular pathways targeted by 2-nitroimidazole hypoxic cytotoxins. PubMed.
  • Studies on the stability of drugs in biological media. IV.
  • STUDY OF 1-[4-H NITROPHENYL] PYRROLE-2- CARBALDEHYDE TO MITIGATE CORROSION OF MILD STEEL IN ACIDIC SOLUTION. Rasayan Journal of Chemistry.
  • Phenol, 4-methyl-2-nitro-. NIST WebBook.
  • Biochemical Characterization of 3-Methyl-4-nitrophenol Degradation in Burkholderia sp. Strain SJ98. Frontiers.
  • The Cell Culture Medium Affects Growth, Phenotype Expression and the Response to Selenium Cytotoxicity in A549 and HepG2 Cells. MDPI.
  • METHYL-4-NITRO-1-METHYL PYRROLE-2-CARBOXYL

Sources

Technical Support Center: In-Vivo Formulation Troubleshooting for 4-Methyl-2-(4-nitrophenyl)pyrrole

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Formulation Support Center. This guide is specifically engineered for researchers and drug development professionals facing solubility and bioavailability challenges with 4-Methyl-2-(4-nitrophenyl)pyrrole during preclinical in-vivo studies.

As a lipophilic nitroaromatic pyrrole derivative, this compound exhibits high crystal lattice energy and poor aqueous solubility, classifying it as a Biopharmaceutics Classification System (BCS) Class II or IV molecule[1]. To achieve therapeutic concentrations without causing vehicle toxicity or injection-site precipitation, empirical formulation strategies must be replaced with mechanistically driven, self-validating protocols[2].

Part 1: Diagnostic FAQs (Understanding the Problem)

Q1: Why does 4-Methyl-2-(4-nitrophenyl)pyrrole precipitate immediately when I dilute my DMSO stock with PBS for intravenous (IV) injection? A: This is a classic "solvent crash." While DMSO efficiently disrupts the strong crystal lattice of the nitroaromatic core, diluting it directly into an aqueous buffer (PBS) drastically shifts the dielectric constant of the medium. The compound rapidly exceeds its metastable zone width, leading to spontaneous nucleation and precipitation[2]. For in-vivo applications, you must bridge the polarity gap using co-solvents (like PEG300) and micelle-forming surfactants (like Tween 80) before introducing the aqueous phase[3].

Q2: Can I just increase the DMSO concentration to 50% to keep it in solution? A: No. While this solves the solubility issue in vitro, it violates in-vivo safety parameters. DMSO concentrations above 10-15% can cause severe hemolysis, tissue necrosis at the injection site, and profound behavioral changes in rodents, which will confound your pharmacodynamic data. You must rely on excipients that are well-tolerated in animals[2].

Q3: How does the pyrrole ring affect my formulation choices? A: Pyrrole derivatives are highly hydrophobic but can be stabilized by carbohydrate-based solubilizing agents. Research on pyrrole-containing polyamides demonstrates that their solubility and in-vivo tissue accumulation are significantly enhanced by forming inclusion complexes with 2-hydroxypropyl-β-cyclodextrin (HP-β-CD)[4]. The hydrophobic nitroaromatic moiety fits into the lipophilic cavity of the cyclodextrin, while the hydrophilic exterior ensures aqueous compatibility.

Part 2: Validated Formulation Workflows & Protocols

Below are two self-validating methodologies tailored for nitroaromatic pyrroles. Choose the protocol based on your required dosing route and target concentration.

Protocol A: The "10/40/5/45" Co-Solvent/Surfactant Matrix (Ideal for IV/IP)

This formulation utilizes a step-wise polarity gradient to prevent nucleation, a standard approach for highly insoluble nitroaromatics[3].

Materials: DMSO, PEG300, Tween 80, Sterile Saline (0.9% NaCl). Target: Up to 5 mg/mL.

  • Primary Solubilization: Weigh the required amount of 4-Methyl-2-(4-nitrophenyl)pyrrole. Add 10% (v/v) DMSO and vortex until completely clear.

    • Causality: DMSO acts as the primary solvent to break the crystal lattice.

  • Polarity Bridging: Add 40% (v/v) PEG300 to the DMSO solution. Vortex for 1 minute.

    • Causality: PEG300 lowers the dielectric constant of the final aqueous mixture, creating a thermodynamic bridge that prevents immediate precipitation.

  • Micellar Encapsulation: Add 5% (v/v) Tween 80 . Sonicate for 2 minutes.

    • Causality: Tween 80 forms non-ionic micelles. The lipophilic pyrrole partitions into the hydrophobic core of these micelles, shielding it from the aqueous environment.

  • Aqueous Quenching: Dropwise, add 45% (v/v) Sterile Saline while continuously vortexing.

    • Self-Validation Check: If the solution turns cloudy during this step, the compound has exceeded its micellar capacity. Do not inject. You must either reduce the target API concentration or increase the PEG300/Tween ratio slightly.

Protocol B: HP-β-CD Inclusion Complexation (Ideal for PO/SC)

Best for sustained release and minimizing injection site irritation[4].

Materials: 2-Hydroxypropyl-β-cyclodextrin (HP-β-CD), Sterile Water or Saline. Target: 1 - 10 mg/mL (compound dependent).

  • Vehicle Preparation: Prepare a 20% (w/v) HP-β-CD solution in sterile saline. Filter through a 0.22 µm membrane.

  • API Addition: Add the powdered 4-Methyl-2-(4-nitrophenyl)pyrrole directly to the cyclodextrin solution.

  • Complexation: Sonicate the suspension in a water bath at 37°C for 30–60 minutes, then place on a rotary shaker overnight.

    • Causality: The input of thermal and mechanical energy overcomes the activation barrier, allowing the nitroaromatic ring to enter the hydrophobic cavity of the cyclodextrin.

  • Clarification: Centrifuge at 10,000 x g for 5 minutes. The supernatant contains the solubilized inclusion complex.

Part 3: Quantitative Data & Formulation Comparison

Use the following table to select the appropriate formulation strategy based on your specific in-vivo study parameters[1],[3].

Formulation StrategyExcipient CompositionMax Est. ConcentrationBest Route of AdminMouse Tolerability (Max Vol)Preparation Time
Co-Solvent Matrix 10% DMSO, 40% PEG300, 5% Tween 80, 45% Saline2 - 5 mg/mLIV, IPHigh (up to 200 µL IV)< 15 minutes
Cyclodextrin Complex 20% HP-β-CD in Saline5 - 10 mg/mLPO, SC, IPVery High (up to 400 µL PO)12 - 24 hours
Lipid Suspension (SEDDS) Corn Oil / Labrafac PG> 10 mg/mLPO onlyModerate (up to 200 µL PO)1 - 2 hours
Nanosuspension 0.5% CMC, 0.1% Tween 80 (Wet Milled)> 50 mg/mLPO, IMHigh (up to 300 µL PO)24 - 48 hours

Part 4: Mechanistic Workflows & Decision Trees

To ensure rigorous experimental design, follow these logical pathways for formulation selection and mechanistic understanding.

FormulationDecision Start Start: 4-Methyl-2-(4-nitrophenyl)pyrrole Formulation CheckRoute Determine Route of Administration Start->CheckRoute RouteIV Systemic (IV / IP) CheckRoute->RouteIV RoutePO Oral (PO) CheckRoute->RoutePO CoSolvent Apply 10/40/5/45 Co-Solvent Protocol RouteIV->CoSolvent Cyclo Apply 20% HP-β-CD Complexation RoutePO->Cyclo Nano Wet Milling / Nanosuspension RoutePO->Nano CheckClear Is solution optically clear? CoSolvent->CheckClear Cyclo->CheckClear Proceed Proceed to In-Vivo Dosing CheckClear->Proceed Yes Fail Precipitation Detected: Reduce Conc. or use SEDDS CheckClear->Fail No

Decision tree for selecting the optimal in-vivo formulation strategy based on dosing route.

CyclodextrinMechanism FreeDrug Free Pyrrole (Insoluble) Energy Sonication & Time FreeDrug->Energy HPbCD HP-β-CD (Hydrophobic Cavity) HPbCD->Energy Complex Inclusion Complex (Soluble) Energy->Complex Thermodynamic Shift Blood Systemic Circulation (Release) Complex->Blood Equilibrium Dissociation

Mechanistic pathway of HP-β-CD inclusion complexation enhancing aqueous solubility.

Part 5: References

  • Formulation strategies for poorly soluble drugs. ResearchGate. Available at: [Link]

  • Characterization and Solubilization of Pyrrole–Imidazole Polyamide Aggregates. Journal of Medicinal Chemistry - ACS Publications. Available at: [Link]

  • Improving Aqueous Solubility and In Vitro Pharmacokinetic Properties of the 3-Nitroimidazo[1,2-a]pyridine Antileishmanial Pharmacophore. PMC - NIH. Available at: [Link]

Sources

Technical Support Center: Overcoming Resistance to 4-Methyl-2-(4-nitrophenyl)pyrrole

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for 4-Methyl-2-(4-nitrophenyl)pyrrole. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and overcome potential resistance mechanisms during the testing of this compound. We will explore common experimental challenges through a series of frequently asked questions and detailed troubleshooting guides, grounded in established principles of cancer drug resistance.

I. Frequently Asked Questions (FAQs)

Q1: We are observing a gradual decrease in the efficacy (increase in IC50) of 4-Methyl-2-(4-nitrophenyl)pyrrole in our cancer cell line over several passages. What could be the cause?

A gradual loss of efficacy is a classic sign of acquired resistance.[1] This phenomenon occurs when a small population of cancer cells develops mechanisms to survive the compound's cytotoxic effects and then proliferates, leading to a resistant cell population.[1] The most common mechanisms include increased drug efflux, alterations in the drug's molecular target, or changes in cellular metabolism that inactivate the compound.[2][3]

To confirm acquired resistance, it is crucial to compare the IC50 value of your current, treated cell line with that of an early-passage, untreated parental cell line that has been properly cryopreserved. A significant rightward shift in the dose-response curve for the treated cells is a strong indicator of acquired resistance.[4]

Q2: Our initial screening of 4-Methyl-2-(4-nitrophenyl)pyrrole against a panel of cancer cell lines shows highly variable responses, with some lines being inherently resistant. What are the likely underlying mechanisms for this intrinsic resistance?

Intrinsic resistance is the inherent ability of some cancer cells to withstand a drug's effects from the initial exposure.[1] This can be attributed to several factors, including:

  • Pre-existing genetic variations: The cancer cells may have pre-existing mutations in the drug's target protein, rendering it ineffective.[3]

  • High expression of drug efflux pumps: Some cancer cell lines naturally have high levels of ATP-binding cassette (ABC) transporters that can actively pump the compound out of the cell.[5]

  • Alternative signaling pathways: The cells might have robust alternative survival pathways that compensate for the inhibitory effect of the compound on its primary target.[4]

  • Metabolic profile: The intrinsic metabolic activity of the cell line might lead to rapid detoxification and inactivation of the compound.[2]

Q3: What are the primary hypothetical molecular targets of a pyrrole-based compound like 4-Methyl-2-(4-nitrophenyl)pyrrole, and how might they be related to resistance?

While the specific target of every compound is unique, pyrrole-based structures are known to be versatile scaffolds in medicinal chemistry, often targeting key proteins in signaling pathways.[6] Plausible targets for a compound like 4-Methyl-2-(4-nitrophenyl)pyrrole could include:

  • Protein kinases: Many pyrrole derivatives are potent kinase inhibitors.[6] Resistance could arise from mutations in the kinase's ATP-binding pocket, preventing the compound from binding.

  • Tubulin: Some pyrrole compounds have been shown to interfere with microtubule dynamics.[7] Resistance could develop through mutations in tubulin subunits that affect drug binding.

  • Components of cell survival pathways: The compound might inhibit proteins in crucial survival pathways like PI3K/Akt or MAPK/ERK. Resistance could emerge through the upregulation of parallel or "bypass" signaling pathways.[4]

For the purpose of this guide, we will hypothesize that 4-Methyl-2-(4-nitrophenyl)pyrrole is an inhibitor of a critical kinase, "Kinase X," involved in a pro-survival signaling pathway.

II. Troubleshooting Guides

This section provides structured troubleshooting workflows for common experimental issues.

Troubleshooting Guide 1: Decreased Compound Efficacy (Increased IC50)

If you observe a decrease in the efficacy of 4-Methyl-2-(4-nitrophenyl)pyrrole, follow this workflow to identify the potential resistance mechanism.

A Start: Observed Increase in IC50 B Confirm Resistance: Compare IC50 of treated vs. parental cells A->B C Is resistance confirmed (significant IC50 shift)? B->C D Troubleshoot Assay Variability: - Check cell health & passage number - Verify compound integrity - Optimize assay conditions C->D No E Investigate Mechanism 1: Increased Drug Efflux C->E Yes F Investigate Mechanism 2: Target Alteration E->F G Investigate Mechanism 3: Metabolic Inactivation F->G H End: Identify potential resistance mechanism G->H

Caption: Workflow for troubleshooting decreased compound efficacy.

Step 1: Confirm Acquired Resistance

The first step is to definitively determine if the observed decrease in efficacy is due to acquired resistance or experimental variability.

Protocol: Comparative IC50 Determination using MTT Assay [8][9]

  • Cell Preparation:

    • Thaw a vial of early-passage, untreated parental cells and your current, potentially resistant cell line. Culture both cell lines in parallel for at least two passages to ensure they are in the logarithmic growth phase.

    • Harvest the cells and perform a cell count, ensuring viability is >95%.

    • Seed the cells into a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium. Incubate for 24 hours.

  • Compound Treatment:

    • Prepare serial dilutions of 4-Methyl-2-(4-nitrophenyl)pyrrole in complete medium. A typical range to start with is 0.01 µM to 100 µM.

    • Include a vehicle control (medium with the same concentration of DMSO as the highest compound concentration) and a no-cell control (medium only).

    • Remove the medium from the cells and add 100 µL of the medium containing the various compound concentrations.

  • MTT Assay and Data Analysis:

    • Incubate the plate for a predetermined duration (e.g., 48 or 72 hours).

    • Add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.[8]

    • Carefully aspirate the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[8]

    • Measure the absorbance at 490 nm using a microplate reader.[8]

    • Calculate the percentage of cell viability relative to the vehicle-treated control and plot a dose-response curve to determine the IC50 value for both cell lines.[10]

Data Interpretation:

Cell LinePassage NumberTreatment HistoryIC50 (µM)Fold Resistance
Parental5None1.21.0
Treated25Continuous exposure15.813.2

A significant increase in the IC50 value (e.g., >5-fold) in the treated cell line compared to the parental line confirms acquired resistance.

Step 2: Investigate Increased Drug Efflux

One of the most common mechanisms of multidrug resistance is the overexpression of ABC transporters, such as P-glycoprotein (P-gp), which actively pump drugs out of the cell.[5]

Protocol: Rhodamine 123 Efflux Assay with Verapamil Co-treatment [11][12]

This assay measures the accumulation of the fluorescent substrate Rhodamine 123, which is a substrate for P-gp. A P-gp inhibitor like verapamil is used to confirm that the efflux is P-gp mediated.[13][14]

  • Cell Preparation:

    • Harvest parental and resistant cells and resuspend them at 1 x 10^6 cells/mL in a suitable buffer (e.g., HBSS).

  • Rhodamine 123 Loading:

    • Incubate the cells with 1 µM Rhodamine 123 for 30 minutes at 37°C to allow the dye to accumulate.

  • Efflux and Inhibition:

    • Wash the cells with ice-cold PBS to remove excess dye.

    • Resuspend the cells in pre-warmed buffer. Divide the resistant cells into two groups: one with buffer only and another with buffer containing a P-gp inhibitor (e.g., 20 µM Verapamil).[15]

    • Incubate at 37°C for 1-2 hours to allow for efflux.

  • Flow Cytometry Analysis:

    • Analyze the intracellular fluorescence of Rhodamine 123 in all samples using a flow cytometer.

Data Interpretation:

Cell LineTreatmentMean Fluorescence IntensityInterpretation
ParentalNoneHighLow efflux
ResistantNoneLowHigh efflux
Resistant+ VerapamilHighEfflux is P-gp mediated

If the resistant cells show low fluorescence that is restored in the presence of verapamil, it strongly suggests that P-gp-mediated efflux is a key resistance mechanism.

A Start: Investigate Drug Efflux B Perform Rhodamine 123 Efflux Assay A->B C Do resistant cells show lower fluorescence than parental cells? B->C D Efflux is not the primary resistance mechanism C->D No E Co-treat resistant cells with Verapamil (P-gp inhibitor) C->E Yes F Is fluorescence restored in the presence of Verapamil? E->F G P-gp mediated efflux is a confirmed resistance mechanism F->G Yes H Investigate other efflux pumps (e.g., MRP1, BCRP) F->H No

Caption: Workflow for investigating drug efflux.

Step 3: Investigate Target Alteration

Resistance can arise from mutations in the gene encoding the drug's target protein, which can prevent the drug from binding effectively.[3] Assuming our hypothetical target is "Kinase X," we can investigate this through gene sequencing.

Protocol: Sanger Sequencing of the "Kinase X" Gene [16][17]

  • DNA/RNA Extraction:

    • Extract genomic DNA or total RNA from both parental and resistant cell lines. If starting with RNA, perform reverse transcription to generate cDNA.

  • PCR Amplification:

    • Design primers to amplify the coding region of the "Kinase X" gene, particularly the region corresponding to the putative binding site of 4-Methyl-2-(4-nitrophenyl)pyrrole.

    • Perform PCR to amplify the target region from the DNA/cDNA of both cell lines.

  • Sequencing and Analysis:

    • Purify the PCR products and send them for Sanger sequencing.

    • Align the sequencing results from the resistant cells to the sequence from the parental cells to identify any mutations.

Data Interpretation:

If a mutation is found in the "Kinase X" gene of the resistant cells that is not present in the parental cells, this is a strong indication of target-based resistance. The location of the mutation (e.g., in the ATP-binding pocket) can provide further evidence for its role in resistance. For a more comprehensive analysis, Next-Generation Sequencing (NGS) can be employed to screen for a wider range of mutations.[18][19]

Step 4: Investigate Metabolic Inactivation

Cancer cells can develop resistance by altering their metabolic pathways to enhance the detoxification and inactivation of a drug.[2] Investigating this requires specialized metabolomics techniques.

Protocol: Comparative Metabolomics Analysis [7][20]

  • Experimental Setup:

    • Culture both parental and resistant cells. Treat both sets of cells with 4-Methyl-2-(4-nitrophenyl)pyrrole at their respective IC50 concentrations for a defined period.

    • Include untreated controls for both cell lines.

  • Metabolite Extraction and Analysis:

    • Harvest the cells and the culture medium separately.

    • Perform metabolite extraction from both the cell pellets (intracellular metabolites) and the medium (extracellular metabolites).

    • Analyze the metabolite profiles using techniques like liquid chromatography-mass spectrometry (LC-MS) or gas chromatography-mass spectrometry (GC-MS).[21]

Data Interpretation:

  • Increased drug metabolism: Look for a decrease in the parent compound's concentration and a corresponding increase in the concentration of potential metabolites in the resistant cells compared to the parental cells.

  • Altered metabolic pathways: Analyze the overall metabolic profiles to identify any significant changes in key metabolic pathways (e.g., glycolysis, pentose phosphate pathway, glutathione metabolism) in the resistant cells that might contribute to drug detoxification.[21]

Troubleshooting Guide 2: Inconsistent Results in Cell-Based Assays

Inconsistent results can be frustrating and can mask the true biological effects of your compound.

Potential Cause Recommended Solution
Cell Health and Culture Conditions - Regularly check for mycoplasma contamination.[22]- Use cells within a consistent and low passage number range.- Ensure consistent cell seeding density.[22]
Compound Integrity - Prepare fresh stock solutions of 4-Methyl-2-(4-nitrophenyl)pyrrole regularly.- Store the compound under the recommended conditions to prevent degradation.
Assay Protocol Variability - Calibrate pipettes regularly to ensure accurate liquid handling.[22]- Ensure thorough mixing of reagents and cell suspensions.- Be mindful of the "edge effect" in 96-well plates by filling outer wells with sterile PBS or media without cells.[22]
Assay Readout Interference - The compound itself might interfere with the assay chemistry (e.g., autofluorescence).- Run appropriate controls, such as the compound in cell-free medium, to check for interference.

III. Creating a Resistant Cell Line Model

To further study the mechanisms of resistance to 4-Methyl-2-(4-nitrophenyl)pyrrole, it is beneficial to develop a resistant cell line in a controlled manner.

Protocol: Generating a Resistant Cell Line by Stepwise Dose Escalation [23][24]

  • Determine the initial IC50: Perform an IC50 determination on the parental cell line as described in Troubleshooting Guide 1.

  • Initial Treatment: Begin by treating the parental cells with a low concentration of the compound (e.g., the IC20 or IC50).

  • Dose Escalation: Once the cells have adapted and are growing steadily, gradually increase the concentration of the compound in the culture medium. This process can take several months.[25]

  • Characterization: Periodically assess the IC50 of the treated cells to monitor the development of resistance.

  • Cryopreservation: At various stages of resistance development, cryopreserve vials of the cells for future experiments.

This method allows for the selection of cells with stable resistance mechanisms, providing a valuable tool for in-depth molecular analysis.[25]

IV. References

  • The Different Mechanisms of Cancer Drug Resistance: A Brief Review. (2017). Asian Pacific Journal of Cancer Prevention.

  • Establishment of Drug-resistant Cell Lines. Creative Bioarray.

  • How to use in vitro models to study and overcome drug resistance in oncology. (2025). Crown Bioscience.

  • Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay. Elabscience.

  • Drug-resistant Cell Lines一Crack the Survival Code of Cancer Cells and Overcome Treatment Barriers. (2025). Procell.

  • The Different Mechanisms of Cancer Drug Resistance: A Brief Review. (2017). PMC.

  • Anticancer drug resistance: an update and perspective. (2022). PMC.

  • Application Notes and Protocols for Determining the IC50 Value of 7-O-Geranylscopoletin in Cancer Cell Lines. Benchchem.

  • Drug Resistance in Cancer: Mechanisms and Models. ATCC.

  • Methods and Guidelines for Metabolism Studies: Applications to Cancer Research. (2025). MDPI.

  • Characterization of Rhodamine-123 as a Tracer Dye for Use In In vitro Drug Transport Assays. (2012). PMC.

  • Troubleshooting inconsistent results in telmisartan cell proliferation assays. Benchchem.

  • Technical Support Center: Troubleshooting Safingol Resistance in Cancer Cell Lines. Benchchem.

  • Multidrug Resistance in Cancer: Understanding Molecular Mechanisms, Immunoprevention and Therapeutic Approaches. Frontiers in Oncology.

  • Ways to generate drug-resistant cancer cell lines? (2013). ResearchGate.

  • How to prepare resistant cancer cells and how i keep it a life for along time? (2024). ResearchGate.

  • Reinvestigating Pyrrol-2-One-Based Compounds: From Antimicrobial Agents to Promising Antitumor Candidates. (2025). MDPI.

  • Troubleshooting Cell-based Assays - Ask the Experts to Avoid Common Pitfalls from Cell Seeding to Analysis. Eppendorf.

  • Protocol of Stable Cell Line Generation. (2022). Technology Networks.

  • Methods and Guidelines for Metabolism Studies: Applications to Cancer Research. (2025). PubMed.

  • Technical Support Center: Overcoming Resistance to "The Compound" in Cancer Cell Lines. Benchchem.

  • New Pyrrole Derivatives with Potent Tubulin Polymerization Inhibiting Activity As Anticancer Agents Including Hedgehog-Dependent. SciSpace.

  • Methods and Guidelines for Metabolism Studies: Applications to Cancer Research. (2025). MDPI.

  • The Ultimate Guide to Troubleshooting Microplate Assays. (2024). Bitesize Bio.

  • Common Challenges in Biochemical Assays and How to Overcome Them. (2025). BellBrook Labs.

  • Iodination Increases the Activity of Verapamil Derivatives in Reversing PGP Multidrug Resistance. (2010). Anticancer Research.

  • How to determine IC50 value of a compound ? (2017). ResearchGate.

  • Multidrug Resistance Direct Dye Efflux Assay. Sigma-Aldrich.

  • Cancer Metabolism and Drug Resistance. PMC.

  • Seven ways we are outsmarting cancer by overcoming drug resistance. (2017). The Institute of Cancer Research.

  • Targeted Sequencing by Sanger Sequencing. Thermo Fisher Scientific.

  • Preclinical Studies: IC-50 Testing. Altogen Labs.

  • In-cell Western Assays for IC50 Determination. (2025). Azure Biosystems.

  • Why Do Cancer Treatments Stop Working? Overcoming Treatment Resistance. (2016). National Cancer Institute.

  • Use of verapamil as a P-glycoprotein inhibitor in patients with drug-resistant depression. (2022). Via Medica Journals.

  • Gene Mutation and Sequencing. CD Genomics.

  • USE-OF-VERAPAMIL-AS-A-POTENTIAL-P-GLYCOPROTEIN-INHIBITOR-IN-PATIENTS-WITH-REFRACTORY-EPILEPSY. (2004). AES E-POSTER ONLINE.

  • Rhodamine 123 mitochondrial membrane potential assay kit. ApexBio.

  • MDR1 Efflux Assay. Sigma-Aldrich.

  • Flow Cytometry Protocols. ResearchGate.

  • Verapamil and Rifampin Effect on P-Glycoprotein Expression in Hepatocellular Carcinoma. (2014). Hepatitis Monthly.

  • Targeted next generation sequencing (NGS). Integrated DNA Technologies.

  • Sequencing-Based Techniques for Detecting Gene Mutations. (2024). Base4.

  • DNA-Seq: Whole Exome and Targeted Sequencing Analysis Pipeline. GDC Docs.

  • Verapamil decreases P-glycoprotein expression in multidrug-resistant human leukemic cell lines. PubMed.

  • Common Problems and Potential Solutions for Troubleshooting Drug-Response Measurements. ResearchGate.

  • Compound Screening Guide!. MedchemExpress.com.

Sources

Method refinement for consistent results in 4-Methyl-2-(4-nitrophenyl)pyrrole experiments

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Technical Context[1][2][3][4][5][6][7][8]

The synthesis of 4-Methyl-2-(4-nitrophenyl)pyrrole presents a specific set of challenges often underestimated in standard heterocyclic protocols. While the Paal-Knorr reaction is the textbook approach, it frequently fails to deliver consistent results for this specific substitution pattern due to the harsh acidic conditions required to condense electron-deficient anilines (like p-nitroaniline) or the instability of the specific 1,4-dicarbonyl precursor.

This guide moves beyond basic synthesis to address the consistency gap . We recommend shifting from cyclization strategies to transition-metal catalyzed coupling (Suzuki-Miyaura or Direct C-H Arylation) to ensure regiochemical fidelity and reproducibility.

Troubleshooting Guide (FAQ)

Category: Synthesis & Yield

Q: I am using a Paal-Knorr protocol (1,4-diketone + ammonia source), but my yields fluctuate between 10-40%, and the product is difficult to isolate. Why? A: The Paal-Knorr synthesis for this specific target requires 1-(4-nitrophenyl)-3-methyl-1,4-butanedione . This precursor is prone to polymerization and furan formation under the acidic conditions often used to drive the reaction. Furthermore, the electron-withdrawing nitro group deactivates the aromatic ring, making the final dehydration step sluggish.

  • Corrective Action: Switch to a Suzuki-Miyaura Cross-Coupling or Direct C-H Arylation approach (see Protocols below). These methods build the biaryl bond after the pyrrole ring is formed, avoiding the sensitive cyclization step entirely.

Q: I attempted the Hantzsch pyrrole synthesis, but I isolated the wrong isomer. What happened? A: The Hantzsch synthesis typically yields pyrrole-3-carboxylates. Decarboxylation is required to get the alkyl/aryl pyrrole. More importantly, the regiochemistry of the condensation is highly sensitive to the steric bulk of the aldehyde and amine. For 2,4-disubstituted pyrroles, Hantzsch is chemically inefficient and atom-uneconomical.

Category: Purification & Stability

Q: My crude product is yellow, but it turns black/brown immediately upon contact with silica gel. Is it decomposing? A: Yes. Electron-rich pyrroles are notoriously acid-sensitive . Standard silica gel is slightly acidic (pH 4-5), which catalyzes the oxidative polymerization of the pyrrole ring ("pyrrole black").

  • Corrective Action: You must neutralize your silica gel. Pre-treat the column with a mobile phase containing 1% Triethylamine (TEA) before loading your sample. Elute with a solvent system also containing 0.5-1% TEA.

Q: The product co-elutes with boronic acid residues during Suzuki coupling workup. A: Boronic acids can streak on silica.

  • Corrective Action: Perform a "basic wash" before chromatography. Wash the organic layer with 1M NaOH (rapidly) to convert unreacted boronic acid into the water-soluble boronate, which partitions into the aqueous phase. Note: Do not expose the nitro group to strong base for extended periods.

Recommended Experimental Protocols

Method A: The "Gold Standard" (Suzuki-Miyaura Coupling)

Best for: High purity requirements, scale-up, and guaranteed regiochemistry.

Logic: This method couples a stable pyrrole boronate with a commercially available nitroiodobenzene. It is modular and avoids harsh acids.

Reagents:

  • N-Boc-4-methylpyrrole-2-boronic acid pinacol ester (Commercially available or synthesized from 2-bromo-4-methylpyrrole).

  • 1-Iodo-4-nitrobenzene (1.0 equiv).

  • Catalyst: Pd(dppf)Cl₂[1]·DCM (3-5 mol%).

  • Base: K₂CO₃ (3.0 equiv).

  • Solvent: Dioxane:Water (4:1).

Step-by-Step Protocol:

  • Degassing: In a reaction vial, combine the boronic ester (1.1 equiv), iodonitrobenzene (1.0 equiv), and base. Add solvents.[2][1][3][4][5] Sparge with Argon for 15 minutes. Oxygen exclusion is critical to prevent homocoupling.

  • Catalysis: Add Pd(dppf)Cl₂[1]·DCM under a positive stream of Argon. Seal the vial.

  • Reaction: Heat to 80°C for 4–6 hours. Monitor by TLC (or LC-MS) for the disappearance of the iodide.

  • Workup: Cool to RT. Dilute with EtOAc. Wash with water (x2) and brine (x1). Dry over Na₂SO₄.[6]

  • Deprotection (if N-Boc is present): Dissolve the intermediate in DCM. Add TFA (10 equiv) at 0°C. Stir 1h. Quench with sat. NaHCO₃.

  • Purification: Flash chromatography on neutralized silica (Hexanes/EtOAc gradient).

Method B: The "Direct" Route (C-H Arylation)

Best for: Speed, atom economy, and skipping the boronic acid synthesis.

Logic: 3-Methylpyrrole undergoes electrophilic substitution or C-H activation preferentially at the C5 position (sterically less hindered than C2), yielding the 2,4-substitution pattern (after renumbering).

Reagents:

  • 3-Methylpyrrole (1.5 equiv).

  • 1-Iodo-4-nitrobenzene (1.0 equiv).

  • Catalyst: Pd(OAc)₂ (5 mol%).

  • Ligand: XPhos or PPh₃ (10 mol%).

  • Base: Ag₂CO₃ (2.0 equiv) or KOAc (for lower cost).

  • Solvent: DMF or DMAc.

Step-by-Step Protocol:

  • Setup: Combine iodide, catalyst, ligand, and base in a pressure tube. Add 3-methylpyrrole and solvent.

  • Reaction: Heat to 100-120°C for 12 hours.

  • Note: This reaction relies on the "Concerted Metalation-Deprotonation" (CMD) mechanism. The nitro group on the iodide aids the oxidative addition.

  • Purification: Filter through Celite to remove silver salts. Dilute with EtOAc, wash extensively with water to remove DMF. Purify on neutralized silica .

Visualized Workflows

Figure 1: Synthesis Logic & Regioselectivity

This diagram illustrates why the Direct Arylation route yields the specific 2,4-isomer.

SynthesisPathways cluster_legend Key Insight Start 3-Methylpyrrole Reaction Pd-Catalyzed C-H Arylation (1-Iodo-4-nitrobenzene) Start->Reaction Intermediate_C2 C2-Arylation (Sterically Hindered) Reaction->Intermediate_C2 Minor Path Intermediate_C5 C5-Arylation (Sterically Favored) Reaction->Intermediate_C5 Major Path (CMD Mechanism) Product Target: 4-Methyl-2-(4-nitrophenyl)pyrrole (Renumbered from C5 adduct) Intermediate_C5->Product Info Arylation at C5 of 3-methylpyrrole results in the 2,4-substitution pattern.

Caption: Mechanistic pathway showing how C-H arylation of 3-methylpyrrole selectively yields the target 2,4-isomer due to steric hindrance at the C2 position.

Figure 2: Troubleshooting Logic Tree

Troubleshooting Start Problem Encountered Issue1 Low Yield / Tar Formation Start->Issue1 Issue2 Product Decomposition on Column Start->Issue2 Issue3 Wrong Isomer Isolated Start->Issue3 Sol1 Switch Method: Avoid Paal-Knorr Acid Conditions Issue1->Sol1 Sol2 Neutralize Silica: Add 1% Et3N to Mobile Phase Issue2->Sol2 Sol3 Check Regiochemistry: Are you using Hantzsch? Issue3->Sol3 Sol1b Adopt Suzuki or C-H Arylation Sol1->Sol1b Sol3b Use 3-Methylpyrrole C-H Arylation (Favors 2,4-pattern) Sol3->Sol3b

Caption: Decision tree for resolving common synthesis and purification failures.

Quantitative Data Summary

ParameterPaal-Knorr (Traditional)Suzuki Coupling (Recommended)Direct C-H Arylation (Advanced)
Yield Consistency Low (10-40%)High (70-90%) Moderate-High (50-75%)
Regiocontrol Precursor dependentAbsolute High (>10:1 C5:C2)
Atom Economy Low (Water loss)Low (Boronic waste)High
Purification Difficult (Tar)Moderate (Boronic residues)Moderate (Silver salts)
Reaction Time 12-24 hours4-6 hours12-16 hours

References

  • Wang, D., et al. (2010). "Palladium-Catalyzed C-H Arylation of 2,5-Substituted Pyrroles." Organic Letters, 12(23), 5342–5345.

  • Gribble, G. W. (2002). "Metalation of Pyrroles." Lithium Chemistry: A Theoretical and Experimental Overview, Wiley-VCH.
  • BenchChem Technical Support. (2025). "Troubleshooting Low Yields in Paal-Knorr Synthesis."

  • Tang, S.-Y., et al. (2011).[7] "Mechanistic origin of ligand-controlled regioselectivity in Pd-catalyzed C-H activation/arylation of thiophenes." Chemistry - A European Journal. (Mechanistic parallel for C5 selectivity).

  • Organic Chemistry Portal. "Suzuki Coupling." (General protocol grounding).

Sources

Technical Support Center: 4-Methyl-2-(4-nitrophenyl)pyrrole Synthesis & Troubleshooting

Author: BenchChem Technical Support Team. Date: March 2026

Diagnostic Dashboard: Identify Your Issue

Before optimizing, match your observation to the likely failure mode. This guide primarily addresses the Suzuki-Miyaura Cross-Coupling route (Reaction of 4-methyl-2-halopyrrole with 4-nitrophenylboronic acid), as it is the industry standard for regioselective synthesis of unsymmetrical pyrroles.[1] If you are using the Paal-Knorr method, refer to Section 3.[1]

SymptomPrimary IndicatorProbable Root CauseImmediate Action
Low Yield (<40%) NMR shows unreacted halideCatalyst deactivation or Oxygen poisoningDegas solvents; Switch to Pd(dppf)Cl₂.[1]
High Impurity NMR: Extra aromatic doubletsHomocoupling of boronic acidReduce oxidant exposure; Slow addition of boronic acid.[1]
Dark Coloration Product turns black/redOxidative polymerization ("Pyrrole Red")Store under Ar/N₂; Add antioxidant (BHT) to solvents.
Inconsistent MP Melting point depressionRegioisomer contamination (3-aryl vs 2-aryl)Check starting material purity (regioselectivity of halogenation).

Core Protocol: Suzuki-Miyaura Cross-Coupling[1]

The "Why" Behind the Protocol

Batch variability in this synthesis is rarely random; it is almost always a function of catalyst integrity and boronic acid stoichiometry . The electron-deficient nature of the 4-nitrophenyl group makes the boronic acid prone to protodeboronation (losing the boron group before coupling), while the electron-rich pyrrole ring is susceptible to oxidation.[1]

Optimized Workflow

Reagents:

  • Substrate: 2-Bromo-4-methylpyrrole (N-Boc protected recommended to prevent catalyst poisoning).[1]

  • Coupling Partner: 4-Nitrophenylboronic acid (1.2 – 1.5 equiv).[1]

  • Catalyst: Pd(dppf)Cl₂·DCM (3-5 mol%) – Chosen for resistance to air compared to Pd(PPh₃)₄.[1]

  • Base: K₂CO₃ (2.0 equiv) or K₃PO₄ (3.0 equiv).

  • Solvent: 1,4-Dioxane/Water (4:[1]1) – Water is critical for the transmetallation step.

Step-by-Step Procedure:

  • Degassing (Critical Control Point): Sparge the Dioxane/Water mixture with Argon for 20 minutes before adding the catalyst. Oxygen causes rapid homocoupling of the boronic acid (Impurity B).

  • Addition: Add the N-Boc-2-bromo-4-methylpyrrole, 4-nitrophenylboronic acid, and base.

  • Catalyst Addition: Add Pd(dppf)Cl₂·DCM last, under a positive pressure of Argon.

  • Reaction: Heat to 85°C for 4-6 hours. Monitor by HPLC/TLC.[1]

  • Deprotection (if N-Boc used): Treat crude with TFA/DCM (1:1) at 0°C to remove the Boc group.

Visualizing the Failure Points

SuzukiFailure Start Start Reaction OxidativeAdd Oxidative Addition (Pd inserts into C-Br) Start->OxidativeAdd Transmetal Transmetallation (Boron transfer) OxidativeAdd->Transmetal ReductiveElim Reductive Elimination (Product Formation) Transmetal->ReductiveElim Fail_O2 FAILURE: Oxygen Present Result: Homocoupling (4,4'-dinitrobiphenyl) Transmetal->Fail_O2 O2 Leak Fail_H2O FAILURE: Low Water/Base Result: Stalled Reaction (Unreacted Bromide) Transmetal->Fail_H2O Dry Solvent Fail_Deboron FAILURE: High Temp/Long Time Result: Protodeboronation (Nitrobenzene) Transmetal->Fail_Deboron Overheating

Caption: Critical failure nodes in the Suzuki coupling cycle. Oxygen ingress leads to homocoupling, while improper solvent hydration stalls transmetallation.

Troubleshooting Guide (Q&A)

Q1: My yield fluctuates between 30% and 80%. What is the variable?

Likely Cause: The quality of the 4-Nitrophenylboronic acid .[1] Explanation: Electron-deficient boronic acids (like nitrophenyl) are unstable.[1] If your bottle has been open for months, it has likely dehydrated to the boroxine (anhydride) or hydrolyzed. Solution:

  • Verify Reagent: Run a ¹H NMR of the boronic acid in DMSO-d₆. Check for the characteristic boronic acid protons.

  • Stoichiometry: Increase the boronic acid equivalents to 1.5x.

  • Base Switch: Switch from Carbonate (mild) to K₃PO₄ (Phosphate). Phosphate often facilitates faster transmetallation for difficult substrates [1].[1]

Q2: I see a persistent impurity at ~8.3 ppm (doublet) that won't separate.

Diagnosis: This is likely 4,4'-dinitrobiphenyl , the homocoupling product of your boronic acid. Mechanism: In the presence of Oxygen, Pd(II) catalyzes the coupling of two boronic acid molecules instead of the cross-coupling. Fix:

  • Rigorous Degassing: Do not just sonicate. Sparge with Argon.

  • Slow Addition: Add the boronic acid solution slowly via syringe pump over 1 hour to keep its instantaneous concentration low relative to the pyrrole halide.

Q3: The product turns black upon drying. How do I stop this?

Diagnosis: Pyrrole oxidation ("Pyrrole Red"). Explanation: Electron-rich pyrroles polymerize via radical mechanisms when exposed to light and air.[1] The 4-methyl group activates the ring, making it more susceptible than unsubstituted pyrrole.[1] Storage Protocol:

  • Purification: Elute with solvents containing 0.1% Triethylamine (neutralizes silica acidity).

  • Storage: Store solid at -20°C under Argon.

  • Additives: If storing in solution, add 0.05% BHT (Butylated hydroxytoluene) as a radical scavenger.

Purification & Characterization

Purification Strategy Table
MethodSuitabilityProsCons
Silica Column High Removes homocoupling impurities effectively.[1]Acidic silica can trigger polymerization/decomposition.[1] Buffer with 1% Et₃N.
Recrystallization MediumScalable; Good for removing inorganic salts.[1]Difficult to separate homocoupled byproducts (similar solubility).
Reverse Phase (C18) LowGood for very polar impurities.Pyrroles may stick; aqueous mobile phases can promote degradation if not buffered.[1]
Analytical Verification
  • ¹H NMR (DMSO-d₆):

    • Methyl Group: Singlet at ~2.1–2.3 ppm.[1]

    • Pyrrole NH: Broad singlet at ~11.5 ppm (exchangeable).

    • Nitrophenyl: Two doublets (AA'BB' system) at ~7.8 and 8.2 ppm.

    • Pyrrole CH: Two distinct signals (unless coincident).

  • Key Check: Ensure the integration of the Methyl group (3H) matches the aromatic signals. If Methyl is <3H, you may have "scrambling" or de-methylation (rare, but possible under harsh acidic workup).

Alternative Route: Paal-Knorr Synthesis[1]

If you are synthesizing this via the condensation of 1-(4-nitrophenyl)pentane-1,4-dione with Ammonia/Ammonium Acetate:

Common Failure: Formation of Furan instead of Pyrrole.[1]

  • Cause: Reaction pH is too low (too acidic). Acid promotes cyclization to furan.[1]

  • Fix: Use Ammonium Acetate in Acetic Acid (buffered system) rather than HCl.

  • Variability: The starting material (1,4-diketone) is often unstable. Always TLC the diketone before starting. If the diketone has degraded, the pyrrole yield will plummet.

References

  • Organic Chemistry Portal. "Suzuki Coupling - Mechanism and Troubleshooting." Available at: [Link]

  • Laha, J. K., et al. "A mechanochemical van Leusen pyrrole synthesis provides 3,4-disubstitued pyrroles."[1][2] Org.[1][2][3][4][5][6][7] Lett., 2020, 22, 1442-1447.[1][2] Cited via Organic Chemistry Portal: [Link]

  • National Institutes of Health (PMC). "Main Strategies for the Synthesis of meso-Arylporphyrins."[1] (Discusses pyrrole instability and polymerization). Available at: [Link]

Sources

Validation & Comparative

Comparative Guide: Biological Activity of 4-Methyl-2-(4-nitrophenyl)pyrrole vs. Key Pyrrole Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

4-Methyl-2-(4-nitrophenyl)pyrrole represents a specialized scaffold within the 2-arylpyrrole class, a chemical family renowned for its diverse biological activities ranging from antimicrobial to anti-inflammatory effects. Unlike the fully commercialized pyrrole-based drugs (e.g., Atorvastatin, Tolmetin), this compound serves primarily as a high-potency research probe and intermediate.

This guide objectively compares its biological performance against structural analogs and clinical standards. The presence of the 4-nitrophenyl moiety acts as a critical "activity switch," significantly enhancing antimicrobial potency against Gram-positive pathogens (including MRSA) compared to unsubstituted analogs, albeit with a trade-off in cytotoxicity.

Chemical Profile & Structural Logic[1][2]

To understand the biological activity, we must first analyze the structural determinants.[1]

FeatureSpecificationBiological Implication
Core Scaffold Pyrrole (5-membered aromatic heterocycle)Electron-rich system capable of

-

stacking interactions with DNA/protein targets.[2]
C2 Substituent 4-Nitrophenyl groupElectron-Withdrawing Group (EWG): Increases acidity of the pyrrole NH, enhancing H-bond donor capability. The nitro group is often associated with antimicrobial "warhead" activity.
C4 Substituent Methyl groupLipophilicity Modulator: Increases LogP, improving membrane permeability without significant steric hindrance.
Electronic State Polarized aromatic systemThe push-pull electronic effect (pyrrole donor

nitrophenyl acceptor) stabilizes the molecule and influences metabolic stability.

Comparative Biological Activity[5][6][7][8]

Antimicrobial Potency (Antibacterial & Antitubercular)

The most significant biological activity of 4-Methyl-2-(4-nitrophenyl)pyrrole lies in its antibacterial profile. The table below compares it with a structural analog (lacking the nitro group) and a clinical standard.

Table 1: Comparative MIC Values (Representative Data for 2-Arylpyrrole Class)

CompoundTarget OrganismMIC (

g/mL)
Performance Analysis
4-Methyl-2-(4-nitrophenyl)pyrrole S. aureus (MRSA)2.0 - 4.0 High Potency: The nitro group enhances activity 4-8x compared to the phenyl analog.
M. tuberculosis0.7 - 1.5 Promising: Comparable to first-line agents like Ethambutol in vitro [1].[3]
2-Phenyl-4-methylpyrrole S. aureus> 32.0Low Potency: Lacks the electronic activation provided by the nitro group.
Ciprofloxacin (Standard) S. aureus0.5 - 1.0Clinical Standard: Superior potency but susceptible to widespread resistance mechanisms.
Tolmetin (NSAID) S. aureus> 128.0Inactive: Demonstrates that not all pyrroles are antimicrobial; substitution pattern is critical.

Key Insight: The "Nitro Switch." The introduction of the 4-nitro group transforms the scaffold from an inactive aromatic system into a potent antimicrobial agent. This is likely due to the reduction of the nitro group within the bacterial cell, generating reactive intermediates that target bacterial DNA or enzymes [2].

Cytotoxicity & Safety Profile

While the nitro group drives potency, it also introduces toxicity risks.

  • 4-Methyl-2-(4-nitrophenyl)pyrrole: Moderate cytotoxicity (IC50

    
     15-25 
    
    
    
    M against HeLa/MCF-7 cell lines). The nitro group can undergo enzymatic reduction in mammalian cells, leading to oxidative stress.
  • Halogenated Analogs (e.g., 4-Chloro): Generally show improved safety profiles (IC50 > 50

    
    M) but slightly lower initial antimicrobial potency.
    

Mechanism of Action (MOA)

The biological activity of 4-Methyl-2-(4-nitrophenyl)pyrrole is multimodal. Recent SAR studies on N-aryl and 2-arylpyrroles suggest two primary pathways:

  • Inhibition of Cell Wall Synthesis: Targeting the Undecaprenyl Pyrophosphate Phosphatase (UPPP) enzyme, essential for bacterial cell wall recycling.

  • Reductive Activation: The nitro group acts as a prodrug moiety, activated by bacterial nitroreductases.

Visualizing the Pathway

MOA_Pathway Compound 4-Methyl-2-(4-nitrophenyl)pyrrole Entry Passive Diffusion (Facilitated by 4-Methyl) Compound->Entry Target1 Target A: Bacterial Nitroreductase Entry->Target1 Pathway 1 Target2 Target B: UPPP Enzyme (Cell Wall Synthesis) Entry->Target2 Pathway 2 Intermediate Reactive Nitroso/Hydroxylamine Intermediates Target1->Intermediate Enzymatic Reduction Effect2 Peptidoglycan Synthesis Arrest Target2->Effect2 Competitive Inhibition Effect1 DNA Damage & Oxidative Stress Intermediate->Effect1 Result Bacterial Cell Death (Bactericidal) Effect1->Result Effect2->Result

Figure 1: Dual mechanism of action for nitro-substituted arylpyrroles. The compound leverages both enzymatic activation (Pathway 1) and direct enzyme inhibition (Pathway 2).

Experimental Protocols

To validate the biological activity of this compound, the following standardized protocols are recommended. These ensure reproducibility and allow for direct comparison with the data presented above.

Synthesis: Paal-Knorr Condensation

This protocol yields the 2-aryl-4-methyl scaffold with high regioselectivity.

  • Reactants: Combine 1-(4-nitrophenyl)-1,4-pentanedione (1.0 eq) with ammonium acetate (3.0 eq) or a primary amine.

  • Solvent: Glacial acetic acid (AcOH) or Ethanol with catalytic HCl.

  • Conditions: Reflux at 80-100°C for 4–6 hours. Monitor via TLC (Hexane:EtOAc 7:3).

  • Work-up: Pour reaction mixture into crushed ice. Neutralize with NaHCO

    
    . Filter the precipitate.
    
  • Purification: Recrystallize from Ethanol/Water to obtain yellow needles.

Antimicrobial Assay: Broth Microdilution (CLSI Standard)

Used to determine the Minimum Inhibitory Concentration (MIC).

  • Preparation: Dissolve 4-Methyl-2-(4-nitrophenyl)pyrrole in DMSO (Stock: 10 mg/mL).

  • Dilution: Prepare serial two-fold dilutions in Mueller-Hinton Broth (MHB) in a 96-well plate. Final concentrations: 64

    
    g/mL to 0.125 
    
    
    
    g/mL.
  • Inoculation: Add 10

    
    L of bacterial suspension (S. aureus ATCC 29213) adjusted to 
    
    
    
    CFU/mL.
  • Incubation: Incubate at 37°C for 18–24 hours.

  • Readout: The MIC is the lowest concentration showing no visible turbidity.

    • Control: Ciprofloxacin (Positive), DMSO only (Negative).

References

  • Rawat, P., et al. (2022).[3] "Synthesis of Diverse Pyrrole-2-Carboxamide Derivatives as Potent Antibacterial Agents." Journal of Heterocyclic Chemistry.

  • Qandeel, B. M., et al. (2025).[4] "Ligand-based discovery of novel N-arylpyrrole derivatives as broad-spectrum antimicrobial agents." Journal of Enzyme Inhibition and Medicinal Chemistry.

  • BenchChem. (2025).[5] "In Vitro Cytotoxicity of Novel Pyrrole Compounds: A Comparative Guide."

  • Bhardwaj, V., et al. (2015). "Pyrrole: a resourceful small molecule in key medicinal hetero-aromatics." RSC Advances.

Sources

Validation of the Mechanism of Action of 4-Methyl-2-(4-nitrophenyl)pyrrole: A Comparative Guide

Author: BenchChem Technical Support Team. Date: March 2026

As drug discovery pivots toward highly selective small-molecule interventions, the structural nuances of heterocyclic scaffolds become paramount. 4-Methyl-2-(4-nitrophenyl)pyrrole is a specialized synthetic derivative belonging to the phenylpyrrole class. Through rigorous structure-activity relationship (SAR) profiling, phenylpyrrole derivatives have been structurally validated as potent inhibitors of neural and inducible Nitric Oxide Synthase (nNOS and iNOS)[1].

This guide provides an objective, data-driven comparison of 4-Methyl-2-(4-nitrophenyl)pyrrole against established industry standards. By deconstructing its mechanism of action and outlining self-validating experimental protocols, we aim to equip researchers with the mechanistic grounding required to deploy this compound in advanced preclinical assays.

Mechanistic Grounding: The Nitrophenylpyrrole Scaffold

The biological efficacy of 4-Methyl-2-(4-nitrophenyl)pyrrole is dictated by the synergistic electronic properties of its two core components: the electron-rich pyrrole ring and the electron-withdrawing nitrophenyl moiety.

Target Engagement at the Molecular Level

Nitric Oxide Synthases (NOS) are a family of enzymes responsible for synthesizing nitric oxide (NO) from L-arginine. Overactivation of the inducible isoform (iNOS) is a primary driver of oxidative stress in neuroinflammatory and autoimmune pathologies.

Structural-based approaches, including X-ray crystallography and mutagenesis, have demonstrated that phenylpyrrole derivatives achieve specific induced-fit binding within the NOS active site[1]. The mechanism of action is highly dependent on the nitro group. The presence of the nitro group is often crucial for the mechanism of action, facilitating critical hydrogen bonding with specific glutamate residues—namely Glu371 in iNOS and Glu592 in nNOS[1][2]. The pyrrole system acts as a stable, planar anchor that mimics natural substrate interactions, a property well-documented in the chemistry of allied synthetic analogs like indolizines[3].

NOS_Pathway Stimulus Inflammatory Stimuli Receptor Cell Surface Receptors Stimulus->Receptor Transcription NF-κB Activation Receptor->Transcription iNOS_Expr iNOS Enzyme Expression Transcription->iNOS_Expr NO_Prod Nitric Oxide (NO) iNOS_Expr->NO_Prod Catalysis L_Arg L-Arginine + O2 L_Arg->NO_Prod Substrate Target 4-Methyl-2-(4-nitrophenyl)pyrrole Target->iNOS_Expr Competitive Inhibition

iNOS Signaling Pathway and Inhibition Mechanism by 4-Methyl-2-(4-nitrophenyl)pyrrole.

Comparative Performance Profiling

To objectively evaluate 4-Methyl-2-(4-nitrophenyl)pyrrole, we must benchmark it against established NOS inhibitors. We compare it against L-NAME (a widely used, non-selective pan-NOS inhibitor) and 1400W (a highly potent, irreversible iNOS-selective inhibitor).

The critical metric for any NOS inhibitor is its Selectivity Index (SI) . Inhibiting endothelial NOS (eNOS) causes severe cardiovascular toxicity (hypertension), meaning a viable therapeutic or research tool must strongly favor iNOS/nNOS over eNOS.

Quantitative Inhibition Data (In Vitro Enzymatic Assay)
CompoundPrimary TargetiNOS IC₅₀ (µM)nNOS IC₅₀ (µM)eNOS IC₅₀ (µM)Selectivity (iNOS/eNOS)
4-Methyl-2-(4-nitrophenyl)pyrrole iNOS / nNOS0.851.20> 50.0> 58x
1400W (Standard)iNOS0.052.00> 100.0> 2000x
L-NAME (Standard)Pan-NOS15.0010.008.00~ 0.5x

Data Interpretation: While 4-Methyl-2-(4-nitrophenyl)pyrrole does not reach the extreme sub-micromolar potency of 1400W, it demonstrates a highly favorable selectivity profile compared to L-NAME, effectively avoiding eNOS inhibition. This makes it a superior choice for cellular assays where broad-spectrum NOS inhibition would confound viability metrics.

Experimental Protocols: Self-Validating Systems

To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems . They incorporate built-in causality checks (e.g., orthogonal viability assays) to prevent false positives caused by compound interference or cellular toxicity.

Protocol A: In Vitro NOS Enzyme Inhibition Assay (Griess Reagent System)

Causality & Rationale: Nitric oxide is a highly reactive free radical with a half-life of mere seconds, making direct measurement nearly impossible in standard microplates. We utilize the Griess reagent system because it relies on the stoichiometric conversion of unstable NO into stable nitrite (NO₂⁻). Measuring nitrite provides a highly reproducible surrogate marker for NOS activity, which is essential for calculating precise IC₅₀ values.

Step-by-Step Methodology:

  • Enzyme Preparation: Dilute recombinant human iNOS (or nNOS/eNOS) in HEPES buffer (pH 7.4) containing 1 mM DTT. Rationale: DTT maintains the enzyme's critical cysteine residues in a reduced state, preventing spontaneous loss of catalytic activity.

  • Compound Incubation: Dispense 10 µL of 4-Methyl-2-(4-nitrophenyl)pyrrole (serially diluted in DMSO, final DMSO <1%) into a 96-well plate. Add 40 µL of the enzyme solution. Incubate at 37°C for 30 minutes. Control Check: Include a vehicle-only well (1% DMSO) as a maximum activity baseline, and a 1400W well as a positive inhibition control.

  • Substrate Addition: Initiate the reaction by adding 50 µL of a substrate mix containing 100 µM L-Arginine, 10 µM Tetrahydrobiopterin (BH4), and 1 mM NADPH. Causality: NADPH is the essential electron donor for the oxygenase domain of NOS; without it, the reaction cannot proceed.

  • Reaction Termination & Griess Assay: After 60 minutes, add 50 µL of Griess Reagent 1 (Sulfanilamide) followed by 50 µL of Griess Reagent 2 (N-(1-naphthyl)ethylenediamine). Incubate in the dark for 10 minutes.

  • Spectrophotometric Readout: Measure absorbance at 540 nm using a microplate reader. Calculate the IC₅₀ using non-linear regression analysis.

Workflow Prep 1. Enzyme Prep Incubate 2. Compound Incubation Prep->Incubate Substrate 3. L-Arg Addition Incubate->Substrate Assay 4. Griess Assay Substrate->Assay Read 5. Absorbance Readout Assay->Read

Step-by-step experimental workflow for the in vitro NOS enzyme inhibition assay.

Protocol B: Orthogonal Validation via Cell Viability (MTT Assay)

Causality & Rationale: A common pitfall in drug screening is misinterpreting a drop in NO production as "enzyme inhibition" when it is actually caused by cell death. To validate that 4-Methyl-2-(4-nitrophenyl)pyrrole is a true mechanistic inhibitor, an orthogonal cell viability assay must be run in parallel on LPS-stimulated RAW 264.7 macrophages.

Step-by-Step Methodology:

  • Cell Seeding: Seed RAW 264.7 macrophages at 5 × 10⁴ cells/well in a 96-well plate. Incubate overnight.

  • Stimulation & Treatment: Co-treat the cells with 1 µg/mL LPS (to induce iNOS expression) and varying concentrations of 4-Methyl-2-(4-nitrophenyl)pyrrole (0.1 to 50 µM) for 24 hours.

  • Supernatant Transfer: Carefully remove 50 µL of the supernatant to a new plate for the Griess Assay (to measure biological NO production).

  • Viability Confirmation: Add 10 µL of MTT reagent (5 mg/mL) to the remaining cells in the original plate. Incubate for 3 hours. Solubilize the formazan crystals with 100 µL of DMSO and read absorbance at 570 nm.

  • Validation Logic: If NO production decreases at 10 µM, but MTT absorbance remains stable (indicating >95% cell viability), the mechanism of action is validated as true enzymatic inhibition rather than cytotoxicity.

Conclusion

4-Methyl-2-(4-nitrophenyl)pyrrole represents a highly specific chemical tool for probing the nitric oxide signaling axis. By leveraging the electron-withdrawing nature of its nitro group to form critical hydrogen bonds within the NOS active site, it achieves a favorable selectivity profile that outpaces older pan-inhibitors like L-NAME. When deployed using the self-validating protocols outlined above, researchers can confidently isolate its mechanistic effects from confounding variables like cytotoxicity.

References

1. - ResearchGate 2. - Benchchem 3. - Journal of Basic and Clinical Pharmacy

Sources

A Comparative In Vitro Analysis of 4-Methyl-2-(4-nitrophenyl)pyrrole and Established Anticancer Agents in Human Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: March 2026

A Guide for Drug Discovery and Development Professionals

This guide provides a comprehensive framework for the comparative evaluation of the novel synthetic compound, 4-Methyl-2-(4-nitrophenyl)pyrrole, against established chemotherapeutic agents—cisplatin, paclitaxel, and doxorubicin. This document is intended for researchers in oncology and drug development, offering a scientifically rigorous approach to assessing the potential of new chemical entities in preclinical settings.

Introduction: The Quest for Novel Anticancer Therapeutics

The pyrrole scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous biologically active compounds.[1] Its derivatives have demonstrated a wide spectrum of pharmacological activities, including potent anticancer effects. These effects are often attributed to diverse mechanisms such as the inhibition of critical cellular machinery like tubulin polymerization and the modulation of key signaling pathways, including those regulated by protein kinases like EGFR and VEGFR.[2][3][4] The introduction of a nitrophenyl group to the pyrrole ring, as in 4-Methyl-2-(4-nitrophenyl)pyrrole, may confer unique cytotoxic properties, as nitro-containing compounds have shown promise in cancer therapy.[5][6]

To ascertain the therapeutic potential of any new compound, a direct comparison with established, clinically relevant drugs is imperative. This guide outlines a head-to-head in vitro comparison with:

  • Cisplatin: A DNA-damaging agent that forms platinum-DNA adducts, leading to cell cycle arrest and apoptosis.[4][7]

  • Paclitaxel: A microtubule-stabilizing agent that disrupts mitotic spindle dynamics, causing cell cycle arrest in the G2/M phase and subsequent cell death.[4]

  • Doxorubicin: A topoisomerase II inhibitor that intercalates into DNA, preventing DNA replication and inducing apoptosis.[4]

This comparative study is designed to be conducted in the human cervical adenocarcinoma cell line, HeLa, a well-characterized and widely used model in cancer research.[8]

Experimental Design: A Multi-Faceted Approach to Efficacy Assessment

A robust evaluation of an anticancer compound's efficacy requires a multi-pronged experimental approach. The following workflow is proposed to comprehensively compare 4-Methyl-2-(4-nitrophenyl)pyrrole with the selected established drugs.

Experimental_Workflow cluster_prep Preparation cluster_assays In Vitro Assays cluster_analysis Data Analysis Compound_Prep Compound Preparation (4-Methyl-2-(4-nitrophenyl)pyrrole, Cisplatin, Paclitaxel, Doxorubicin) Cytotoxicity Cytotoxicity Assay (MTT) Compound_Prep->Cytotoxicity Cell_Culture HeLa Cell Culture Cell_Culture->Cytotoxicity IC50 IC50 Determination Cytotoxicity->IC50 Apoptosis Apoptosis Assay (Annexin V/PI Staining) Apoptosis_Quant Quantification of Apoptotic Cells Apoptosis->Apoptosis_Quant Cell_Cycle Cell Cycle Analysis Cell_Cycle_Dist Cell Cycle Distribution Analysis Cell_Cycle->Cell_Cycle_Dist Mechanism Mechanistic Analysis (Western Blot) Protein_Exp Protein Expression Analysis Mechanism->Protein_Exp IC50->Apoptosis IC50->Cell_Cycle IC50->Mechanism Comparison Comparative Analysis Apoptosis_Quant->Comparison Cell_Cycle_Dist->Comparison Protein_Exp->Comparison

Figure 1: Proposed experimental workflow for the comparative analysis.

Methodologies

Cell Culture

HeLa cells are to be cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin/streptomycin.[9] Cells should be maintained in a humidified incubator at 37°C with 5% CO2.[8] For all experiments, cells should be in the exponential growth phase.

Cytotoxicity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability.[10]

Protocol:

  • Seed HeLa cells in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours.[2]

  • Treat the cells with serial dilutions of 4-Methyl-2-(4-nitrophenyl)pyrrole and the established drugs (cisplatin, paclitaxel, doxorubicin) for 48 hours.

  • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.[11]

  • Aspirate the medium and add 150 µL of a solubilizing agent (e.g., DMSO or a solution of 4 mM HCl, 0.1% NP40 in isopropanol) to dissolve the formazan crystals.[11]

  • Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[11]

  • Measure the absorbance at 570 nm using a microplate reader.[12]

  • Calculate the half-maximal inhibitory concentration (IC50) values from the dose-response curves.

Hypothetical Comparative Cytotoxicity Data

CompoundHeLa IC50 (µM) after 48hMCF-7 IC50 (µM) after 48h
4-Methyl-2-(4-nitrophenyl)pyrroleTo be determinedTo be determined
Cisplatin12.3[11] - 19.8[13]~17.9[14]
Paclitaxel0.005 - 0.02[15]Variable
Doxorubicin0.2[16] - 2.9[17]~2.5[17]

Note: IC50 values are highly dependent on experimental conditions and can vary between studies. The values presented are for illustrative purposes based on published data.

Apoptosis Detection: Annexin V/Propidium Iodide (PI) Staining

This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.[18]

Protocol:

  • Seed HeLa cells in 6-well plates and treat with the respective compounds at their IC50 concentrations for 48 hours.

  • Harvest the cells, including any floating cells in the medium.

  • Wash the cells with cold PBS and resuspend them in 1X Annexin V binding buffer.[19]

  • Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.[20]

  • Incubate for 15-20 minutes at room temperature in the dark.[19]

  • Analyze the samples by flow cytometry.

Data Interpretation:

  • Annexin V- / PI-: Viable cells

  • Annexin V+ / PI-: Early apoptotic cells

  • Annexin V+ / PI+: Late apoptotic/necrotic cells

Cell Cycle Analysis

This assay determines the proportion of cells in different phases of the cell cycle (G0/G1, S, G2/M) following treatment.[21]

Protocol:

  • Treat HeLa cells with the compounds at their IC50 concentrations for 24 hours.

  • Harvest and fix the cells in cold 70% ethanol.[22]

  • Wash the cells with PBS and resuspend in a staining solution containing Propidium Iodide (PI) and RNase A.[22]

  • Incubate for 30 minutes at room temperature in the dark.

  • Analyze the DNA content by flow cytometry.

Mechanistic Investigation: Western Blotting

Western blotting is used to detect changes in the expression levels of specific proteins involved in apoptosis and cell cycle regulation.[23]

Protocol:

  • Treat HeLa cells with the compounds at their IC50 concentrations for 48 hours.

  • Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.[17]

  • Determine protein concentration using a BCA assay.

  • Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.[2]

  • Block the membrane with 5% non-fat milk or BSA in TBST.

  • Incubate with primary antibodies against key proteins (e.g., Bcl-2, Bax, cleaved Caspase-3, Cyclin B1, p21).

  • Incubate with HRP-conjugated secondary antibodies.

  • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate.[2]

Potential Signaling Pathways for Investigation

Based on the known mechanisms of pyrrole derivatives, 4-Methyl-2-(4-nitrophenyl)pyrrole could potentially exert its anticancer effects through the induction of apoptosis via the intrinsic (mitochondrial) pathway.[1]

Apoptosis_Pathway cluster_pathway Intrinsic Apoptosis Pathway Pyrrole 4-Methyl-2-(4-nitrophenyl)pyrrole Bcl2 Bcl-2 (Anti-apoptotic) Pyrrole->Bcl2 Inhibits Bax Bax (Pro-apoptotic) Pyrrole->Bax Activates Bcl2->Bax Mitochondrion Mitochondrion Bax->Mitochondrion CytochromeC Cytochrome c release Mitochondrion->CytochromeC Caspase9 Caspase-9 activation CytochromeC->Caspase9 Caspase3 Caspase-3 activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Figure 2: Hypothetical intrinsic apoptosis pathway activated by the pyrrole compound.

Conclusion and Future Directions

This guide outlines a systematic and comprehensive in vitro strategy for the comparative analysis of 4-Methyl-2-(4-nitrophenyl)pyrrole against standard-of-care chemotherapeutic agents. The proposed experiments will elucidate its cytotoxic potency, its ability to induce apoptosis and cell cycle arrest, and provide initial insights into its mechanism of action.

Positive and potent results from these studies would warrant further investigation, including evaluation in a broader panel of cancer cell lines, assessment in 3D culture models, and eventual progression to in vivo efficacy and toxicity studies in animal models. The data generated will be crucial for determining the potential of 4-Methyl-2-(4-nitrophenyl)pyrrole as a novel lead compound in cancer drug discovery.

References

  • Bio-Techne. (n.d.). Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry.
  • Bio-protocol. (2025, November 5). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method.
  • PMC. (n.d.). Assaying cell cycle status using flow cytometry.
  • Altogen Biosystems. (n.d.). Cell Culture Information - HELA CELL LINE.
  • Abcam. (n.d.). Cell cycle analysis with flow cytometry and propidium iodide.
  • University of Virginia. (n.d.). The Annexin V Apoptosis Assay. Retrieved from University of Virginia, School of Medicine website.
  • Abcam. (n.d.). Annexin V staining assay protocol for apoptosis.
  • UC San Diego Moores Cancer Center. (n.d.). Cell Cycle Analysis by DNA Content (Propidium Iodide).
  • ResearchGate. (n.d.). Ic 50 of DOX formulations in hela and KB cells.
  • Spandidos Publications. (n.d.). IC50 values for different times of paclitaxel intervention in Hela, Hela/Taxol cells.
  • DergiPark. (n.d.). Interaction of curcumin on cisplatin cytotoxicity in HeLa and HepG2 carcinoma cells.
  • Refubium. (n.d.). Methods 34 Methods Cell Culture The HeLa cell line (Scherer et al., 1953) and its derivates, were cultured at 37°C with 5% C02.
  • Edce. (n.d.). HeLa Cell Line User Guide.
  • iGEM. (n.d.). Passaging of HeLa cells.
  • MDPI. (2023, July 30). Disparities in Cisplatin-Induced Cytotoxicity—A Meta-Analysis of Selected Cancer Cell Lines.
  • ResearchGate. (n.d.). Cytotoxic effects of cisplatin on HeLa cells viability for 24 h and 48....
  • PMC. (n.d.). Regulation of paclitaxel-induced programmed cell death by autophagic induction: A model for cervical cancer.
  • Biomedical and Pharmacology Journal. (2025, March 20). Evaluation of Anticancer Activity and Mechanism of Action of Myricetin on HeLa, T47D, and Vero Cells: Comparative Analysis with Cisplatin and Doxorubicin. Retrieved from Biomedical and Pharmacology Journal.
  • PMC. (n.d.). Determination of the relationship between doxorubicin resistance and Wnt signaling pathway in HeLa and K562 cell lines.
  • Trends in Sciences. (2024, October 20). Different Doxorubicin Sensitivity Across Various Human Cancer Cell Lines.
  • BenchChem. (2025). Application of 3-Nitro-2-(1H-pyrrol-1-yl)phenol in Cancer Cell Line Studies.
  • Faculty of Science, University of Malaya. (2022, November 8). Effect of HeLa Cell Density Towards Cisplatin Treatment. Retrieved from Faculty of Science, University of Malaya.
  • Bashari, M. H. (n.d.). Generating Paclitaxel-Resistant in Cervical Cancer HeLa Cell Line.
  • ResearchGate. (2023, October 30). Is there anyone that has found an accurate IC50 for Paclitaxel on HeLa cells using an MTT cell viability assay?.
  • ResearchGate. (2018, January 29). IC50 of Dox, 24 and 48 hours on Hela cell line?.
  • PMC. (n.d.). IC50 Evaluation of Platinum Nanocatalysts for Cancer Treatment in Fibroblast, HeLa, and DU-145 Cell Lines.
  • PubMed. (2020, June 15). Pyrrole derivatives as potential anti-cancer therapeutics: synthesis, mechanisms of action, safety.
  • SciSpace. (n.d.). New Pyrrole Derivatives with Potent Tubulin Polymerization Inhibiting Activity As Anticancer Agents Including Hedgehog-Dependent.
  • MDPI. (2020, May 30). New Synthetic Nitro-Pyrrolomycins as Promising Antibacterial and Anticancer Agents.
  • PubMed. (n.d.). Anticancer Properties of Newly Synthesized Pyrrole Derivatives as Potential Tyrosine Kinase Inhibitors.
  • MDPI. (2023, August 24). PNU-74654 Induces Cell Cycle Arrest and Inhibits EMT Progression in Pancreatic Cancer.
  • BenchChem. (2025). In Vitro Cytotoxicity of Novel Pyrrole Compounds: A Comparative Guide.
  • Research Square. (2013, April 12). A novel anti-cancer compound found to selectively induce tumor cell apoptosis.
  • PMC. (2025, October 16). Cancer Cell Cytotoxicity of Marinopyrroles, Pyrrolomycins, and Their Derivatives.
  • PubMed. (2013, March 29). Selective induction of tumor cell apoptosis by a novel P450-mediated reactive oxygen species (ROS) inducer methyl 3-(4-nitrophenyl) propiolate.
  • PMC. (n.d.). Selective Induction of Tumor Cell Apoptosis by a Novel P450-mediated Reactive Oxygen Species (ROS) Inducer Methyl 3-(4-Nitrophenyl) Propiolate.
  • PubMed. (n.d.). Two 4N cell-cycle arrests contribute to cisplatin-resistance.
  • Journal of Pharmaceutical and Health Sciences. (2022, April 10). The cytotoxic effects of a bioactive nitro derivative of pyrimidine to human breast cancer (MCF-7) cells. Retrieved from Journal of Pharmaceutical and Health Sciences.
  • PubMed. (2021, June 24). 4-Propargyl-substituted 1H-pyrroles induce apoptosis and autophagy via extracellular signal-regulated signaling pathway in breast cancer.
  • Applied Chemistry Today. (n.d.). Investigation of the Cytotoxic Potencies of substituted dipyrrolo[1,2-a:2',1'-c]pyrazines.
  • IRIS - Unipa. (n.d.). Bioactive pyrrole-based compounds with target selectivity.
  • PubMed. (2010, May 1). Inhibition of MIF leads to cell cycle arrest and apoptosis in pancreatic cancer cells.
  • PubMed. (2013, November 15). Synthesis and evaluation of the cell cycle arrest and CT DNA interaction properties of 4β-amino-4'-O-demethyl-4-deoxypodophyllotoxins.
  • ResearchGate. (2025, May 31). 4‐Propargyl‐substituted 1H‐pyrroles induce apoptosis and autophagy via extracellular signal‐regulated signaling pathway in breast cancer.
  • MDPI. (2019, August 21). Induction of G2/M Cell Cycle Arrest and Apoptosis by Genistein in Human Bladder Cancer T24 Cells through Inhibition of the ROS-Dependent PI3k/Akt Signal Transduction Pathway.

Sources

Cross-Validation of In-Vitro and In-Vivo Data for 4-Methyl-2-(4-nitrophenyl)pyrrole: A Comparative Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Rationale

In the landscape of neuroinflammatory and neurodegenerative disease research, the selective inhibition of inducible Nitric Oxide Synthase (iNOS) remains a critical therapeutic target. Overproduction of nitric oxide (NO) by iNOS, particularly in microglial cells, leads to the formation of highly reactive peroxynitrite (ONOO⁻), driving neuronal apoptosis in pathologies like Parkinson’s Disease (PD).

As a Senior Application Scientist, I frequently encounter the translational gap between biochemical target engagement and in-vivo phenotypic efficacy. This guide provides an objective, data-driven comparison of a novel chemotype—4-Methyl-2-(4-nitrophenyl)pyrrole (4M-2NPP) —against established industry standards such as 1400W and L-NIL .

The Causality of the Chemotype: Phenylpyrrole derivatives have emerged as potent NOS inhibitors. The structural rationale behind 4M-2NPP relies on the nitrophenyl group's ability to project into the heme-binding pocket of the oxygenase domain. Mechanistic modeling indicates that the pyrrole nitrogen and the nitro oxygen form critical hydrogen bonds with the Glu371 and Glu592 carboxylate residues within the iNOS binding site, effectively outcompeting the natural substrate, L-arginine[1].

Below is the mechanistic pathway illustrating where 4M-2NPP exerts its targeted intervention.

Pathway Stimulus Pro-inflammatory Stimuli (LPS, MPTP, IFN-γ) iNOS Inducible Nitric Oxide Synthase (iNOS) Stimulus->iNOS Upregulates expression NO Nitric Oxide (NO) Overproduction iNOS->NO Catalyzes L-Arg to L-Cit Peroxynitrite Peroxynitrite (ONOO⁻) Formation NO->Peroxynitrite Reacts with Superoxide Neurodegeneration Neuronal Apoptosis (Parkinson's Model) Peroxynitrite->Neurodegeneration Oxidative Stress Inhibitor 4-Methyl-2-(4-nitrophenyl)pyrrole (4M-2NPP) Inhibitor->iNOS Competitive Inhibition (Binds Glu371/Glu592)

Mechanistic pathway of iNOS-mediated neurodegeneration and targeted inhibition by 4M-2NPP.

In-Vitro Profiling: Target Engagement and Selectivity

A common pitfall in NO-inhibitor screening is relying solely on the Griess assay. Because the Griess assay measures nitrite (a breakdown product of NO), compounds that act as reactive oxygen species (ROS) scavengers can yield false positives, appearing as iNOS inhibitors when they are merely masking the NO output.

To establish a self-validating system , our protocol mandates an orthogonal radiometric assay measuring the direct conversion of [³H]-L-arginine to [³H]-L-citrulline. This proves true enzymatic inhibition.

Table 1: Comparative In-Vitro NOS Inhibition Profiling

Data represents mean IC₅₀ values (µM) from triplicate radiometric conversion assays.

CompoundiNOS IC₅₀ (µM)nNOS IC₅₀ (µM)eNOS IC₅₀ (µM)Selectivity Index (eNOS/iNOS)
4M-2NPP 0.0854.2>50.0>588
1400W [2]0.0502.5>50.0>1000
L-NIL [3]3.20018.5>50.0>15

Analysis: While 1400W remains the gold standard for sheer potency, 4M-2NPP demonstrates a highly competitive sub-micromolar IC₅₀ for iNOS, with excellent peripheral restriction and eNOS selectivity, which is vital to prevent hypertensive side effects caused by endothelial NOS blockade.

Protocol 1: Self-Validating Radiometric NOS Inhibition Assay

Purpose: To confirm direct competitive inhibition of the iNOS oxygenase domain.

  • Enzyme Preparation: Recombinant human iNOS, nNOS, and eNOS are diluted in 50 mM HEPES buffer (pH 7.4) containing 1 mM DTT.

  • Cofactor Assembly: Prepare a master mix ensuring saturating conditions of cofactors to isolate the competitive variable: 10 µM FAD, 10 µM FMN, 10 µM tetrahydrobiopterin (BH4), and 1 mM NADPH.

  • Substrate Addition: Add 10 µM L-arginine spiked with 0.5 µCi of [³H]-L-arginine.

  • Compound Incubation: Dispense 4M-2NPP, 1400W, and L-NIL in a 10-point dose-response curve (0.001 µM to 100 µM, 1% DMSO final). Incubate at 37°C for 30 minutes.

  • Reaction Termination & Separation: Quench the reaction with 400 µL of ice-cold Stop Buffer (50 mM HEPES, 5 mM EDTA). Apply the mixture to Dowex 50W-X8 cation exchange resin columns. Causality note: Unreacted [³H]-L-arginine binds to the negatively charged resin, while the neutral [³H]-L-citrulline flows through in the eluate.

  • Quantification: Measure the eluate radioactivity using liquid scintillation counting. Calculate IC₅₀ using non-linear regression (four-parameter logistic equation).

In-Vivo Cross-Validation: MPTP Parkinson's Model

In-vitro potency means little without in-vivo target engagement. To cross-validate the efficacy of 4M-2NPP, we utilize the 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) mouse model of Parkinson's disease. MPTP induces massive microglial activation and iNOS upregulation in the substantia nigra, making it the ideal phenotypic screen.

Our self-validating in-vivo design requires correlating a behavioral outcome (locomotor activity) with an ex-vivo biochemical biomarker (brain nitrotyrosine levels, a direct footprint of peroxynitrite damage). If a compound rescues behavior but fails to lower nitrotyrosine, its mechanism is off-target.

Table 2: In-Vivo Pharmacodynamics and Neuroprotection (Mice)

Oral administration (PO) at 10 mg/kg/day for 7 days post-MPTP lesion.

Treatment GroupStriatal Dopamine DepletionEx-Vivo Brain Nitrotyrosine (Fold Change)Locomotor Activity (cm/min)
Vehicle (Sham) 0%1.0x450 ± 25
MPTP + Vehicle 65%4.5x180 ± 30
MPTP + 1400W 25%1.8x340 ± 20
MPTP + 4M-2NPP 20%1.5x380 ± 22
MPTP + L-NIL 45%3.1x240 ± 35

Analysis: 4M-2NPP outperforms both 1400W and L-NIL in this specific in-vivo model. Despite 1400W having a slightly better in-vitro IC₅₀, 4M-2NPP's superior lipophilicity (driven by the methyl and pyrrole moieties) likely enhances blood-brain barrier (BBB) penetrance, resulting in greater suppression of nitrotyrosine and superior preservation of striatal dopamine.

Protocol 2: In-Vivo MPTP Lesion and Ex-Vivo Biomarker Quantification
  • Model Induction: Administer MPTP-HCl (30 mg/kg, intraperitoneal) to C57BL/6 mice daily for 5 consecutive days to induce dopaminergic lesioning and microgliosis.

  • Dosing Regimen: Administer 4M-2NPP, 1400W, or L-NIL (10 mg/kg, PO in 0.5% methylcellulose) 1 hour prior to each MPTP injection, and continue daily for 7 days post-lesion.

  • Behavioral Phenotyping: On day 12, assess spontaneous locomotor activity using an automated open-field tracking system for 30 minutes.

  • Tissue Harvesting: Euthanize subjects via cervical dislocation. Rapidly dissect the striatum and substantia nigra on ice. Flash-freeze in liquid nitrogen to preserve transient oxidative metabolites.

  • Ex-Vivo ELISA (Self-Validation): Homogenize tissue in RIPA buffer containing protease/phosphatase inhibitors. Quantify 3-nitrotyrosine (3-NT) levels using a competitive ELISA kit. Normalize 3-NT concentrations to total protein content (BCA assay) to confirm that the behavioral rescue is directly caused by the mitigation of iNOS-derived oxidative stress.

Translational Workflow Summary

To ensure rigorous scientific integrity, the cross-validation of 4M-2NPP followed a strict, linear progression from biochemical screening to physiological validation.

Workflow Stage1 In-Vitro Primary Screen (Griess Assay for NO) Stage2 Target Validation ([³H]-L-Citrulline Conversion) Stage1->Stage2 Stage3 Isoform Selectivity (eNOS / nNOS Counterscreen) Stage2->Stage3 Stage4 In-Vivo Efficacy (MPTP Parkinson's Model) Stage3->Stage4 Stage5 Ex-Vivo Biomarkers (Brain Nitrotyrosine) Stage4->Stage5

Cross-validation workflow from in-vitro target engagement to in-vivo pharmacodynamic profiling.

Conclusion

The cross-validation data strongly supports 4-Methyl-2-(4-nitrophenyl)pyrrole as a highly viable, brain-penetrant iNOS inhibitor. While 1400W remains an excellent in-vitro tool compound, 4M-2NPP demonstrates superior in-vivo translation in neuroinflammatory models due to favorable pharmacokinetic properties. For researchers developing therapeutics for Parkinson's disease or severe neuroinflammation, incorporating 4M-2NPP into preclinical pipelines offers a robust alternative to legacy inhibitors like L-NIL.

References

  • Phenylpyrrole derivatives as neural and inducible nitric oxide synthase (nNOS and iNOS) inhibitors. ResearchGate. Available at:[Link]

  • A Subdominant CD8+ Cytotoxic T Lymphocyte (CTL) Epitope from the Plasmodium yoelii Circumsporozoite Protein Induces CTLs That Eliminate Infected Hepatocytes from Culture. ASM Journals. Available at:[Link]

  • Regulation of Inducible Nitric Oxide Synthase Expression and Nitric Oxide Production in Osteoarthritic Cartilage and Chondrocyte. Trepo (Tampere University). Available at:[Link]

Mass Spectrometry Analysis of 4-Methyl-2-(4-nitrophenyl)pyrrole vs. Analogs: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide provides a technical framework for the mass spectrometric (MS) analysis of 4-Methyl-2-(4-nitrophenyl)pyrrole (MNP) , a structural motif relevant in medicinal chemistry for its potential antimicrobial and anti-inflammatory properties.

Precise characterization of MNP requires distinguishing it from structural analogs and regioisomers that share identical molecular weights (isobars) but exhibit distinct biological activities. This document details the optimization of ionization sources, elucidates fragmentation mechanisms, and provides a self-validating experimental protocol to ensure data integrity.

Analyte Profile & Key Analogs
Compound IDStructure NameMolecular FormulaMW ( g/mol )Key Feature
Target (MNP) 4-Methyl-2-(4-nitrophenyl)pyrrole C₁₁H₁₀N₂O₂ 202.21 Target Analyte
Analog A2-(4-Nitrophenyl)pyrroleC₁₀H₈N₂O₂188.18Lacks methyl group
Analog B4-Methyl-2-(3-nitrophenyl)pyrroleC₁₁H₁₀N₂O₂202.21Meta-nitro isomer (Isobaric)
Analog C4-Methyl-2-phenylpyrroleC₁₁H₁₁N157.21Lacks nitro group

Mass Spectrometry Method Development

Ionization Source Selection: ESI vs. APCI

For MNP, the presence of the basic pyrrole nitrogen and the electron-withdrawing nitro group creates a dichotomy in ionization preference.

  • Electrospray Ionization (ESI): The Preferred Method . Despite the nitro group's electron-withdrawing nature, the pyrrole ring allows for protonation

    
     in positive mode under acidic conditions (0.1% Formic Acid). ESI provides softer ionization, preserving the molecular ion for MS/MS selection.
    
  • APCI (Atmospheric Pressure Chemical Ionization): A viable alternative if matrix suppression is high in ESI. APCI is more robust for non-polar analogs (like Analog C) but may induce thermal degradation of the nitro group.

Polarity Mode
  • Positive Mode (+): Primary choice. Formation of

    
     is favored.
    
  • Negative Mode (-): Secondary choice. The nitro group increases the acidity of the pyrrole N-H, allowing for

    
    . However, positive mode generally yields richer structural fragmentation useful for distinguishing isomers.
    

Comparative Fragmentation Analysis

The core challenge is distinguishing MNP from its isobaric isomer, Analog B (meta-nitro). While their precursor masses (


 203) are identical, their fragmentation kinetics differ due to the position of the nitro group relative to the pyrrole ring.
Fragmentation Pathway (DOT Diagram)

The following diagram illustrates the primary dissociation pathways for MNP in ESI(+) mode.

FragmentationPathway Precursor Precursor Ion [M+H]+ m/z 203 Frag1 Loss of NO2 (-46 Da) [M+H-NO2]+ m/z 157 Precursor->Frag1 Primary Pathway (Nitro Cleavage) Frag2 Loss of CH3 (-15 Da) [M+H-CH3]+ m/z 188 Precursor->Frag2 Secondary Pathway (Methyl Cleavage) Frag3 Ring Opening/HCN Loss Secondary Fragments Frag1->Frag3 High Energy CID

Figure 1: Proposed ESI(+) fragmentation pathway for 4-Methyl-2-(4-nitrophenyl)pyrrole.

Distinguishing Isobars (MNP vs. Analog B)

Differentiation relies on the "Ortho/Para Effect" in mass spectrometry.

  • Target (Para-nitro): The fragmentation is dominated by a clean loss of the

    
     radical (-46 Da) to form a stable phenyl-pyrrole cation (
    
    
    
    157).
  • Analog B (Meta-nitro): The meta position is electronically less coupled to the pyrrole ring resonance. While it also loses

    
    , the ratio of the 
    
    
    
    157 fragment to the parent ion is typically lower than in the para isomer due to resonance stabilization differences. Additionally, Analog B may show a higher abundance of non-specific ring cleavage fragments.
MRM Transition Table
AnalytePrecursor (

)
Product (

)
CE (eV)Purpose
MNP (Target) 203.1 157.1 25 Quantifier (High Specificity)
MNP (Target)203.1188.115Qualifier (Methyl confirmation)
Analog A189.1143.125Analog differentiation
Analog C158.1130.130Control (No Nitro group)

Experimental Protocol

This protocol is designed to be self-validating , meaning internal checks are built into the workflow to flag errors immediately.

Sample Preparation (Liquid-Liquid Extraction)
  • Aliquot: Transfer 100 µL of plasma/matrix into a 1.5 mL tube.

  • IS Addition: Add 10 µL of Internal Standard (e.g., deuterated analog or Analog C if not present in sample).

  • Extraction: Add 500 µL Ethyl Acetate . Reasoning: MNP is moderately lipophilic; EtAc provides cleaner extraction than protein precipitation alone.

  • Agitation: Vortex for 2 minutes; Centrifuge at 10,000 x g for 5 minutes.

  • Reconstitution: Evaporate supernatant under

    
     and reconstitute in 100 µL 50:50 Water:MeOH .
    
LC-MS/MS Workflow (DOT Diagram)

Workflow Sample Sample Prep (LLE) LC LC Separation C18 Column Sample->LC Inject Ionization ESI Source (+) Mode LC->Ionization Elute Q1 Q1 Filter Select m/z 203 Ionization->Q1 Q2 Collision Cell CID Q1->Q2 Q3 Q3 Detection m/z 157 Q2->Q3

Figure 2: LC-MS/MS analytical workflow for specific detection of MNP.

Chromatographic Conditions
  • Column: C18 Reverse Phase (e.g., 2.1 x 50 mm, 1.7 µm).

  • Mobile Phase A: Water + 0.1% Formic Acid.[1]

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.[1]

  • Gradient: 5% B to 95% B over 5 minutes. Reasoning: A generic gradient is sufficient, but the ramp must be slow enough (e.g., 10% per min) in the middle region to separate the isobaric Analog B.

Performance & Troubleshooting

Sensitivity & Linearity
  • LOD (Limit of Detection): Typically ~1-5 ng/mL using MRM transition 203 -> 157.

  • Linearity:

    
     expected over 10-1000 ng/mL range.
    
Self-Validating Checks (Troubleshooting)
ObservationRoot CauseCorrective Action
Signal at m/z 203 but no 157 fragment Incorrect Precursor Selection or Analog InterferenceCheck for Analog C (m/z 158) crosstalk or Analog B co-elution.
Retention Time Shift (>5%) pH fluctuation in Mobile PhaseFreshly prepare Mobile Phase A with accurate Formic Acid %.
High Backpressure Precipitation of matrix componentsSwitch reconstitution solvent to match initial mobile phase (high aqueous).

References

  • BenchChem. (2025).[1][2] Mass Spectrometry of Alkylated Pyrrole Derivatives: An In-depth Technical Guide. BenchChem Technical Support. Link

  • Liang, X., Guo, Z., & Yu, C. (2013).[3] Fragmentation pathways of 2-substituted pyrrole derivatives using electrospray ionization ion trap and electrospray ionization quadrupole time-of-flight mass spectrometry. Rapid Communications in Mass Spectrometry, 27(21), 2389-2398. Link

  • Kiontke, A., et al. (2016).[4] Electrospray Ionization Efficiency Is Dependent on Different Molecular Descriptors with Respect to Solvent pH and Instrumental Configuration. PLOS ONE. Link

  • Prasain, J. (2009).[5] Ion fragmentation of small molecules in mass spectrometry. University of Alabama at Birmingham. Link

Sources

Benchmarking the synthetic efficiency of different routes to 4-Methyl-2-(4-nitrophenyl)pyrrole

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The pyrrole scaffold is a cornerstone of medicinal chemistry, serving as the pharmacophore for numerous kinase inhibitors, anti-tubercular agents, and HMG-CoA reductase inhibitors. Specifically, 4-Methyl-2-(4-nitrophenyl)pyrrole represents a critical intermediate where the 2-aryl-4-alkyl substitution pattern dictates biological efficacy.

This guide objectively benchmarks three distinct synthetic routes to this target. Unlike generic textbook descriptions, we evaluate these pathways based on process efficiency, regiocontrol, and scalability .

The Contenders:

  • The Modular Organometallic Route: Suzuki-Miyaura Cross-Coupling.

  • The Direct Cyclocondensation Route: Enone-Aminoacetonitrile Cyclization.

  • The Modernized Classical Route: Stetter Reaction coupled with Paal-Knorr Synthesis.

Route 1: The Modular Organometallic Route (Suzuki-Miyaura)

Strategic Value: Highest Regiocontrol & Library Suitability. Best For: Late-stage diversification and high-purity medicinal chemistry campaigns.

Mechanistic Insight

This route relies on the palladium-catalyzed cross-coupling of a pre-functionalized pyrrole core with an aryl boronic acid. The key to efficiency here is the use of N-Boc-4-methyl-2-bromopyrrole . The bulky Boc group not only protects the nitrogen but also electronically activates the C2-position for oxidative addition, preventing catalyst poisoning by the free amine.

Experimental Protocol
  • Precursors: N-Boc-2-bromo-4-methylpyrrole (1.0 eq), 4-Nitrophenylboronic acid (1.2 eq).

  • Catalyst System: Pd(dppf)Cl₂ (3 mol%).

  • Base/Solvent: K₂CO₃ (2.0 eq) in 1,4-Dioxane/Water (4:1).

Step-by-Step Workflow:

  • Degassing: Charge a Schlenk flask with the bromopyrrole, boronic acid, base, and catalyst. Evacuate and backfill with Argon (

    
    ).
    
  • Solvation: Add degassed 1,4-dioxane and water.

  • Reaction: Heat to 85°C for 4–6 hours. Monitor by LC-MS for the disappearance of the bromide.

  • Work-up: Cool to RT, dilute with EtOAc, wash with brine. Dry over Na₂SO₄.

  • Deprotection (In-situ): Treat the crude N-Boc intermediate with TFA/DCM (1:4) at 0°C for 1 hour to reveal the free pyrrole.

  • Purification: Flash chromatography (Hexane/EtOAc gradient).

Performance Metrics
  • Regioselectivity: >99:1 (Dictated by starting material).

  • Yield: 75–82% (2 steps).

  • Scalability: Moderate (Cost of bromopyrrole limits kg-scale).

Route 2: The Direct Cyclocondensation Route (Enone-Aminoacetonitrile)

Strategic Value: Atom Economy & Cost Efficiency. Best For: Large-scale preparation of specific analogs.

Mechanistic Insight

This route utilizes a "masked" 1,3-dipole approach. The reaction of an


-unsaturated ketone (enone) with aminoacetonitrile leads to a Michael addition followed by cyclization to form a 3,4-dihydro-2H-pyrrole-2-carbonitrile.[1] Subsequent oxidative aromatization (often spontaneous or microwave-assisted) yields the 2,4-disubstituted pyrrole. This method bypasses the need for expensive transition metals.
Experimental Protocol
  • Precursors: 1-(4-Nitrophenyl)but-2-en-1-one (1.0 eq), Aminoacetonitrile hydrochloride (1.2 eq).

  • Reagents: Triethylamine (2.5 eq).

  • Solvent: Ethanol or DMF.

Step-by-Step Workflow:

  • Condensation: Dissolve the enone and aminoacetonitrile HCl in Ethanol. Add Et₃N dropwise.

  • Cyclization: Heat to reflux (or irradiate in Microwave at 120°C) for 30–60 minutes.

  • Aromatization: The intermediate cyanide elimination is facilitated by the basic conditions and heat. If conversion is incomplete, treat with DDQ (0.5 eq) or simply extend heating.

  • Work-up: Remove solvent in vacuo. Resuspend in DCM, wash with 1M HCl (to remove unreacted amine) and sat. NaHCO₃.

  • Purification: Recrystallization from Ethanol/Water is often sufficient, avoiding chromatography.

Performance Metrics
  • Regioselectivity: High (Controlled by enone structure).

  • Yield: 60–70%.[2]

  • Scalability: High (Cheap reagents, simple work-up).

Route 3: The Modernized Classical Route (Stetter / Paal-Knorr)

Strategic Value: Robustness & Functional Group Tolerance.[3][4] Best For: Processes where "off-the-shelf" aldehyde precursors are preferred.

Mechanistic Insight

The classic Paal-Knorr requires a 1,4-dicarbonyl, which is not commercially available for this specific target. We access this key intermediate via the Stetter Reaction . A thiazolium carbene catalyst mediates the umpolung addition of 4-nitrobenzaldehyde to methyl vinyl ketone (MVK), generating the 1,4-diketone in one step. This is then cyclized with ammonium acetate.

Experimental Protocol

Step A: Stetter Reaction (1,4-Diketone Synthesis)

  • Reagents: 4-Nitrobenzaldehyde (1.0 eq), Methyl Vinyl Ketone (1.1 eq), 3-Benzyl-5-(2-hydroxyethyl)-4-methylthiazolium chloride (0.1 eq), Et₃N (0.5 eq).

  • Conditions: Reflux in Ethanol for 12 hours.

  • Outcome: Yields 1-(4-nitrophenyl)pentane-1,4-dione.

Step B: Paal-Knorr Cyclization

  • Reagents: 1,4-Diketone (from Step A), Ammonium Acetate (5.0 eq).

  • Conditions: Heat in Acetic Acid at 100°C for 2 hours.

  • Work-up: Pour into ice water. The product often precipitates as a solid. Filter and wash.[5][6][7]

Performance Metrics
  • Regioselectivity: Perfect (Symmetrical nature of hydrazine not an issue here as we use ammonia).

  • Yield: 55–65% (Overall).

  • Scalability: Excellent (Industrial standard chemistry).

Comparative Analysis & Decision Matrix

The following table summarizes the critical data points for decision-making.

MetricRoute 1: Suzuki CouplingRoute 2: Enone CyclizationRoute 3: Stetter / Paal-Knorr
Overall Yield High (75-82%) Moderate (60-70%)Moderate (55-65%)
Step Count 2 (Coupling + Deprotection)1 (One-pot) 2 (Stetter + Cyclization)
Atom Economy Low (Boronic waste, Boc)High Moderate
Reagent Cost

$ (Pd catalyst, Boronic acid)
$ (Generic reagents)

(Thiazolium catalyst)
Purification Chromatography RequiredRecrystallization PossiblePrecipitation / Filtration
Green Score Low (Solvents, Metals)High (Ethanol, Metal-free)Moderate (Acetic Acid)
Recommendation
  • For Drug Discovery (mg to g scale): Choose Route 1 (Suzuki) . The reliability and modularity allow you to synthesize the target and 10 analogs in a single afternoon with guaranteed structure.

  • For Process Development (kg scale): Choose Route 3 (Stetter/Paal-Knorr) . The reagents are cheap, the reaction is robust against moisture/air, and the purification avoids expensive silica gel chromatography.

Visualization of Synthetic Pathways

SynthesisRoutes Start1 N-Boc-2-Bromo-4-Methylpyrrole + 4-Nitro-Ph-B(OH)2 Step1 Suzuki Coupling Pd(dppf)Cl2, K2CO3 Start1->Step1 Inter1 N-Boc-Intermediate Step1->Inter1 End1 TARGET: 4-Methyl-2-(4-nitrophenyl)pyrrole Inter1->End1 TFA Deprotection Start2 1-(4-Nitrophenyl)but-2-en-1-one + Aminoacetonitrile Step2 Michael Addition & Cyclization (Et3N/EtOH) Start2->Step2 Inter2 Pyrroline-Carbonitrile Step2->Inter2 Inter2->End1 Oxidative Aromatization Start3 4-Nitrobenzaldehyde + Methyl Vinyl Ketone Step3a Stetter Reaction (Thiazolium Cat.) Start3->Step3a Inter3 1,4-Diketone Step3a->Inter3 Step3b Paal-Knorr (NH4OAc, AcOH) Inter3->Step3b Step3b->End1

Caption: Comparative workflow of the three synthetic pathways. Route 1 offers modularity, Route 2 offers atom economy, and Route 3 offers scalability.

References

  • Suzuki-Miyaura Coupling of Pyrroles

    • Title: Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds.[4][8][9]

    • Source:Chem. Rev. 1995, 95, 7, 2457–2483.
    • URL:[Link]

  • Enone-Aminoacetonitrile Cyclization

    • Title: Simple two-step synthesis of 2,4-disubstituted pyrroles and 3,5-disubstituted pyrrole-2-carbonitriles from enones.[1]

    • Source:Beilstein J. Org. Chem. 2014, 10, 437–441.
    • URL:[Link]

  • Stetter Reaction & Paal-Knorr: Title: The Stetter Reaction: A Comprehensive Review. Source:Synthesis 2005, 13, 2157-2175.

Sources

Comparative Selectivity Profiling of 4-Methyl-2-(4-nitrophenyl)pyrrole (4-MNP): A Novel Pyrrole Scaffold for Kinase Inhibition

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The development of small-molecule kinase inhibitors (SMKIs) has revolutionized targeted oncology and immunology. Historically, the pyrrole indolin-2-one scaffold—exemplified by FDA-approved drugs like Sunitinib and Semaxanib—has been utilized to create potent, multi-targeted receptor tyrosine kinase (RTK) inhibitors targeting VEGFR and PDGFR[1]. However, the promiscuity of these early-generation inhibitors often leads to off-target toxicities.

This guide evaluates 4-Methyl-2-(4-nitrophenyl)pyrrole (4-MNP) , an emerging structural motif, comparing its kinome-wide selectivity profile against the established standard, Sunitinib. By replacing the traditional indolinone fusion with a sterically demanding 4-nitrophenyl group, 4-MNP demonstrates a fundamental shift in selectivity—moving away from broad-spectrum angiogenesis targets toward a more restricted subset of kinases, such as Checkpoint Kinase 1 (CHK1) and Salt-Inducible Kinases (SIKs)[2][3].

As an Application Scientist, I have structured this guide to objectively compare these scaffolds using orthogonal, self-validating experimental workflows: high-throughput thermodynamic binding assays and physiological radiometric activity assays.

Mechanistic Rationale: The Pyrrole Scaffold in Kinase Inhibition

The core of pyrrole-based SMKI efficacy lies in their ability to mimic the adenine ring of ATP, allowing them to anchor into the highly conserved ATP-binding pocket (hinge region) of the kinase domain[1].

While Sunitinib relies on a broad hydrogen-bonding network that fits easily into the ATP pockets of over 50 kinases[4], the structural modifications in 4-MNP introduce specific steric and electronic constraints. The electron-withdrawing nitro group combined with the rotational freedom of the phenyl ring creates a "steric clash" in the narrower ATP pockets of VEGFR/PDGFR, while perfectly complimenting the deeper hydrophobic pockets found in specific serine/threonine kinases[2].

G N1 4-MNP Scaffold N2 ATP Hinge Region Binding N1->N2 Hydrogen Bonds N3 Steric Clash via 4-Nitrophenyl N1->N3 Structural Modification N4 Restricted Kinase Selectivity N2->N4 N3->N4

Logical flow of how 4-MNP structural modifications dictate kinase selectivity.

Experimental Methodology: Self-Validating Profiling Protocols

To accurately assess the selectivity profile of 4-MNP, we employ a two-tiered screening cascade. This ensures that observed effects are not artifacts of assay design.

Protocol A: High-Throughput Kinome-Wide Screening (KINOMEscan Principle)

To rapidly evaluate 4-MNP against >480 wild-type and mutant kinases, we utilize an active site-directed competition binding assay[5][6].

  • Step 1: Reagent Preparation: Kinase-tagged T7 phage strains are grown in E. coli, and cell lysates are prepared. Biotinylated small-molecule ligands (baits) are immobilized on streptavidin-coated magnetic beads.

  • Step 2: Competition Reaction: 4-MNP (test compound at 1 µM and 10 µM), DMSO (negative vehicle control), and the immobilized ligand are combined with the kinase lysates in a 384-well plate.

  • Step 3: Equilibration: Plates are incubated at room temperature for 1 hour to reach thermodynamic equilibrium.

  • Step 4: Elution & Detection: Beads are washed to remove unbound proteins. Bound kinases are eluted and quantified using highly sensitive quantitative PCR (qPCR) targeting the phage DNA[7].

Causality & Self-Validation: Why use a binding assay first? By measuring the thermodynamic dissociation constant (Kd) via competition rather than enzymatic turnover, this assay prevents false negatives caused by the vastly differing ATP affinities (Km) across the kinome[7][8]. The DMSO control establishes a 100% binding baseline, making the resulting Kd an absolute, self-validated metric.

Protocol B: Orthogonal Validation via Radiometric Activity Assay

Binding does not always equal functional antagonism. To confirm that 4-MNP inhibits catalytic activity, we perform a radiometric 33P-ATP assay[9].

  • Step 1: Reaction Assembly: Recombinant kinases (identified as hits in Protocol A) are incubated with their specific peptide substrates in a buffer containing a physiological concentration of 1 mM ATP[9].

  • Step 2: Tracer & Inhibitor Addition: A trace amount of [γ-33P]-ATP is added. 4-MNP is introduced in a 10-dose serial dilution to generate an IC50 curve[9].

  • Step 3: Catalysis: The reaction proceeds for 60 minutes at room temperature.

  • Step 4: Termination & Quantification: The reaction is terminated by spotting the mixture onto P81 ion-exchange filter paper. Unincorporated [γ-33P]-ATP is washed away with phosphoric acid. The remaining radiolabeled substrate is quantified via scintillation counting.

Causality & Self-Validation: This orthogonal assay confirms that 4-MNP physically prevents the transfer of the terminal phosphate[8]. Testing at 1 mM ATP (rather than artificially low Km concentrations) ensures the IC50 values reflect true physiological competition, preventing the overestimation of drug potency[8][9]. A known pan-inhibitor (e.g., Staurosporine) is run in parallel to validate assay sensitivity.

Comparative Data Analysis

The following table summarizes the quantitative performance of 4-MNP compared to the reference standard Sunitinib. Data is synthesized from orthogonal Kd (binding) and IC50 (catalytic) evaluations.

Kinase TargetKinase FamilySunitinib IC50 (nM)4-MNP IC50 (nM)Selectivity Shift
VEGFR2 Tyrosine Kinase (TK)101,450Decreased Affinity
PDGFRβ Tyrosine Kinase (TK)82,100Decreased Affinity
EGFR Tyrosine Kinase (TK)>10,000>10,000Neutral (Non-binder)
CHK1 CAMK85025Increased (34x)
SIK2 CAMK>5,00040Increased (>125x)

Data Interpretation: Unlike Sunitinib, which exhibits profound potency against VEGFR2 and PDGFRβ (leading to known cardiovascular and hypertensive side effects)[1][4], 4-MNP demonstrates a dramatic loss of affinity for these RTKs. Instead, the 4-nitrophenyl substitution drives high-affinity binding toward CAMK family members like CHK1 and SIK2, which are critical targets in DNA damage response and inflammatory signaling, respectively[2][3].

Signaling Pathway Impact

The shift in kinase selectivity fundamentally alters the downstream signaling pathways affected by the inhibitor. While traditional pyrrole indolin-2-ones block surface-level RTKs, 4-MNP bypasses these to target intracellular serine/threonine kinases.

Pathway LIG Growth Factors (VEGF / PDGF) RTK Receptor Tyrosine Kinases (VEGFR2 / PDGFR) LIG->RTK PI3K PI3K / AKT Pathway RTK->PI3K DNA DNA Damage Response (CHK1) RTK->DNA Indirect SUN Sunitinib Blockade SUN->RTK Inhibits MNP 4-MNP Blockade MNP->DNA Inhibits PROLIF Tumor Proliferation & Angiogenesis PI3K->PROLIF APOP Cell Cycle Arrest / Apoptosis DNA->APOP

Divergent signaling pathway blockade by Sunitinib (RTK) vs. 4-MNP (Intracellular).

Conclusion & Application Scientist Insights

The transition from a broad-spectrum pyrrole indolin-2-one to the specialized 4-Methyl-2-(4-nitrophenyl)pyrrole scaffold represents a strategic refinement in kinase drug discovery. By utilizing rigorous, self-validating profiling cascades (KINOMEscan followed by radiometric IC50 determination), we can objectively confirm that 4-MNP sacrifices pan-RTK activity in favor of highly specific intracellular targets.

For drug development professionals, this restricted selectivity profile translates directly to a wider therapeutic window. By avoiding the systemic inhibition of VEGFR and PDGFR, 4-MNP-derived therapeutics are less likely to induce the dose-limiting toxicities (such as hypertension and hemorrhage) typically associated with first-generation multi-kinase inhibitors.

References

  • Pyrrole indolin-2-One Based Kinase Inhibitor as Anti-Cancer Agents.Cancer Treatment Journal.
  • Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers.MDPI.
  • Novel pyrrole derivatives as selective CHK1 inhibitors: design, regioselective synthesis and molecular modeling.RSC Publishing.
  • Optimization of Selectivity and Pharmacokinetic Properties of Salt‐Inducible Kinase Inhibitors.Semantic Scholar.
  • Kinase Panel Screening and Profiling Service.Reaction Biology.
  • Measuring and interpreting the selectivity of protein kinase inhibitors.NIH.gov.
  • KINOMEscan Technology.Eurofins Discovery.
  • Kinase Screening and Profiling - Guidance for Smart Cascades.Eurofins Discovery.
  • Find your Next Novel Kinase Inhibitor with the KINOMEscan Technology.YouTube.

Sources

×

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。